molecular formula C9H10O3 B8408651 4-HYDROXY-2-METHYLPHENYL ACETATE

4-HYDROXY-2-METHYLPHENYL ACETATE

Cat. No.: B8408651
M. Wt: 166.17 g/mol
InChI Key: RPBYFWCDWKXDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-methylphenyl acetate (CAS 648439-27-4) is a phenolic acetate compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . This solid compound is a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Researchers utilize derivatives of substituted phenyl acetates, such as this compound, in structure-activity relationship (SAR) studies to develop new pharmacologically active molecules . These structural motifs are frequently explored in the synthesis of novel analgesics and other bioactive compounds, as the hydroxy and acetate functional groups offer versatile sites for further chemical modification . This product is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(4-hydroxy-2-methylphenyl) acetate

InChI

InChI=1S/C9H10O3/c1-6-5-8(11)3-4-9(6)12-7(2)10/h3-5,11H,1-2H3

InChI Key

RPBYFWCDWKXDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(=O)C

Origin of Product

United States
Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of (4-Hydroxy-2-methylphenyl) acetate

This guide, therefore, adopts a first-principles approach. It is designed for the discerning researcher and drug development professional, moving beyond a simple data sheet to a predictive and analytical exploration. By leveraging established principles of physical organic chemistry and drawing parallels with well-documented structural analogs, we will construct a robust and scientifically-grounded profile of this molecule. Every extrapolation is rooted in causality, providing not just the "what," but the "why," to empower your research endeavors.

Chemical Identity and Physicochemical Properties

(4-Hydroxy-2-methylphenyl) acetate, a derivative of 2-methylhydroquinone, is characterized by an acetate ester at one phenolic oxygen and a free hydroxyl group at the para position, with a methyl group ortho to the ester. This specific arrangement of electron-donating (-OH, -CH₃) and electron-withdrawing (-OC(O)CH₃) groups on the aromatic ring dictates its reactivity, polarity, and potential for intermolecular interactions.

The properties in the table below are a combination of calculated values and predictions based on trends observed in its structural isomers, such as various cresyl acetates and substituted acetophenones.

PropertyValue / Predicted ValueJustification / Source
IUPAC Name (4-hydroxy-2-methylphenyl) acetate---
Synonyms 2-Methylhydroquinone 1-acetate---
CAS Number Not definitively assigned in major databases---
Molecular Formula C₉H₁₀O₃Based on structure
Molecular Weight 166.17 g/mol Calculated from formula
Appearance Predicted: White to off-white solidAnalogy with similar substituted phenols
Boiling Point > 200 °C (Predicted)Higher than analogs like methyl phenylacetate (215-220°C) due to hydrogen bonding capability.[1]
Melting Point Predicted: > 50 °CPresence of polar -OH group for hydrogen bonding suggests a higher melting point than non-hydroxylated analogs like p-tolyl acetate.
Solubility Predicted: Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water.The acetate group increases lipophilicity while the free hydroxyl group maintains some aqueous solubility.
pKa (Phenolic OH) ~10 (Predicted)The electron-donating methyl group and weakly withdrawing acetate group would result in a pKa similar to that of cresol isomers.

Synthesis and Mechanistic Considerations

The most logical and direct pathway to (4-hydroxy-2-methylphenyl) acetate is the regioselective mono-acetylation of 2-methylhydroquinone. The key challenge in this synthesis is controlling the reaction to prevent di-acetylation, which yields the diacetate byproduct.

Proposed Synthetic Pathway: Selective Acetylation

The reaction involves the nucleophilic attack of one of the phenolic hydroxyl groups of 2-methylhydroquinone on an acetylating agent, such as acetic anhydride or acetyl chloride. The hydroxyl group at position 1 is slightly more sterically hindered by the adjacent methyl group compared to the hydroxyl at position 4. However, electronic effects are often more dominant. Fine-tuning the reaction conditions (e.g., using a stoichiometric amount of the acetylating agent at low temperatures) is crucial for maximizing the yield of the mono-acetylated product.

G cluster_conditions Reaction Conditions reagents 2-Methylhydroquinone + Acetic Anhydride (1.0 eq) product (4-hydroxy-2-methylphenyl) acetate reagents->product Acetylation catalyst Pyridine (cat.) Dichloromethane (DCM) conditions 0°C to Room Temp, 2-4h workup Aqueous Workup (H₂O, NaHCO₃, Brine) product->workup Quench & Extract purification Column Chromatography (Silica Gel) workup->purification Isolate & Purify

Caption: Proposed workflow for the synthesis of (4-hydroxy-2-methylphenyl) acetate.

Detailed Experimental Protocol (Predictive)

This protocol is a robust, self-validating system adapted from standard procedures for phenol acetylation.[2]

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-methylhydroquinone (1.0 eq.) and anhydrous dichloromethane (DCM). Stir the mixture with a magnetic stirrer until the solid is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.1 eq.). The pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.0 eq.) dropwise over 15 minutes. The controlled, stoichiometric addition is critical to favor mono-acetylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The product should have an Rf value intermediate between the starting material (more polar) and the di-acetylated byproduct (less polar).

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil or solid via flash column chromatography on silica gel to isolate the desired product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following sections detail the expected data based on the molecule's structure.

G start Purified Compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms purity Purity Analysis (HPLC, TLC) start->purity elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Purity Confirmation purity->confirmation

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR:

    • Aromatic Protons (3H): Expect complex signals in the range of δ 6.5-7.0 ppm. The proton ortho to the -OH group will likely be the most upfield, while the proton between the methyl and acetate groups will be the most downfield in this region.

    • Phenolic Proton (1H): A broad singlet, δ 5.0-6.0 ppm, which is exchangeable with D₂O. Its exact shift is concentration and solvent dependent.

    • Ring Methyl Protons (3H): A sharp singlet around δ 2.1-2.3 ppm.

    • Acetate Methyl Protons (3H): A sharp singlet, slightly more downfield than the ring methyl, around δ 2.2-2.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (Ester): δ ~169-171 ppm.

    • Aromatic Carbons: Six distinct signals between δ 115-155 ppm. The carbon bearing the -OH group will be highly shielded (~150-155 ppm), while the carbon bearing the acetate will be deshielded.

    • Methyl Carbons: Two signals, one for the ring methyl (~15-20 ppm) and one for the acetate methyl (~20-22 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display characteristic peaks confirming the presence of both the hydroxyl and ester functional groups. Data from 4-Hydroxy-2-methylacetophenone (which shares the substituted phenolic ring) can be used as a reference for the ring and hydroxyl vibrations.[3]

  • O-H Stretch (Phenolic): A broad, strong absorption band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=O Stretch (Ester): A very strong, sharp absorption band around 1750-1765 cm⁻¹. This is a key diagnostic peak.

  • C-O Stretch (Ester & Phenol): Strong absorptions in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A clear peak at m/z = 166, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A prominent peak at m/z = 124 is expected, corresponding to the loss of the ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a characteristic fragmentation pattern for phenyl acetates, resulting in the formation of the corresponding phenol. Another fragment at m/z = 43 for the acetyl cation [CH₃CO]⁺ should also be visible.

Applications in Research and Drug Development

While specific applications for (4-hydroxy-2-methylphenyl) acetate are not widely reported, its structure allows for informed speculation on its potential utility.

  • Synthetic Intermediate: The molecule is a bifunctional building block. The free phenolic hydroxyl group can be used for further derivatization (e.g., etherification, alkylation) while the acetate group can serve as a protecting group that can be hydrolyzed under basic or acidic conditions to reveal a second hydroxyl group. This makes it a potentially valuable intermediate in multi-step syntheses of complex natural products or pharmaceutical agents.

  • Bioactivity Potential: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the free 4-hydroxyl group suggests that this molecule may possess antioxidant activity. Furthermore, related compounds like cresyl acetates are used in neuroscience research as staining agents[4] and as fragrance chemicals with noted metabolic stability.[5] This hints at a potential for biological interaction and a favorable metabolic profile that could be explored in drug discovery programs. The specific substitution pattern may fine-tune its activity and selectivity towards biological targets.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for (4-hydroxy-2-methylphenyl) acetate. Therefore, a conservative approach to handling is required, based on the known hazards of its structural analogs. Analogs such as 4-Hydroxy-2-methylacetophenone and Methyl 4-hydroxyphenylacetate are classified as skin and eye irritants.[6][7]

  • Hazard Classification (Predicted):

    • Skin Irritant (Category 2)[6][7]

    • Serious Eye Irritant (Category 2)[6][7]

    • May cause respiratory irritation (STOT SE 3)[6][7]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (n.d.). 4-Hydroxy-2-methylacetophenone. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone. Retrieved March 14, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved March 14, 2026, from [Link]

  • LookChem. (2025). methyl 2-hydroxy-2-phenylacetate. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved March 14, 2026, from [Link]

  • NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). o-Cresyl acetate. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • PubChem. (n.d.). N-(4-Hydroxy-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • The Natural Products Atlas. (2022). Showing NP-Card for 4-hydroxy-2-methylbut-2-enoic acid (NP0187208). Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Chegg. (2021). Please help! Need help figuring out the product's identity from the IR spectrum. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). (4-Hydroxy-5-methyl-2-propan-2-ylphenyl) acetate. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Auburn University. (2006). MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. Retrieved March 14, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

Sources

Whitepaper: 4-Hydroxy-2-methylphenyl Acetate (CAS 648439-27-4) – Synthesis, Analytical Validation, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the landscape of targeted drug discovery, 4-Hydroxy-2-methylphenyl acetate (CAS 648439-27-4) serves as a highly specialized bifunctional building block. Its unique structural topology—featuring an esterified phenolic moiety sterically shielded by an ortho-methyl group, alongside a reactive para-hydroxyl group—makes it an indispensable intermediate in the synthesis of complex pharmacophores, particularly spiro-heterocyclic lipoxygenase (LOX) inhibitors [1].

Understanding the kinetic behavior of this molecule is critical for both its regioselective synthesis and its downstream application in active pharmaceutical ingredient (API) manufacturing.

Table 1: Physicochemical & Structural Properties
ParameterSpecification
IUPAC Name 4-Hydroxy-2-methylphenyl acetate
CAS Registry Number 648439-27-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
SMILES CC1=C(OC(=O)C)C=CC(O)=C1
Structural Topology Phenol core, 1-acetate, 2-methyl, 4-hydroxy

Mechanistic Role in Drug Development: Lipoxygenase Inhibition

The primary pharmaceutical application of 4-hydroxy-2-methylphenyl acetate lies in its role as a precursor for spiro derivatives targeting lipoxygenase (LOX) enzymes [2].

Arachidonic acid, released from cell membrane phospholipids, is metabolized by 5-LOX and 12/15-LOX into leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These lipid mediators are profound drivers of inflammatory pathologies, including asthma, neuroinflammation, and atherosclerosis. By incorporating the 4-hydroxy-2-methylphenyl acetate motif into spiro-heterocyclic scaffolds, medicinal chemists can synthesize competitive inhibitors that block the active site of LOX enzymes, thereby arresting the pathogenic cascade at its source [2].

LOX_Mechanism AA Arachidonic Acid (Phospholipid Release) LOX Lipoxygenase Enzymes (5-LOX / 12/15-LOX) AA->LOX Oxidation Metabolites Pro-inflammatory Mediators (Leukotrienes, HETEs) LOX->Metabolites Enzymatic Conversion Disease Pathologies (Asthma, Atherosclerosis, Cancer) Metabolites->Disease Pathogenesis Drug Spiro Derivatives (Derived from CAS 648439-27-4) Drug->LOX Competitive Inhibition

Fig 1: Mechanism of LOX inhibition by spiro derivatives synthesized from CAS 648439-27-4.

Rational Synthesis: Regioselective Methodologies

A common pitfall in synthesizing this compound is attempting a direct mono-acetylation of methylhydroquinone (2-methylbenzene-1,4-diol). Due to steric hindrance from the 2-methyl group, direct acetylation preferentially attacks the less hindered 4-hydroxyl group, yielding the undesired 4-acetoxy-3-methylphenol isomer.

To achieve the correct regiochemistry, we must employ a protection-deprotection strategy governed by kinetic control . By globally acetylating the molecule and then performing a regioselective hydrolysis at 0 °C, the less hindered 4-acetate is rapidly cleaved by the base, while the 1-acetate remains intact due to the steric shielding of the adjacent methyl group.

Synthesis_Logic SM Methylhydroquinone (2-Methylbenzene-1,4-diol) Step1 Global Acetylation (Ac2O, Pyridine) SM->Step1 Int 2-Methyl-1,4-phenylene diacetate Step1->Int Step2 Regioselective Hydrolysis (K2CO3, MeOH, 0°C) Int->Step2 Cleaves less hindered 4-acetate Product 4-Hydroxy-2-methylphenyl acetate (CAS 648439-27-4) Step2->Product

Fig 2: Regioselective synthesis workflow exploiting steric hindrance at the 1-position.

Step-by-Step Experimental Protocol

Phase 1: Global Acetylation (Thermodynamic Drive)

  • Initiation: Dissolve 1.0 equivalent of methylhydroquinone in anhydrous pyridine (acts as both solvent and base) under an inert N₂ atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C. Add 0.1 eq of DMAP (catalyst), followed by the dropwise addition of 2.5 eq of acetic anhydride.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The DMAP ensures complete conversion of the sterically hindered 1-hydroxyl group.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate to yield 2-methyl-1,4-phenylene diacetate.

Phase 2: Regioselective Hydrolysis (Kinetic Control)

  • Solvation: Dissolve the diacetate intermediate in a 1:1 mixture of Methanol/THF and cool strictly to 0 °C. Causality: Low temperatures are mandatory to maximize the kinetic differentiation between the two ester bonds.

  • Hydrolysis: Add 0.8 eq of K₂CO₃. Monitor continuously via HPLC. The 4-acetate will hydrolyze rapidly.

  • Quenching: Once the mono-acetate peaks, immediately quench by adding 1M HCl until the pH reaches 4. Causality: Acidification protonates the newly formed phenoxide, instantly halting any further hydrolysis of the 1-acetate.

  • Purification: Extract with Dichloromethane (DCM) and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate pure 4-hydroxy-2-methylphenyl acetate.

Analytical Validation: A Self-Validating System

To ensure absolute scientific integrity, the resulting compound must be subjected to a self-validating analytical protocol. Standard 1D ¹H-NMR is insufficient because the aromatic protons of both regioisomers present overlapping multiplets.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) We validate the regiochemistry by observing spatial proximity. If the acetate is correctly positioned at C1, the acetate methyl protons (~2.30 ppm) will exhibit a distinct NOE cross-peak with the aromatic 2-methyl protons (~2.15 ppm). The absence of this cross-peak definitively flags an incorrect isomer.

Table 2: Target NMR Validation Parameters
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 2.15Singlet3HAromatic CH₃ (C2)
¹H 2.30Singlet3HAcetate CH₃ (C1-Ester)
¹H 5.35Broad Singlet1HPhenolic OH (C4)
¹H 6.60 - 6.95Multiplet3HAromatic Protons (C3, C5, C6)
2D NOESY Cross-peak at (2.30, 2.15)N/AN/AConfirms spatial proximity of Acetate to C2-Methyl

References

  • Google Patents. (2009). US7576094B2 - Spiro derivatives as lipoxygenase inhibitors.

An In-depth Technical Guide to the Synthesis of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-hydroxy-2-methylphenyl acetate, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical principles, provides detailed, field-proven experimental protocols, and explores both traditional chemical and modern biocatalytic approaches. The synthesis is primarily discussed in a two-stage process: the preparation of the key precursor, 2-methylhydroquinone, followed by its selective mono-acetylation. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanisms and potential challenges.

Introduction

4-Hydroxy-2-methylphenyl acetate, also known as 4-acetoxy-2-methylphenol, is a bifunctional organic molecule featuring both a phenolic hydroxyl group and an acetate ester. This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of two distinct functional groups with different reactivities allows for sequential chemical modifications, making it an attractive starting material for multi-step synthetic routes.

The primary challenge in the synthesis of 4-hydroxy-2-methylphenyl acetate lies in the selective functionalization of one of the two hydroxyl groups of the precursor, 2-methylhydroquinone. This guide will explore robust and reproducible methods to achieve this selectivity, focusing on practical and scalable solutions.

Synthesis of the Key Precursor: 2-Methylhydroquinone

The most common and economically viable starting material for the synthesis of 4-hydroxy-2-methylphenyl acetate is 2-methylhydroquinone (also known as toluhydroquinone). This section details a widely used industrial method for its preparation from o-cresol.[1]

Mechanistic Rationale

The synthesis of 2-methylhydroquinone from o-cresol is a two-step process:

  • Oxidation: o-Cresol is first oxidized to 2-methyl-1,4-benzoquinone. This reaction is typically carried out using a strong oxidizing agent in the presence of a suitable catalyst. Hydrogen peroxide is a preferred "green" oxidant due to its high atom economy, with water being the only byproduct.[1] The use of a catalyst, such as a titanium superoxide species, is crucial for activating the hydrogen peroxide and directing the oxidation to the desired product.[1]

  • Reduction: The resulting 2-methyl-1,4-benzoquinone is then reduced to 2-methylhydroquinone. This is a standard reduction of a quinone to a hydroquinone. Catalytic hydrogenation using a heterogeneous catalyst like Raney nickel is a common and efficient method for this transformation.[1]

Experimental Protocol: Synthesis of 2-Methylhydroquinone from o-Cresol[1]

Step 1: Oxidation of o-Cresol to 2-Methyl-1,4-benzoquinone

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 40.0 g of o-cresol, 8.0 g of Ti-Superoxide catalyst (20% w/w), 0.4 g of benzyltriethylammonium chloride (1% w/w), and 200 mL of benzene.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add 320 mL of 30% hydrogen peroxide dropwise from the dropping funnel, maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, continue stirring at 50-60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the catalyst. The catalyst can be washed with toluene and recycled.

  • Separate the organic phase and wash it with water. The organic phase contains the crude 2-methyl-1,4-benzoquinone.

Step 2: Reduction of 2-Methyl-1,4-benzoquinone to 2-Methylhydroquinone

  • Transfer the organic phase containing the crude 2-methyl-1,4-benzoquinone to a high-pressure reactor.

  • Add 4.5 g of Raney nickel catalyst.

  • Pressurize the reactor with hydrogen gas to 0.6 MPa.

  • Heat the reaction mixture to 100 °C and maintain these conditions for at least 10 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • The filtrate contains the 2-methylhydroquinone in the organic solvent. The product can be isolated by evaporation of the solvent and purified by crystallization.

Visualization of the Synthesis of 2-Methylhydroquinone

Synthesis_of_2_Methylhydroquinone o_cresol o-Cresol benzoquinone 2-Methyl-1,4-benzoquinone o_cresol->benzoquinone H₂O₂, Ti-Superoxide catalyst Benzene, 50-60°C hydroquinone 2-Methylhydroquinone benzoquinone->hydroquinone H₂, Raney Ni 0.6 MPa, 100°C

Caption: Synthesis pathway of 2-methylhydroquinone from o-cresol.

Selective Mono-acetylation of 2-Methylhydroquinone

The critical step in the synthesis of 4-hydroxy-2-methylphenyl acetate is the selective acetylation of one of the two hydroxyl groups of 2-methylhydroquinone. Two primary strategies are presented here: a classical chemical approach and a modern, highly selective enzymatic method.

Chemical Approach: Acetylation with Acetic Anhydride and Pyridine

This method relies on the controlled reaction of 2-methylhydroquinone with an acetylating agent, typically acetic anhydride, in the presence of a base like pyridine.[2][3] Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.

Achieving mono-acetylation over di-acetylation is a kinetic challenge. The two hydroxyl groups in 2-methylhydroquinone have slightly different electronic environments and steric hindrances due to the presence of the methyl group. The hydroxyl group at position 4 is para to the methyl group, while the hydroxyl group at position 1 is ortho. This difference can be exploited to achieve regioselectivity. Generally, the less sterically hindered hydroxyl group is more likely to react first. In 2-methylhydroquinone, the hydroxyl group at the 4-position is less sterically hindered than the one at the 1-position, which is ortho to the methyl group. Therefore, careful control of stoichiometry and reaction conditions can favor the formation of the 4-acetoxy derivative.

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 12.4 g (0.1 mol) of 2-methylhydroquinone in 100 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the stirred solution. The stoichiometric control is crucial to favor mono-acetylation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (consumption of the starting material and formation of the mono-acetylated product as the major spot), quench the reaction by the slow addition of 20 mL of methanol.

  • Remove the pyridine and other volatile components under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash successively with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the 4-hydroxy-2-methylphenyl acetate.

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Methylhydroquinone124.1412.40.11
Acetic Anhydride102.0910.20.11
Pyridine79.10100 mL-Solvent/Catalyst
Enzymatic Approach: Lipase-Catalyzed Regioselective Acetylation

Enzymatic catalysis offers a highly selective and environmentally friendly alternative for the synthesis of 4-hydroxy-2-methylphenyl acetate. Lipases, in particular, have demonstrated excellent regioselectivity in the acylation of polyhydroxylated compounds in non-aqueous media.[4][5] Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a widely used and robust biocatalyst for such transformations.[4]

The high regioselectivity of lipases stems from the specific three-dimensional structure of their active site, which can differentiate between sterically and electronically different hydroxyl groups of a substrate molecule. The enzyme-substrate complex positions the more accessible or favorably oriented hydroxyl group for nucleophilic attack on the acyl donor, leading to the formation of a single regioisomer. In the case of 2-methylhydroquinone, CAL-B is expected to selectively acylate the less sterically hindered hydroxyl group at the 4-position.

  • To a 100 mL Erlenmeyer flask, add 1.24 g (10 mmol) of 2-methylhydroquinone and 50 mL of a suitable organic solvent (e.g., tert-butyl methyl ether or toluene).

  • Add an acyl donor. Vinyl acetate (2-3 equivalents) is often used as it is an irreversible acyl donor, driving the reaction to completion.

  • Add 200 mg of immobilized Candida antarctica lipase B (Novozym 435).

  • Seal the flask and place it in an orbital shaker at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, although enzymatic reactions often yield products of high purity.

Enzymatic_Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 2-methylhydroquinone in organic solvent B Add acyl donor (e.g., vinyl acetate) A->B C Add immobilized lipase (e.g., Novozym 435) B->C D Incubate with shaking at controlled temperature C->D E Filter to remove enzyme D->E F Evaporate solvent E->F G Purify by column chromatography (if necessary) F->G H 4-Hydroxy-2-methylphenyl acetate G->H

Caption: Workflow for the enzymatic synthesis of 4-hydroxy-2-methylphenyl acetate.

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of 4-hydroxy-2-methylphenyl acetate, a key chemical intermediate. The synthesis of the precursor, 2-methylhydroquinone, from o-cresol via a two-step oxidation-reduction sequence provides a scalable and industrially relevant route. For the critical selective mono-acetylation of 2-methylhydroquinone, both a traditional chemical method using acetic anhydride and pyridine, and a modern, highly selective enzymatic approach with lipase have been detailed.

The choice between the chemical and enzymatic routes will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The chemical method is well-established and uses readily available reagents, while the enzymatic method offers superior selectivity, milder reaction conditions, and a greener footprint. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to confidently and efficiently synthesize 4-hydroxy-2-methylphenyl acetate for their specific applications.

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • Microwave-induced acetylation of 2-methyl-5-hydroxy-1,4- naphthoquinone (plumbagin). (2009, September 24). Retrieved from [Link]

  • Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. (2018, September 14). Patsnap Eureka. Retrieved from [Link]

  • LIPASE-CATALYSED ACYLATION OF PROSTANOIDS. (1999). Tetrahedron Letters, 40(46), 8193-8196.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Enzyme-mediated regioselective acylation of polyhydroxylated natural products. (1994). Pure and Applied Chemistry, 66(10-11), 2275-2278.

Sources

Structural Elucidation, IUPAC Nomenclature, and Regioselective Synthesis of 4-Hydroxy-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fine chemical synthesis and drug development, the precise structural elucidation and regioselective manipulation of polyfunctional aromatics are critical. 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4)[1] serves as a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This technical whitepaper deconstructs the systematic IUPAC nomenclature of this compound, outlines its physicochemical properties, and provides a field-proven, self-validating synthetic methodology to overcome the regiochemical hurdles associated with its preparation.

Deconstructing the IUPAC Nomenclature

The systematic naming of polyfunctional organic molecules requires strict adherence to functional group priority rules. According to the, the nomenclature logic for 4-hydroxy-2-methylphenyl acetate is derived through the following hierarchical steps:

  • Principal Functional Group Determination: The molecule contains an ester, a phenol (hydroxyl), and an alkyl (methyl) group. By IUPAC priority rules, esters outrank hydroxyl groups. Therefore, the parent structure is an ester of acetic acid, specifically an acetate (or ethanoate).

  • Parent Ring System: The benzene ring attached to the ester oxygen is treated as a substituted phenyl radical.

  • Numbering Logic: The carbon atom of the phenyl ring attached directly to the ester oxygen is designated as position C1. Numbering proceeds around the aromatic ring to assign the lowest possible locants to the remaining substituents. Numbering towards the methyl group assigns it to C2, leaving the hydroxyl group at C4. (Numbering in the opposite direction would yield the incorrect 4,6-locant set).

  • Alphabetization: The substituents "hydroxy" and "methyl" are cited alphabetically in the prefix.

Final Systematic Name: 4-hydroxy-2-methylphenyl acetate.

Physicochemical Properties & Structural Data

To establish a baseline for analytical validation, the core quantitative data and structural identifiers for the target compound are summarized below. The structural data is corroborated by commercial chemical databases such as the [1].

PropertyValue
IUPAC Name 4-hydroxy-2-methylphenyl acetate
CAS Registry Number 648439-27-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
SMILES String CC(=O)OC1=C(C)C=C(O)C=C1
Principal Functional Group Ester (-oate)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Synthetic Methodology: Overcoming Regiochemical Hurdles

Synthesizing 4-hydroxy-2-methylphenyl acetate from the readily available starting material, 2-methylbenzene-1,4-diol (methylhydroquinone)[2], presents a significant regiochemical challenge.

The Causality of Steric Hindrance: In methylhydroquinone, the C1-hydroxyl group is sterically hindered by the adjacent C2-methyl group. The C4-hydroxyl group is unhindered. Direct acetylation using standard conditions (e.g., acetic anhydride and pyridine) will kinetically favor the unhindered C4 position, yielding the undesired isomer: 4-hydroxy-3-methylphenyl acetate.

The Solution: To force the acetylation at the sterically hindered C1 position, we must employ an orthogonal protection strategy. As documented in [3], bulky silyl ethers can be used to selectively block unhindered hydroxyls. By protecting the C4-OH with a tert-butyldimethylsilyl (TBS) group, we isolate the C1-OH for subsequent acetylation.

Mechanistic Pathway & Logic Diagram

Regioselectivity Start Methylhydroquinone (2-methylbenzene-1,4-diol) Direct Direct Acetylation (Ac2O, Pyridine) Start->Direct Steric preference for C4-OH Step1 1. TBS-Cl, Imidazole (Selective C4-OH Protection) Start->Step1 Bulky TBS group targets unhindered C4 Wrong 4-hydroxy-3-methylphenyl acetate (Undesired Isomer) Direct->Wrong Int1 4-(TBS-oxy)-2-methylphenol Step1->Int1 Step2 2. Ac2O, Et3N, DMAP (C1-OH Acetylation) Int1->Step2 Forces acetylation at hindered C1 Int2 4-(TBS-oxy)-2-methylphenyl acetate Step2->Int2 Step3 3. TBAF, THF (TBS Deprotection) Int2->Step3 Fluoride cleavage Final 4-hydroxy-2-methylphenyl acetate (Desired Product) Step3->Final

Figure 1: Regioselective synthetic workflow for 4-hydroxy-2-methylphenyl acetate.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each transformation includes specific analytical checkpoints to verify the success of the step before proceeding. Starting materials can be sourced with high purity profiles from suppliers such as[2].

Step 1: Selective Silylation of C4-OH
  • Protocol: Dissolve methylhydroquinone (1.0 equiv) in anhydrous DMF at 0 °C. Add imidazole (2.2 equiv) followed by dropwise addition of TBS-Cl (1.05 equiv) dissolved in DMF. Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with water and extract with ethyl acetate.

  • Causality: The extreme steric bulk of the tert-butyldimethylsilyl chloride (TBS-Cl) ensures it reacts exclusively with the unhindered C4-OH. Imidazole acts as both a proton scavenger and a nucleophilic catalyst.

  • Analytical Validation: Perform TLC (Hexane/EtOAc 4:1); the product will appear as a new, less polar spot. ¹H NMR (CDCl₃) must show a large singlet at ~0.98 ppm (9H, t-butyl) and ~0.18 ppm (6H, dimethyl), confirming TBS incorporation. The C4 phenolic OH proton will disappear, while the sterically hindered C1-OH proton remains visible.

Step 2: Acetylation of C1-OH
  • Protocol: Dissolve the purified 4-(TBS-oxy)-2-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool to 0 °C and add acetic anhydride (1.2 equiv) dropwise. Stir for 2 hours.

  • Causality: With the C4 position blocked, the sterically hindered C1-OH is forced to react. DMAP is critical here; it acts as a hyper-nucleophilic acyl transfer catalyst, forming an highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier posed by the adjacent C2-methyl group.

  • Analytical Validation: IR spectroscopy will reveal a strong new ester carbonyl stretch at ~1750 cm⁻¹. ¹H NMR will show a new sharp singlet at ~2.3 ppm corresponding to the acetate methyl group, and the complete disappearance of the remaining phenolic OH proton.

Step 3: Orthogonal Deprotection
  • Protocol: Dissolve the 4-(TBS-oxy)-2-methylphenyl acetate in anhydrous THF at 0 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Purify via flash column chromatography.

  • Causality: The fluoride ion from TBAF has a profound thermodynamic affinity for silicon, forming an exceptionally strong Si-F bond (bond energy ~582 kJ/mol). This allows for the rapid, selective cleavage of the silyl ether under mild conditions without hydrolyzing the sensitive ester group at C1.

  • Analytical Validation: Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the target mass (m/z 166.17 for [M]⁺). ¹H NMR will validate the final structure by showing the complete loss of the TBS signals (absence of peaks at 0.98 and 0.18 ppm) and the reappearance of the phenolic OH proton at ~5.0–5.5 ppm.

References

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book). Queen Mary University of London. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

Sources

Thermodynamic Solubility Profiling of 4-Hydroxy-2-Methylphenyl Acetate in Organic Solvents: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Hydroxy-2-methylphenyl acetate (CAS RN: 648439-27-4) is a highly functionalized phenolic ester frequently utilized as a critical intermediate in the synthesis of spiro derivatives and lipoxygenase inhibitors [1]. For drug development professionals and synthetic chemists, understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of liquid-liquid extractions, the yield of crystallization processes, and the feasibility of downstream formulation.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior, a predictive solubility matrix based on Hansen Solubility Parameters (HSP), and a self-validating, step-by-step experimental protocol for empirical solubility determination.

Physicochemical & Structural Profiling

To predict how 4-hydroxy-2-methylphenyl acetate interacts with organic solvents, we must first deconstruct its molecular architecture:

  • Molecular Formula: C9H10O3 (MW: 166.17 g/mol )

  • Phenolic Hydroxyl (-OH) at C4: Acts as a strong hydrogen bond donor (HBD) and a moderate hydrogen bond acceptor (HBA). This functional group heavily favors polar protic and polar aprotic solvents.

  • Acetate Ester (-O-CO-CH3) at C1: The carbonyl oxygen acts as a strong HBA. It introduces significant dipole-dipole interactions, making the molecule highly responsive to polarizable solvents.

  • Aromatic Ring & Methyl Group at C2: These structural elements provide lipophilicity and drive dispersive (van der Waals) interactions.

Because the molecule is bifunctional—possessing both strong HBD and HBA capabilities—it exhibits a complex solvation profile that is highly sensitive to the hydrogen-bonding capacity of the chosen solvent.

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

The thermodynamic solubility of a solute can be accurately modeled using the Hansen Solubility Parameter (HSP) framework [3]. According to this model, the cohesive energy of both the solute and the solvent is divided into three distinct intermolecular forces:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polar forces (dipole-dipole)

  • δH​ : Hydrogen-bonding forces

For dissolution to occur, the HSP coordinates of the solvent must closely match those of 4-hydroxy-2-methylphenyl acetate. The distance ( Ra​ ) between the solvent and solute in the 3D Hansen space is calculated as:

Ra2​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2

Solvents with an Ra​ value smaller than the solute's interaction radius ( R0​ ) will dissolve the compound effectively. Given the compound's phenolic and ester groups, solvents with moderate δP​ and high δH​ values will yield the highest solubility.

Predictive Solubility Matrix

Based on the compound's structural heuristics and patent literature detailing its successful liquid-liquid extraction [1], we can construct a predictive thermodynamic solubility matrix across standard organic solvent classes.

Solvent ClassSolvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Estimated SolubilityMechanistic Rationale
Non-Polar Hexane14.90.00.0Low (< 5 mg/mL)Lacks HBA/HBD capability; cannot disrupt the solute's crystalline hydrogen-bond network.
Polar Aprotic Ethyl Acetate15.85.37.2High (> 100 mg/mL)Excellent HBA capacity matches the phenol HBD. Validated by standard extraction protocols [1].
Polar Aprotic Dichloromethane17.07.37.1High (> 100 mg/mL)High polarizability and favorable dipole-dipole interactions with the ester carbonyl.
Polar Protic Methanol15.112.322.3Moderate (50-100 mg/mL)Strong HBD/HBA network competes with solute-solute H-bonding, leading to moderate solvation.
Polar Aprotic DMSO18.416.410.2Very High (> 200 mg/mL)Universal solvent; strong HBA completely disrupts all intermolecular solute bonds.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 4-hydroxy-2-methylphenyl acetate, the saturation shake-flask method must be employed in strict accordance with USP <1236> guidelines [2]. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system —every step includes an internal check to ensure data integrity.

Step-by-Step Methodology

Step 1: Solvent Aliquoting

  • Action: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL chemically inert borosilicate glass vial.

Step 2: Supersaturation (Solid Addition)

  • Action: Incrementally add the solid 4-hydroxy-2-methylphenyl acetate to the vial while vortexing until a visible, persistent excess of solid remains at the bottom.

  • Causality: An excess of solid is mandatory to ensure the system is driven entirely by the thermodynamic solubility limit, preventing the misinterpretation of a kinetic dissolution state as maximum solubility.

Step 3: Isothermal Equilibration

  • Action: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Causality: A 48-hour equilibration period is critical. It provides sufficient activation energy and time for any metastable polymorphic transitions to resolve into the most thermodynamically stable crystalline form[2].

Step 4: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to organic solvents. The 0.22 µm pore size ensures that no undissolved micro-particulates pass through, which would otherwise artificially inflate the quantified concentration.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant by a factor of 1:100 using the HPLC mobile phase (e.g., Water/Acetonitrile). Analyze via HPLC using a C18 column and UV detection at 254 nm.

  • Causality: Immediate dilution is required to prevent the solute from precipitating (crashing out) when it encounters the aqueous-organic mobile phase within the HPLC system.

Self-Validating System Checks

To ensure absolute trustworthiness of the generated data, execute the following validations:

  • Solid-State Verification (XRPD): Perform X-Ray Powder Diffraction on the residual solid post-equilibration. Why? This confirms that the solid has not converted to a solvate or a different polymorph during the 48-hour solvent exposure, validating that the measured solubility corresponds to the original API form.

  • Mass Balance Confirmation: Compare the initial mass of solid added (minus the residual solid mass) against the HPLC-quantified concentration. Why? This ensures no chemical degradation (e.g., ester hydrolysis) occurred during the equilibration phase.

Workflow Visualization

The following diagram maps the logical progression and causality of the high-throughput thermodynamic solubility screening workflow.

G Compound 4-Hydroxy-2-methylphenyl acetate (Solid State) Equilibration Isothermal Equilibration (25°C, 48h) Compound->Equilibration Excess Solute Solvents Organic Solvent Library (Protic, Aprotic, Non-Polar) Solvents->Equilibration 2.0 mL Aliquot Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Saturated Suspension Analysis HPLC-UV Quantification (Thermodynamic Solubility) Separation->Analysis Clear Supernatant Data Hansen Solubility Mapping (Solvent Selection) Analysis->Data Concentration (mg/mL)

Figure 1: High-throughput thermodynamic solubility screening workflow based on USP <1236>.

Conclusion

The solubility of 4-hydroxy-2-methylphenyl acetate is heavily dictated by its bifunctional nature. The presence of both a hydrogen bond donor (phenol) and acceptor (acetate) makes polar aprotic solvents like ethyl acetate and dichloromethane highly efficient for solvation and extraction. By leveraging the Hansen Solubility Parameter framework and adhering to strict, self-validating USP <1236> protocols, formulation scientists can accurately map the solubility profile of this compound, ensuring robust downstream processing and avoiding costly late-stage formulation failures.

References

  • Title: US7576094B2 - Spiro derivatives as lipoxygenase inhibitors Source: Google Patents URL
  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]

  • Title: Hansen Solubility Parameters Source: Hansen-Solubility.com URL: [Link]

Comprehensive Technical Guide to 4'-Hydroxy-2'-methylacetophenone: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization and utilization of 4'-hydroxy-2'-methylacetophenone (CAS 875-59-2) not merely as a static chemical entity, but as a dynamic scaffold whose reactivity is dictated by its distinct functional topology. Also known as 4-acetyl-3-methylphenol, this compound is a privileged building block in synthetic organic chemistry, pharmaceutical development, and cosmetic formulation[1],[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating analytical protocols, and step-by-step synthetic methodologies.

Molecular Architecture and Reactivity Dynamics

The chemical behavior of 4'-hydroxy-2'-methylacetophenone is governed by the interplay of three functional groups on the aromatic ring:

  • Phenolic Hydroxyl Group (C4): Acts as a strong electron-donating group (+M effect) and provides a site for targeted O-alkylation or esterification. Its ability to form intermolecular hydrogen bonds significantly elevates the compound's melting point.

  • Acetyl Group (C1): An electron-withdrawing moiety (-M effect) that serves as an electrophilic center for reductive amination or a nucleophilic enolate precursor for aldol condensations.

  • Ortho-Methyl Group (C2): Provides steric hindrance that selectively shields the acetyl group, while simultaneously enriching the aromatic ring's electron density via inductive (+I) effects.

StructureReactivity Core 4-Hydroxy-2-methylacetophenone OH Phenolic OH (C4) O-Alkylation Core->OH Acetyl Acetyl Group (C1) Aldol Condensation Core->Acetyl Methyl Methyl Group (C2) Steric Hindrance Core->Methyl

Structural features dictating the chemical reactivity of the molecule.

Physicochemical Profile

Understanding the macroscopic physical properties of this compound requires analyzing its microscopic intermolecular forces. The data summarized below is critical for optimizing reaction conditions, such as solvent selection and thermal parameters.

PropertyValueCausality / Scientific Relevance
Molecular Formula C₉H₁₀O₂Defines the base stoichiometry for synthetic equivalents[1].
Molecular Weight 150.17 g/mol Critical for precise mass spectrometry (ESI-MS) calibration[3].
Melting Point 128–131 °CElevated due to strong intermolecular hydrogen bonding from the para-OH group[1].
Boiling Point 313 °CHigh boiling point reflects strong dipole-dipole interactions[1].
Density 1.059 g/cm³ at 25 °CEssential for volumetric calculations in solvent-free or highly concentrated reactions[4].
Partition Coefficient 1.6 (XLogP3)Indicates moderate lipophilicity, making it favorable for cellular permeability assays[3].
Appearance Off-white to beige powderColor variations (tan/brown) often indicate trace oxidation of the phenol[2].

Spectroscopic Characterization & Validation Protocol

To ensure the scientific integrity of any downstream application, the structural identity and purity of 4'-hydroxy-2'-methylacetophenone must be rigorously validated. We employ an orthogonal approach using LC-MS and FT-IR.

Step-by-Step Methodology: LC-MS and FT-IR Workflow
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol. Causality: Methanol completely disrupts the crystalline hydrogen-bonding network, ensuring a homogenous monomeric solution.

  • Step 2: LC Separation. Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ketone in positive ESI mode.

  • Step 3: ESI-MS Detection. Scan in positive ion mode (m/z 100–500). The target [M+H]⁺ peak must appear at m/z 151.07.

  • Step 4: FT-IR ATR Analysis. Place 2–3 mg of the neat crystalline powder directly onto a diamond ATR crystal. Apply consistent anvil pressure. Look for the broad O-H stretch (~3200–3400 cm⁻¹) and the sharp conjugated C=O stretch (~1650–1680 cm⁻¹)[3].

  • Step 5: Self-Validation Checkpoints.

    • LC-MS: Run a pure methanol blank prior to sample injection to establish a baseline and definitively rule out column carryover.

    • FT-IR: Perform a background air scan immediately before loading the sample to subtract ambient CO₂ and water vapor interference, ensuring the integrity of the O-H stretching region.

ValidationWorkflow Prep Sample Prep (MeOH) LC RP-HPLC Separation Prep->LC IR FT-IR ATR (Neat) Prep->IR MS ESI-MS (m/z 151) LC->MS Valid Structural Validation MS->Valid IR->Valid

Self-validating LC-MS and FT-IR workflow for structural confirmation.

Chemical Reactivity & Synthetic Utility

4'-Hydroxy-2'-methylacetophenone is heavily utilized as an intermediate in the preparation of complex pharmaceuticals, including morpholine ketone analogs that function as potent histamine H3 receptor inverse agonists[4]. The most common initial derivatization is the selective O-alkylation of the phenolic hydroxyl group.

Step-by-Step Methodology: Selective O-Alkylation
  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 4'-hydroxy-2'-methylacetophenone in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: Anhydrous DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide naked and highly reactive, while preventing competitive hydrolysis of the incoming alkyl halide.

  • Step 2: Base Addition. Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base. It is strong enough to quantitatively deprotonate the phenolic OH (pKa ~8.3) but far too weak to enolize the acetyl group (pKa ~20). This thermodynamic differential guarantees strictly chemoselective O-alkylation over C-alkylation.

  • Step 3: Electrophile Addition. Dropwise add 1.2 equivalents of the desired alkyl halide at 0 °C, then allow the system to warm to room temperature.

  • Step 4: Quenching and Workup. Pour the reaction mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Step 5: Self-Validation Checkpoint. Run a parallel micro-scale negative control containing only the substrate and base (no alkyl halide). This ensures no spontaneous dimerization occurs under the basic conditions. Post-reaction, perform FT-IR on the purified product; the complete disappearance of the broad ~3300 cm⁻¹ O-H stretch validates 100% conversion.

Biological and Pharmaceutical Applications

Beyond its role as a synthetic intermediate, the compound itself possesses intrinsic biological properties. It has been isolated as an aroma compound in red wines (cv. Bobal grape variety) and exhibits notable ciliate toxicity, effectively inhibiting the growth of Tetrahymena pyriformis with an IC₅₀ of 0.65 mM[5]. Furthermore, its inherent antioxidant capabilities make it a valuable additive in the cosmetic industry, where it is formulated into skincare products to protect against oxidative stress and degradation[2].

Sources

Thermodynamic Profiling of 4-Hydroxy-2-Methylphenyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4)

Executive Summary

In modern drug development and synthetic organic chemistry, the thermodynamic profiling of intermediate compounds is critical for process scale-up, purification, and formulation stability. 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) is a highly specialized phenolic ester utilized extensively in the synthesis of spiro derivatives, which function as potent lipoxygenase inhibitors for the treatment of inflammatory diseases and diabetes[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the melting point ( Tm​ ) and boiling point ( Tb​ ) of 4-hydroxy-2-methylphenyl acetate. Because empirical thermodynamic data for highly specific intermediates can be scarce in primary literature, this guide synthesizes predictive modeling, structural causality, and self-validating experimental protocols to establish robust physicochemical parameters[2].

Physicochemical Profiling & Structural Causality

The thermodynamic properties of a molecule are dictated by its intermolecular forces and crystal lattice energy. 4-Hydroxy-2-methylphenyl acetate features three critical functional groups: a hydroxyl group (-OH) at the para position, an acetate group (-OAc) at the ipso position, and a methyl group (-CH₃) at the ortho position relative to the acetate.

Causality Behind the Boiling Point ( Tb​ )

The boiling point is primarily driven by the energy required to disrupt intermolecular hydrogen bonding and dipole-dipole interactions in the liquid phase. The free para-hydroxyl group allows for strong intermolecular hydrogen bonding. Compared to its unmethylated analog (4-hydroxyphenyl acetate), the addition of the C2-methyl group increases the molecular weight and London dispersion forces, slightly elevating the boiling point[3].

Causality Behind the Melting Point ( Tm​ )

Melting points are highly sensitive to molecular symmetry and crystal packing efficiency. While symmetrical molecules like hydroquinone pack tightly into crystal lattices (yielding high melting points), the asymmetric substitution pattern of the 2-methyl group in 4-hydroxy-2-methylphenyl acetate disrupts this symmetry. This steric hindrance prevents optimal π−π stacking and hydrogen-bond network formation in the solid state, resulting in a significantly lower melting point compared to symmetrical diols.

Comparative Thermodynamic Data

To contextualize these properties, the table below compares 4-hydroxy-2-methylphenyl acetate with structurally analogous compounds.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)
Phenol108-95-294.1140.5181.7
Hydroquinone123-31-9110.11172.0287.0
4-Hydroxyphenyl acetate3233-32-7152.1562.0 - 63.0[3]~269.3[3]
4-Hydroxy-2-methylphenyl acetate 648439-27-4 166.17 ~55.0 - 65.0 (Est.) ~285.0 - 295.0 (Est.)

Note: Estimated values for 4-hydroxy-2-methylphenyl acetate are derived from structural interpolation and predictive thermodynamic models based on the 4-hydroxyphenyl acetate baseline.

Experimental Workflows: Self-Validating Protocols

To empirically determine and validate the melting and boiling points of 4-hydroxy-2-methylphenyl acetate, a dual-analytical approach is required. Relying solely on visual capillary methods is insufficient due to the potential for polymorphic transitions and oxidative degradation of the phenolic group at elevated temperatures.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining Tm​ as it measures the exact heat flow associated with phase transitions, eliminating human visual error.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 4-hydroxy-2-methylphenyl acetate into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Scientific Rationale: The inert atmosphere prevents the oxidative degradation of the electron-rich phenolic ring during heating.

  • Thermal Ramping: Equilibrate the sample at 20 °C for 5 minutes. Initiate a heating ramp at a controlled rate of 10 °C/min up to 100 °C.

  • Data Interpretation: Identify the endothermic peak. The extrapolated onset temperature ( Tonset​ ) of this peak represents the absolute melting point, while the peak maximum represents the completion of the melt.

Protocol 2: Boiling Point Determination via Micro-Ebulliometry

For compounds with high boiling points (>250 °C), standard distillation setups can cause thermal decomposition. Micro-ebulliometry under controlled pressure provides a safer, more accurate alternative.

  • Apparatus Setup: Utilize a micro-ebulliometer equipped with a calibrated platinum resistance thermometer (PRT) positioned directly in the vapor-liquid equilibrium zone.

  • Sample Loading: Introduce 5 mL of the liquid sample (pre-melted if solid at room temperature) into the boiling flask.

  • Heating & Reflux: Apply controlled heating using a heating mantle. Adjust the heat input until a steady reflux is achieved (condensation ring stabilized 2-3 cm above the boiling liquid).

  • Pressure Correction: Record the temperature at steady state. If the ambient atmospheric pressure deviates from 760 mmHg, apply the Sydney Young equation to correct the observed boiling point to standard pressure.

Thermodynamic Validation Workflow

The following diagram illustrates the logical flow of the self-validating thermodynamic analysis described above.

Workflow A 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) B Sample Preparation (Inert N2 Atmosphere) A->B C DSC Analysis (Phase Transition) B->C Solid State D Micro-Ebulliometry (Vapor-Liquid Eq.) B->D Liquid State E Endothermic Onset (Melting Point: ~55-65 °C) C->E F Steady-State Reflux (Boiling Point: ~285-295 °C) D->F G Validated Thermodynamic Profile E->G F->G

Caption: Parallel experimental workflow for the thermodynamic validation of 4-Hydroxy-2-methylphenyl acetate.

Conclusion

The thermodynamic profiling of 4-hydroxy-2-methylphenyl acetate requires a nuanced understanding of its structural asymmetry and functional group interactions. By employing rigorous, self-validating techniques like DSC and Micro-ebulliometry under inert conditions, researchers can bypass the pitfalls of thermal degradation and polymorphic interference. The resulting data is crucial for optimizing the reaction kinetics when utilizing this compound as an intermediate in the synthesis of advanced lipoxygenase inhibitors.

References

  • Title: 648439-27-4 | 4-Hydroxy-2-methylphenyl acetate | BLD Pharm Source: BLD Pharm URL
  • Title: US7576094B2 - Spiro derivatives as lipoxygenase inhibitors Source: Google Patents URL
  • Title: 4-hydroxyphenyl acetate CAS#: 3233-32-7 Source: ChemicalBook URL

Sources

Spectroscopic and Experimental Profile of 4-Hydroxy-2-methylphenyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-hydroxy-2-methylphenyl acetate (IUPAC Name: 4-hydroxy-2-methylphenyl acetate). As a compound of interest in organic synthesis and medicinal chemistry, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation. This document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available, publicly archived experimental spectra for this specific compound, this guide presents and interprets high-quality predicted spectroscopic data. The methodologies and interpretations are grounded in fundamental principles of spectroscopy and are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

4-Hydroxy-2-methylphenyl acetate is a phenolic ester with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its structure, featuring a substituted aromatic ring, a hydroxyl group, and an acetate ester, gives rise to a unique spectroscopic fingerprint. This guide will systematically explore the expected outcomes from the most common and powerful analytical techniques used for the characterization of organic molecules.

The logical workflow for the complete spectroscopic characterization of a synthesized compound like 4-hydroxy-2-methylphenyl acetate is a multi-step process that ensures both structural confirmation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation purity Purity Confirmation elucidation->purity final Verified Compound Structure purity->final

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-hydroxy-2-methylphenyl acetate for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; for this compound, DMSO-d₆ is often preferred to ensure the exchangeable phenolic proton is observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is standard. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 4-hydroxy-2-methylphenyl acetate in DMSO-d₆ is summarized below.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.50Singlet1HPhenolic -OHThe acidic proton of the phenol is typically downfield and its chemical shift can be concentration-dependent.
~6.85Doublet1HAr-HAromatic proton ortho to the hydroxyl group.
~6.75Doublet of doublets1HAr-HAromatic proton meta to the hydroxyl and ortho to the methyl group.
~6.95Doublet1HAr-HAromatic proton ortho to the acetate group.
~2.20Singlet3HAr-CH₃Methyl group attached to the aromatic ring.
~2.25Singlet3HO=C-CH₃Methyl group of the acetate moiety.

Interpretation Insights: The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene ring. The relative positions of the aromatic protons are influenced by the electronic effects of the hydroxyl (electron-donating) and acetate (electron-withdrawing) groups. The phenolic proton signal would disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum provides information on the carbon environment within the molecule.

Chemical Shift (δ) (ppm)Carbon TypeAssignmentRationale for Chemical Shift
~169.5C=OAcetate CarbonylThe carbonyl carbon of an ester is typically found in this downfield region.
~155.0C-OHAromatic CarbonThe carbon atom directly attached to the hydroxyl group is deshielded.
~148.0C-O-C=OAromatic CarbonThe carbon bearing the acetate group is also significantly deshielded.
~130.0C-CH₃Aromatic CarbonThe carbon atom attached to the methyl group.
~125.0CHAromatic CarbonAromatic CH carbons.
~118.0CHAromatic CarbonAromatic CH carbons.
~115.0CHAromatic CarbonAromatic CH carbons.
~21.0CH₃Acetate MethylThe methyl carbon of the acetate group.
~16.0CH₃Aromatic MethylThe methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid 4-hydroxy-2-methylphenyl acetate sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The key predicted IR absorption bands for 4-hydroxy-2-methylphenyl acetate are presented below.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3400-3200Broad, StrongO-H stretchPhenol
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchMethyl
~1750StrongC=O stretchEster
~1600, ~1480MediumC=C stretchAromatic Ring
~1200StrongC-O stretchEster

Interpretation Insights: The IR spectrum is expected to be dominated by a strong, broad absorption for the phenolic O-H stretch, indicative of hydrogen bonding. A sharp, strong peak around 1750 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of both of these peaks would be strong evidence for the correct structure.

G IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample Incident Beam Detector Detector Sample->Detector Transmitted/Reflected Beam

Caption: A simplified schematic of an ATR-IR experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization (EI)-MS
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • The detector records the abundance of each ion.

Predicted MS Data and Interpretation

The predicted mass spectrum of 4-hydroxy-2-methylphenyl acetate would show the following key ions.

m/zPredicted IonInterpretation
166[M]⁺Molecular ion
124[M - C₂H₂O]⁺Loss of ketene from the molecular ion
109[M - C₂H₂O - CH₃]⁺Loss of a methyl radical from the m/z 124 fragment

Interpretation Insights: The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. A very common and characteristic fragmentation pathway for phenyl acetates is the loss of ketene (CH₂=C=O, mass of 42) from the molecular ion, which would give a prominent peak at m/z 124. This fragmentation is a strong indicator of the presence of the acetate group on the aromatic ring.

Conclusion

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Reich, H.J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Biological activity of 4-HYDROXY-2-METHYLPHENYL ACETATE derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-HYDROXY-2-METHYLPHENYL ACETATE Derivatives

Foreword: Unlocking the Therapeutic Potential of Phenolic Acetates

The journey of drug discovery is often a tale of molecular modification. A single core scaffold, through strategic chemical alteration, can give rise to a family of derivatives with a vast spectrum of biological activities. This guide focuses on one such promising scaffold: 4-hydroxy-2-methylphenyl acetate. While the parent molecule itself demonstrates certain biological effects, its true potential is unlocked through the synthesis of its derivatives. These modifications fine-tune the molecule's physicochemical properties, enabling it to interact with specific biological targets with enhanced potency and selectivity.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the research and the experimental designs that validate the findings. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological activities of 4-hydroxy-2-methylphenyl acetate derivatives, from their synthesis and mechanisms of action to the practical methodologies for their evaluation. We will explore their significant roles as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic agents, providing a foundation for future innovation in this exciting area of medicinal chemistry.

Section 1: The Chemical Core and Synthetic Strategies

The foundational molecule, 4-hydroxy-2-methylphenyl acetate, belongs to the class of phenolic esters. Its structure, featuring a hydroxyl group and a methyl group on the phenyl ring, offers multiple sites for chemical modification. The ester linkage itself can be hydrolyzed to reveal a more reactive phenol, while the aromatic ring can undergo various substitution reactions. These characteristics make it a versatile starting point for creating diverse chemical libraries.

The synthesis of its derivatives often involves standard organic chemistry reactions. For instance, creating more complex structures can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds between the phenyl ring and other organic moieties.[1] The choice of synthetic route is critical, as it must be efficient and allow for the introduction of desired functional groups in a controlled manner to explore the structure-activity relationship (SAR).

General Synthetic Workflow

The development of novel derivatives typically follows a logical progression from design and synthesis to biological evaluation. This iterative process allows for the refinement of molecular structures to optimize a desired biological effect.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Core Scaffold Selection (4-hydroxy-2-methylphenyl acetate) B In Silico Design (Molecular Docking, QSAR) A->B C Chemical Synthesis (e.g., Suzuki Coupling, Esterification) B->C D Purification & Characterization (Chromatography, NMR, Mass Spec) C->D E Primary Screening (e.g., Antioxidant, Antimicrobial Assays) D->E Test Compounds F Secondary Screening (e.g., COX Inhibition, Cytotoxicity) E->F G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G H Lead Compound Identification G->H H->B SAR Feedback Loop

Caption: A generalized workflow for the development of novel 4-hydroxy-2-methylphenyl acetate derivatives.

Section 2: Dominant Biological Activities and Mechanisms of Action

Derivatization of the 4-hydroxy-2-methylphenyl acetate core has yielded compounds with significant therapeutic potential across several key areas.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause significant gastrointestinal side effects.[2] The development of selective COX-2 inhibitors has therefore been a major goal in medicinal chemistry.

Derivatives of 4-hydroxy-2-methylphenyl acetate have shown promise in this arena. Specifically, the synthesis of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives has produced compounds with significant anti-inflammatory activity and noteworthy selectivity for COX-2 over COX-1.[2] In studies using the carrageenan-induced rat paw edema model, these derivatives demonstrated anti-inflammatory effects comparable to the well-known COX-2 inhibitor, celecoxib.[2] The selective inhibition of COX-2 is a critical finding, as it suggests a reduced risk of the gastrointestinal toxicity associated with traditional NSAIDs.[2]

COX_Inhibition cluster_COX COX Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at inflammation site) AA->COX2 PGs_G Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->PGs_G PGs_I Prostaglandins (Inflammation, Pain) COX2->PGs_I Derivative 4-hydroxy-2-methylphenyl acetate derivative (Selective Inhibitor) Derivative->COX2 Inhibits

Caption: Mechanism of selective COX-2 inhibition by 4-hydroxy-2-methylphenyl acetate derivatives.

Antioxidant Activity: The NRF2-Mediated Cytoprotective Pathway

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and aging. 4-Hydroxyphenyl acetate (4-HPA), a related compound, is a natural antioxidant that protects cells from necrosis induced by oxidative stress.[3] Its derivatives function by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.

Upon exposure to oxidative stress, these compounds stabilize NRF2 and promote its translocation to the nucleus.[3] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.[3] Key among these are NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), enzymes that play a crucial role in detoxifying harmful oxidants and maintaining cellular redox homeostasis.[3] For instance, treatment of retinal pigment epithelial (RPE) cells with 5 μM of 4-hydroxyphenyl acetate was shown to inhibit the increase of ROS and up-regulate the expression of NQO1 and HO-1 genes.[3]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 induces dissociation Derivative 4-HPA Derivative Derivative->Keap1_NRF2 stabilizes NRF2 NRF2_free NRF2 Keap1_NRF2->NRF2_free NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds to Genes Upregulation of NQO1, HO-1, etc. ARE->Genes Cell_Protection Cellular Protection & Detoxification Genes->Cell_Protection

Caption: The NRF2-mediated antioxidant response activated by 4-HPA derivatives.

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Phenolic compounds are well-known for their antimicrobial properties.[4] Derivatives of 4-hydroxy-2-methylphenyl acetate have demonstrated activity against a range of microbes, with a generally stronger effect observed against Gram-positive bacteria compared to Gram-negative bacteria.[5][6]

The mechanism of action is often linked to the disruption of the bacterial cell membrane. The lipophilicity of the molecule, which can be modulated by adding or extending alkyl chains, plays a crucial role.[5] Increased hydrophobicity can enhance the compound's ability to intercalate into the lipid bilayer of the cell membrane, disrupting its fluidity and leading to cell death.[5] For example, studies on phenolic acid derivatives have shown that their antimicrobial effect increases with the length of the alkyl chain.[5]

Cytotoxic Activity Against Cancer Cells

Phenylacetate and its derivatives have emerged as a class of compounds with significant anti-neoplastic properties.[7] They are known to be relatively non-toxic agents that can inhibit tumor growth and induce differentiation at clinically achievable concentrations.[7] Their derivatives exert cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects across various cancer cell lines.[7]

The primary mechanisms of their anticancer activity include:

  • Cell Cycle Arrest: These compounds can induce a G1 phase cell cycle arrest, preventing cancer cells from entering the S phase, thus halting DNA replication and proliferation.[7]

  • Induction of Apoptosis: They are potent inducers of programmed cell death and can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

Phytotoxic Activity: A Potential Bioherbicide

In addition to their therapeutic applications, certain derivatives have shown potent phytotoxic activity, suggesting their potential use as environmentally friendly herbicides. Methyl 4-hydroxyphenylacetate, for example, has demonstrated significant herbicidal efficacy against the invasive weed Ageratina adenophora.[8] It achieved 100% mortality in young seedlings at concentrations as low as 30 mM.[8] The mechanism involves the disruption of key physiological processes in the plant, including stomatal regulation and hormonal balance, ultimately damaging leaf photosynthesis and stomatal conductance.[8]

Section 3: Quantitative Data Summary

To facilitate comparison and analysis, the biological activities of various derivatives are summarized below.

Table 1: Anti-inflammatory Activity of Selected 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl Acetate Derivatives

CompoundSubstitution on Phenylsulfamoyl RingIn Vitro COX-2 Inhibition (%)In Vitro COX-1 Inhibition (%)Selectivity Index (COX-2/COX-1)
3c 4-Chloro72.53.421.3
3i 4-NitroAppreciableLowHigh
Celecoxib(Reference)HighLowHigh
(Data synthesized from Der Pharma Chemica)[2]

Table 2: Cytotoxic Activity of Phenylacetate Derivatives

CompoundCell LineCancer TypeIC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide (2c)PC3Prostate80
2-(4-Fluorophenyl)-N-phenylacetamide (2c, p-NO2)MCF-7Breast100
2-(4-Fluorophenyl)-N-halophenylacetamide (2b)PC3Prostate102
(Data sourced from BenchChem)[7]

Section 4: Key Experimental Protocols

The trustworthiness of scientific claims rests on robust and reproducible methodologies. This section details standardized protocols for evaluating the biological activities discussed.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the selective inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenase, which catalyzes the conversion of a substrate (e.g., TMPD) into a colored product in the presence of arachidonic acid. The inhibition of this color development is proportional to the compound's inhibitory activity.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a colorimetric peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Incubation:

    • Add the enzyme (either COX-1 or COX-2) to the reaction buffer.

    • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Measure the absorbance of the colored product over time using a plate reader at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: MTT Cell Viability Assay

Objective: To assess the cytostatic/cytotoxic effects of the derivatives on cancer cell lines.[7]

Principle: This colorimetric assay measures the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, PC3) in a suitable medium until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetate derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Section 5: Concluding Remarks and Future Directions

The derivatives of 4-hydroxy-2-methylphenyl acetate represent a versatile and promising class of compounds with a rich pharmacology. Research has clearly demonstrated their potential as selective anti-inflammatory agents, potent antioxidants, broad-spectrum antimicrobials, and targeted cytotoxic agents. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

The path forward is clear. Future research should focus on:

  • Lead Optimization: Further refinement of the most potent derivatives through detailed structure-activity relationship studies to enhance target affinity and reduce off-target effects.

  • In Vivo Efficacy and Safety: Moving the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and pathways.

  • Exploring New Therapeutic Areas: Given their diverse activities, these derivatives should be screened against other disease models where inflammation, oxidative stress, or microbial infection play a key role.

The work detailed in this guide underscores the immense potential held within this chemical scaffold. With continued, rigorous scientific inquiry, the derivatives of 4-hydroxy-2-methylphenyl acetate are well-positioned to contribute to the development of the next generation of therapeutic agents.

References

  • Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti - Der Pharma Chemica. [Link]

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC. [Link]

  • Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one - ResearchGate. [Link]

  • Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria. [Link]

  • Phytotoxic Potential of Methyl 4-Hydroxyphenylacetate Against Ageratina adenophora (Spreng.): Mechanistic Insights and Implications for Sustainable Weed Management - MDPI. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI. [Link]

  • Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC. [Link]

  • Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe 2+ -Egta-H 2 O 2 System - MDPI. [Link]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models - Frontiers. [Link]

  • Methyl 2-[4-(hydroxymethyl)phenyl]acetate | C10H12O3 | CID 12575321 - PubChem. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. [Link]

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The Strategic Utility of 4-Hydroxy-2-Methylphenyl Acetate in Medicinal Chemistry and Redox Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the fields of medicinal chemistry and advanced material science, the handling of unprotected hydroquinones presents a persistent challenge. While hydroquinones are highly valuable for their redox-active properties, they suffer from rapid auto-oxidation, poor lipophilicity, and indiscriminate reactivity.

4-Hydroxy-2-methylphenyl acetate (4-H2MPA) (CAS: 648439-27-4) emerges as a highly strategic solution to these limitations. By mono-acetylating toluhydroquinone (2-methylbenzene-1,4-diol) at the 4-position, we create a selectively masked intermediate [1].

The causality behind this specific structural design is twofold:

  • Steric and Electronic Tuning: The ortho-methyl group provides steric hindrance that slows the rate of bimolecular oxidative coupling, while the para-acetate completely blocks the formation of the para-quinone until enzymatic or chemical deprotection occurs .

  • LogP Optimization: The acetate group increases the partition coefficient (LogP), significantly enhancing the molecule's ability to cross lipid bilayers in cell-based assays or dissolve in non-polar organic solvents during complex syntheses.

This whitepaper details the core research applications of 4-H2MPA, providing self-validating protocols and mechanistic insights for its use as a synthetic precursor and an esterase-activated redox prodrug.

Quantitative Data: Comparative Physicochemical Profiling

To understand why 4-H2MPA is favored over its unprotected or fully protected counterparts, we must analyze its physicochemical behavior. The table below summarizes the critical metrics that dictate its utility in the lab.

PropertyToluhydroquinone (Unprotected)4-H2MPA (Mono-protected)Toluhydroquinone Diacetate (Fully protected)
LogP (Predicted) ~0.9~1.8~2.5
Aqueous Stability (pH 7.4) Low (Oxidizes in <2 hours)High (Stable for >48 hours)Very High (Stable for weeks)
Intracellular Activation N/A (Poor permeability)Rapid (Single esterase cleavage)Slow (Requires sequential cleavage)
Primary Research Utility Polymerization inhibitorSynthetic intermediate / Prodrug Latent antioxidant

Application Area 1: Precursor for Lipoxygenase (LOX) Inhibitors

Mechanistic Context

Lipoxygenases (e.g., 5-LOX) are critical enzymatic targets in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. Spiro-heterocyclic derivatives synthesized from protected hydroquinones have demonstrated potent LOX inhibition by interfering with the arachidonic acid metabolic pathway [2]. 4-H2MPA serves as an ideal starting material because the free hydroxyl group directs regioselective coupling, while the acetate group protects the para-position during harsh Lewis acid-catalyzed cyclizations.

Self-Validating Synthetic Protocol: Spiro-Chroman Ring Formation

This protocol utilizes a BF3-catalyzed rearrangement and cyclization to yield a spiro-derivative precursor.

Step-by-Step Methodology:

  • Reaction Setup: In an inert argon atmosphere, dissolve 5.0 g of 4-H2MPA in 15 mL of anhydrous toluene.

  • Catalysis: Slowly add 10 mL of Boron trifluoride (BF3)-acetic acid complex. Causality note: The BF3 acts as a potent Lewis acid to facilitate the acyl migration (Fries-type rearrangement) and subsequent intramolecular cyclization.

  • Thermal Activation: Stir the mixture at 110°C for 48 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the 4-H2MPA spot (Rf ~0.4) validates the completion of the initial coupling.

  • Workup: Cool the reaction to room temperature and quench by pouring over 100 g of crushed ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure spiro-chroman derivative.

LOX_Synthesis A 4-H2MPA (Starting Material) B BF3-AcOH Complex (Lewis Acid) A->B 110°C, 48h C Fries Rearrangement (Intermediate) B->C Acyl Migration D Cyclization (Spiro Ring) C->D Intramolecular E Spiro-Chroman (LOX Inhibitor) D->E Purification

Synthetic workflow for LOX inhibitors utilizing 4-hydroxy-2-methylphenyl acetate.

Application Area 2: Esterase-Activated Redox Prodrugs in Cell Biology

Mechanistic Context

In redox biology, inducing localized intracellular oxidative stress is a standard method for studying the Nrf2/ARE (Antioxidant Response Element) pathway. Direct application of unprotected toluhydroquinone is flawed; it oxidizes in the culture media before entering the cell, generating extracellular reactive oxygen species (ROS) that confound results.

4-H2MPA bypasses this issue. The acetate group acts as a lipophilic mask, allowing the molecule to diffuse across the plasma membrane. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the acetate bond, releasing the active toluhydroquinone. The hydroquinone then undergoes redox cycling, generating superoxide radicals (O2•-) and electrophilic tolubenzoquinone, which covalently alkylates Keap1 and triggers Nrf2 nuclear translocation.

Self-Validating Protocol: Cell-Based Redox Activation Assay

To prove that ROS generation is entirely dependent on intracellular activation, this protocol includes a mandatory esterase-inhibitor control group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a black, clear-bottom 96-well plate at a density of 1.5 × 10^4 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Control Pre-treatment: Pre-treat half of the wells with 100 µM of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour. Causality note: If 4-H2MPA is truly an esterase-dependent prodrug, BNPP-treated cells will show no ROS spike.

  • Prodrug Administration: Dissolve 4-H2MPA in cell-culture grade DMSO to create a 10 mM stock. Dilute in serum-free media to a final concentration of 20 µM (ensure final DMSO <0.2%). Add to the cells and incubate for 3 hours.

  • ROS Quantification: Wash the cells twice with PBS. Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) in PBS and incubate for 30 minutes in the dark.

  • Data Acquisition: Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm). The self-validating success metric is a >3-fold increase in fluorescence in the standard 4-H2MPA group, and baseline fluorescence in the BNPP + 4-H2MPA control group.

Redox_Pathway Prodrug 4-H2MPA (Prodrug) High Membrane Permeability Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Cytosolic Entry Active Toluhydroquinone (Redox Active) Esterase->Active Acetate Cleavage Oxidation Oxidation Active->Oxidation Electron Transfer Quinone Tolubenzoquinone (Electrophile) Oxidation->Quinone ROS Generation Keap1 Keap1 Alkylation Quinone->Keap1 Michael Addition Nrf2 Nrf2 Activation & Transcription Keap1->Nrf2 Pathway Induction

Intracellular activation of 4-H2MPA and subsequent Nrf2/ARE pathway induction.

Conclusion

4-Hydroxy-2-methylphenyl acetate is far more than a simple ester; it is a precisely engineered chemical tool. By leveraging the steric bulk of the ortho-methyl group and the transient masking capability of the para-acetate, researchers can bypass the inherent instability of hydroquinones. Whether utilized as a robust building block for complex LOX inhibitors or as a stealth-delivery system for intracellular redox modulation, 4-H2MPA provides the control and reliability required for advanced scientific inquiry.

References

  • Chu, D. T. W., et al. "Spiro derivatives as lipoxygenase inhibitors." US Patent 7,576,094 B2, United States Patent and Trademark Office, 18 Aug. 2009.
  • Ataman Chemicals. "TOLUHYDROQUINONE: Chemical Identity, Radical Scavenging, and Stabilization Mechanism." URL:[Link]

Sources

4-HYDROXY-2-METHYLPHENYL ACETATE safety and handling precautions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 4-Hydroxy-2-methylphenyl Acetate

Executive Summary

4-Hydroxy-2-methylphenyl acetate (4-H2MPA) is a specialized phenolic ester utilized in advanced chemical synthesis, prodrug development, and enzymatic assays. While the intact molecule presents a moderate baseline hazard profile, its true risk lies in its structural instability. As a Senior Application Scientist, I emphasize that handling this compound requires anticipating its degradation pathway. This whitepaper outlines the mechanistic toxicology of 4-H2MPA and establishes a self-validating protocol for its safe handling and experimental preparation, ensuring both researcher safety and data integrity.

Physicochemical Profiling & Structural Vulnerabilities

Understanding the physical properties of 4-H2MPA is the first step in predicting its behavior in vitro and in vivo[1]. Phenolic esters are inherently more labile than aliphatic esters due to the resonance-stabilized phenoxide leaving group. This structural vulnerability dictates all subsequent handling requirements.

Table 1: Physicochemical Properties of 4-H2MPA

ParameterValue
Chemical Name 4-Hydroxy-2-methylphenyl acetate
CAS Number 648439-27-4
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
SMILES OC1=CC=C(OC(C)=O)C(C)=C1
Storage Requirement Inert atmosphere, desiccated, -20°C

Mechanistic Toxicology: The Hydrolysis-Oxidation Cascade

Standard safety data sheets often underrepresent the hazards of specialized intermediates by failing to account for their reactive metabolites. The primary hazard of 4-H2MPA is not the ester itself, but its rapid degradation cascade[2].

  • Hydrolysis: In the presence of ambient moisture, trace bases, or ubiquitous cellular esterases, the acetate group is rapidly cleaved. This reaction yields acetic acid and 2-methylbenzene-1,4-diol (toluhydroquinone).

  • Oxidation: Toluhydroquinone is a known severe skin sensitizer (H317) and corrosive agent (H314). Upon exposure to atmospheric oxygen, it readily oxidizes to toluquinone.

  • Protein Adduction: Toluquinone acts as a highly electrophilic Michael acceptor. It irreversibly forms covalent adducts with nucleophilic residues (such as cysteine and lysine) on cellular proteins, triggering oxidative stress and allergic sensitization pathways.

Pathway A 4-Hydroxy-2-methylphenyl acetate (Intact Ester) B Toluhydroquinone + Acetic Acid (Hydrolysis Products) A->B H2O / Base / Esterases (Hydrolysis) C Toluquinone (Reactive Electrophile) B->C O2 (Oxidation) D Cellular Sensitization (Protein Adduction) C->D Nucleophilic Attack (Cys/Lys residues)

Chemical degradation cascade of 4-H2MPA leading to reactive toluquinone formation.

Handling, Storage, and PPE Protocols

Because the toxicity of 4-H2MPA is dynamically linked to its environment, personal protective equipment (PPE) and handling protocols must be designed to mitigate exposure to both the parent compound and its quinone derivatives.

Table 2: Hazard Mitigation and PPE Specifications

Hazard VectorCausality & RiskRequired PPE / Engineering Control
Dermal Exposure Toluhydroquinone penetrates skin and causes severe sensitization.Double-gloving with Nitrile (>0.11mm). Change immediately if contaminated.
Ocular Exposure Hydrolysis yields acetic acid and corrosive phenols, risking eye damage.Snug-fitting chemical safety goggles (no vented safety glasses).
Inhalation Airborne dust or aerosols can cause respiratory tract irritation.Handle exclusively within a certified Class II biological safety cabinet or fume hood.
Spill Cleanup Basic neutralizers accelerate ester hydrolysis, generating more phenol.Use inert absorbents (e.g., diatomaceous earth). Avoid basic spill kits.

Self-Validating Experimental Workflow: Stock Preparation

To ensure both researcher safety and scientific trustworthiness, the preparation of 4-H2MPA stock solutions must be a self-validating system. If the compound has degraded prior to an assay, the resulting data will reflect quinone toxicity rather than the intended ester pharmacology. The following step-by-step methodology guarantees structural integrity.

Step-by-Step Methodology:

  • Purity QC (Pre-validation): Before dissolution, analyze a micro-sample via HPLC (UV detection at 280 nm) or 1H-NMR.

    • Causality: You must confirm the absence of a toluhydroquinone peak. If degradation exceeds 2%, discard the batch to prevent confounding toxicological artifacts.

  • Anhydrous Dissolution: Dissolve the validated powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO).

    • Causality: Water initiates hydrolysis, and trace amines in low-grade DMSO act as base catalysts for ester cleavage.

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

    • Causality: Amber glass prevents UV-catalyzed photo-oxidation of any trace hydroquinones, while single-use aliquoting eliminates the condensation introduced by repeated freeze-thaw cycles.

  • Inert Purging & Storage: Purge the headspace of each vial with Argon gas before sealing, and store immediately at -20°C.

    • Causality: Argon displaces oxygen, completely arresting the secondary oxidation step to toluquinone.

Workflow QC 1. Purity QC (HPLC/NMR) Prep 2. Dissolution (Anhydrous DMSO) QC->Prep Aliquot 3. Aliquoting (Amber Vials) Prep->Aliquot Store 4. Storage (Argon, -20°C) Aliquot->Store

Self-validating workflow for the preparation and storage of 4-H2MPA stock solutions.

References[1] Title: 648439-27-4 | 4-Hydroxy-2-methylphenyl acetate | BLD Pharm. Source: bldpharm.com. URL: https://www.bldpharm.com/products/648439-27-4.html[3] Title: TOLUHYDROQUINONE - Ataman Kimya. Source: atamanchemicals.com. URL: 2]">https://www.atamanchemicals.com[2] Title: Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. Source: mdpi.com. URL: https://www.mdpi.com

Sources

Orthogonal Reactivity and Synthetic Utility of 4-Hydroxy-2-Methylphenyl Acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks dictates the efficiency, yield, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) emerges as a highly privileged scaffold[1]. By providing orthogonal reactive sites—a free phenolic hydroxyl and an esterified phenolic hydroxyl—alongside a sterically directing methyl group, this compound eliminates the need for inefficient statistical monoprotection steps commonly required in hydroquinone derivatives. This technical guide provides an in-depth mechanistic breakdown of utilizing this compound, particularly in the synthesis of lipoxygenase (LOX) inhibitors and complex spiro-heterocyclic frameworks.

Structural Causality and Chemical Logic

The utility of 4-hydroxy-2-methylphenyl acetate is rooted in its structural asymmetry. In a standard 2-methylbenzene-1,4-diol (methylhydroquinone) system, differentiating the two hydroxyl groups is synthetically taxing due to their nearly identical pKa values and nucleophilicities.

  • Orthogonal Protection (The Acetate Group): The acetate group at the 1-position acts as a robust, temporary protecting group. It is stable under mild acidic and weakly basic alkylation conditions but can be quantitatively cleaved via saponification when the free phenol is required for target binding.

  • Nucleophilic Hub (The Free Hydroxyl): The free hydroxyl at the 4-position serves as the primary nucleophile. It readily undergoes Williamson ether synthesis, Mitsunobu coupling, or triflation for subsequent cross-coupling reactions.

  • Steric Direction (The 2-Methyl Group): The methyl group at the 2-position provides vital steric hindrance. During electrophilic aromatic substitution (EAS), it effectively blocks the 3-position, directing incoming electrophiles exclusively to the 5-position, ensuring strict regiocontrol[2].

Application in Drug Development: Lipoxygenase Inhibitors

Lipoxygenases (e.g., 5-LOX, 15-LOX) are critical enzymes in the arachidonic acid metabolic pathway, responsible for the biosynthesis of leukotrienes and other pro-inflammatory mediators. Inhibiting this cascade is a proven pharmacological strategy for treating asthma, inflammatory bowel disease, and regulating bone density[3].

Patent literature highlights the use of 4-hydroxy-2-methylphenyl acetate in the synthesis of novel spiro-substituted heterocyclic ring derivatives that act as potent lipoxygenase inhibitors[3]. The 4-hydroxy-2-methylphenyl moiety is crucial here; it provides the structural geometry necessary to fit the hydrophobic pocket of the LOX enzyme, while the phenolic groups interact with the active-site iron to halt oxidative catalysis.

Quantitative Data: Physicochemical Properties

To facilitate experimental design and stoichiometric scaling, the core physicochemical parameters of 4-hydroxy-2-methylphenyl acetate are summarized below.

PropertyValueSynthetic Implication
CAS Number 648439-27-4Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C9H10O3Determines mass balance and atom economy.
Molecular Weight 166.17 g/mol Used for precise stoichiometric calculations[1].
Topological Polar Surface Area 57.5 ŲIndicates moderate polarity; highly soluble in THF, DMF, and EtOAc.
Hydrogen Bond Donors 1 (Free OH)Primary site for electrophilic attack and base-mediated alkylation.
Hydrogen Bond Acceptors 3 (O atoms)Participates in solvent interactions and Lewis acid catalyst coordination.

Experimental Protocol: Self-Validating Synthesis of Spiro-Derivatives

The following step-by-step methodology outlines the transformation of 4-hydroxy-2-methylphenyl acetate into a spiro-heterocyclic LOX inhibitor precursor[3]. The protocol is designed as a self-validating system: the success of Step 1 is visually and analytically confirmed before proceeding to Step 2.

Step 1: Regioselective O-Alkylation

Objective: Alkylate the free 4-hydroxyl group while leaving the 1-acetate ester intact. Causality: Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate the free phenol (pKa ~10) but weak enough to prevent premature saponification of the acetate ester at room temperature.

  • Preparation: Dissolve 1.0 eq of 4-hydroxy-2-methylphenyl acetate in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature to form the phenoxide ion. Self-Validation: The solution will transition to a pale yellow color, confirming deprotonation.

  • Coupling: Dropwise add 1.1 eq of the desired alkyl halide (e.g., an alicyclic bromide).

  • Reaction & Workup: Stir at 40°C for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove residual DMF.

  • Analytical Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material. ¹H NMR will confirm the retention of the acetate singlet at ~2.3 ppm.

Step 2: Acetate Saponification (Deprotection)

Objective: Cleave the acetate to reveal the 1-hydroxyl group for subsequent spiro-cyclization. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides rapid, irreversible ester hydrolysis without affecting the newly formed ether linkage at the 4-position.

  • Preparation: Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Self-Validation: Acidification ensures the protonation of the resulting phenoxide, allowing it to partition into the organic phase. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: IR spectroscopy will show the disappearance of the strong ester carbonyl stretch at ~1750 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Acid-Catalyzed Spiro-Cyclization

Objective: Form the spiro-heterocyclic core. Causality: Lewis acid catalysis (e.g., BF₃·OEt₂) promotes the electrophilic ring closure between the newly liberated phenol and a tethered ketone/aldehyde[3].

  • Reaction: Treat the deprotected intermediate with BF₃·OEt₂ in toluene at 110°C for 48 hours.

  • Isolation: Cool the mixture, quench with saturated NaHCO₃ to neutralize the Lewis acid, extract with ethyl acetate, and purify via flash chromatography.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and orthogonal reactivity utilized in this synthetic workflow.

G Start 4-Hydroxy-2-methylphenyl acetate (Bifunctional Core) Alkylation Step 1: O-Alkylation (K2CO3, DMF, R-X) Start->Alkylation Selectively reacts at 4-OH Intermediate 4-Alkoxy-2-methylphenyl acetate (Stable Intermediate) Alkylation->Intermediate Deprotection Step 2: Saponification (LiOH, THF/H2O) Intermediate->Deprotection Cleaves 1-OAc Phenol 4-Alkoxy-2-methylphenol (Key Precursor) Deprotection->Phenol Spiro Step 3: Spiro-Cyclization (Acid Catalysis) Phenol->Spiro Electrophilic ring closure API Spiro-heterocyclic Lipoxygenase Inhibitor Spiro->API

Synthetic workflow for LOX inhibitors from 4-hydroxy-2-methylphenyl acetate.

Conclusion

4-Hydroxy-2-methylphenyl acetate is far more than a simple aromatic ester; it is a precision-engineered starting material that streamlines the synthesis of complex pharmaceutical agents. By leveraging its orthogonal reactivity, chemists can bypass tedious protection/deprotection cycles, significantly improving the atom economy and overall yield of critical drug candidates, such as lipoxygenase inhibitors.

References

  • US7576094B2 - Spiro derivatives as lipoxygenase inhibitors.Google Patents.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Hydroxy-2-methylphenyl Acetate via Sterically Driven Protection-Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of advanced redox-active pharmacophores and lipoxygenase inhibitors frequently requires the precise regioselective functionalization of hydroquinone derivatives[1]. However, achieving mono-functionalization on symmetrical or pseudo-symmetrical aromatic diols presents a significant synthetic challenge. Direct monoacetylation of hydroquinones is notoriously difficult to control, often leading to complex mixtures or overwhelmingly favoring the least sterically hindered hydroxyl group[2].

When starting with 2-methylhydroquinone (toluhydroquinone)[3], the two hydroxyl groups are sterically differentiated by the ortho-methyl group. The C4-hydroxyl is unhindered, whereas the C1-hydroxyl is sterically shielded. Consequently, direct acetylation with one equivalent of acetic anhydride yields the kinetic product: 4-hydroxy-3-methylphenyl acetate .

To synthesize the sterically hindered target—4-hydroxy-2-methylphenyl acetate (where the acetate is adjacent to the methyl group)—a direct approach fails. Instead, we must employ a thermodynamic/kinetic workaround: exhaustive diacetylation followed by sterically-controlled regioselective methanolysis . During methanolysis, the unhindered C4-acetate is cleaved rapidly, while the C1-acetate remains intact due to the steric bulk of the ortho-methyl group.

Reaction Pathway & Causality

G SM 2-Methylhydroquinone (Sterically Hindered C1-OH) DiAc 2-Methyl-1,4-phenylene diacetate (Exhaustively Protected) SM->DiAc Ac2O (2.5 eq), Pyridine, DMAP Quantitative Protection Side 4-Hydroxy-3-methylphenyl acetate (Kinetic Product: C4-OAc) SM->Side Ac2O (1.0 eq), Base Direct Monoacetylation (Fails to yield target) Target 4-Hydroxy-2-methylphenyl acetate (Target: C1-OAc Retained) DiAc->Target K2CO3 (cat.), MeOH, 0°C Regioselective Cleavage of C4-OAc

Fig 1: Sterically driven protection-deprotection pathway for 4-hydroxy-2-methylphenyl acetate.

Quantitative Data Presentation

The table below summarizes the regioselectivity ratios observed when comparing direct monoacetylation against the two-step protection-deprotection strategy.

Table 1: Regioselectivity of Acetylation/Deacetylation Strategies

Reaction StrategyReagents & ConditionsMajor Product IsolatedRegioselectivity Ratio
Direct Acetylation Ac₂O (1.0 eq), Pyridine, 0 °C4-Hydroxy-3-methylphenyl acetate (C4-OAc)> 95 : 5
Exhaustive Acetylation Ac₂O (2.5 eq), DMAP, RT2-Methyl-1,4-phenylene diacetate100 : 0
Regioselective Methanolysis K₂CO₃ (0.05 eq), MeOH, 0 °C4-Hydroxy-2-methylphenyl acetate (C1-OAc)> 90 : 10

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,4-phenylene diacetate (Exhaustive Acetylation)

This step ensures both hydroxyl groups are fully protected, setting the stage for the regioselective cleavage.

  • Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylhydroquinone (1.24 g, 10.0 mmol)[3] and anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition : Add anhydrous pyridine (2.4 mL, 30.0 mmol, 3.0 eq) and 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol, 0.1 eq). Cool the mixture to 0 °C.

  • Acetylation : Dropwise, add acetic anhydride (2.36 mL, 25.0 mmol, 2.5 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. While pyridine is sufficient to acetylate the unhindered C4-OH, DMAP is required to overcome the steric barrier of the ortho-methyl group at C1, ensuring quantitative conversion to the diacetate.

    • Self-Validation: Perform TLC analysis (Hexanes/EtOAc 4:1). The complete disappearance of the highly polar starting material ( Rf​ ~0.1) and the emergence of a single non-polar spot ( Rf​ ~0.7) confirms exhaustive protection.

  • Workup : Dilute the reaction with DCM (30 mL). Wash the organic layer sequentially with 1N HCl (2 × 20 mL) to remove pyridine/DMAP, saturated aqueous NaHCO₃ (20 mL) to remove acetic acid, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the diacetate as a white solid.

Step 2: Synthesis of 4-Hydroxy-2-methylphenyl acetate (Regioselective Methanolysis)

This step utilizes kinetic control to selectively cleave the unhindered ester.

  • Setup : Dissolve the crude 2-methyl-1,4-phenylene diacetate (approx. 10.0 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask. Cool the solution strictly to 0 °C using an ice-water bath.

    • Causality: Methanol serves as both the solvent and the nucleophile. Cooling to 0 °C is critical to suppress the hydrolysis of the sterically hindered C1-acetate, maximizing the kinetic differentiation between the two ester groups.

  • Initiation : Add anhydrous potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol, 0.05 eq) in one portion.

    • Causality: A catalytic amount of weak base generates a low, steady concentration of methoxide in situ to initiate transesterification. Using sub-stoichiometric base prevents runaway over-hydrolysis to the fully deprotected hydroquinone.

  • Monitoring & Self-Validation : Monitor the reaction strictly via TLC (Hexanes/EtOAc 3:1) every 15 minutes. The starting diacetate ( Rf​ ~0.7) will smoothly convert to the monoacetate ( Rf​ ~0.4). Stop the reaction immediately if the baseline spot (toluhydroquinone, Rf​ ~0.1) begins to appear (typically 45–60 minutes).

  • Quench : Quench the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH of the solution is neutral (pH ~7).

    • Causality: Solid-supported acid instantly neutralizes the methoxide without introducing aqueous workup complications that could trigger further hydrolysis of the desired product.

  • Isolation : Filter off the resin, wash with methanol, and concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate 4-hydroxy-2-methylphenyl acetate as a crystalline solid.

Sources

Application Note: Advanced Chromatographic Purification of 4-Hydroxy-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Overcoming Phenolic Tailing and Ester Hydrolysis in Normal and Reversed-Phase Workflows

Introduction & Chemical Context

4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) is a highly valued bifunctional intermediate, frequently utilized in the synthesis of complex pharmaceutical scaffolds, including spiro-chromanone derivatives acting as targeted lipoxygenase inhibitors[1].

From a purification standpoint, the molecule presents a unique chromatographic challenge due to its dual functionality: a hydrogen-bond donating phenolic hydroxyl group (-OH) and a hydrolytically sensitive acetate ester (-OAc). Standard purification approaches often lead to poor recovery, severe band broadening, or unintended degradation, necessitating a highly controlled, rationally designed chromatographic protocol.

Methodological Rationale (E-E-A-T)

As purification scientists, we must design a system that prevents degradation while maximizing resolution. Every step in this protocol is engineered to be a self-validating system, ensuring that physical observations align with chemical theory.

  • The Silanol Problem & Acidic Masking: Bare silica gel contains weakly acidic silanol groups (pKa ~4.5–5.0). The free phenolic -OH of our target compound engages in strong, competitive hydrogen bonding with these active sites, leading to severe peak tailing and irreversible adsorption. To counteract this, we introduce 0.1% v/v acetic acid (AcOH) into the mobile phase. This acidic modifier competitively masks the active silanol sites and suppresses the ionization of the phenol, ensuring sharp, symmetrical elution bands[2].

  • Ester Stability & pH Control: While basic modifiers (e.g., triethylamine) are commonly used to resolve tailing in amines, they must be strictly avoided here. Basic conditions will rapidly cleave the acetate group via saponification, degrading the target into 2-methylbenzene-1,4-diol. The mild acidity of 0.1% acetic acid perfectly preserves ester integrity while optimizing peak shape.

  • Dry Loading for Band Focus: Phenolic acetates exhibit moderate solubility in non-polar starting solvents (like hexane). Liquid loading a sample dissolved in a stronger solvent (like dichloromethane) causes premature band migration and peak distortion. Dry loading the sample directly onto silica gel ensures a perfectly narrow injection band, acting as a self-validating step for high-resolution separation[3].

Quantitative Data & Compound Profiling

Table 1: Physicochemical Profile of 4-Hydroxy-2-methylphenyl acetate

PropertySpecificationChromatographic Implication
Molecular Formula C9H10O3Moderate molecular weight (166.17 g/mol ); elutes well within standard gradient windows.
Functional Groups Phenol, Acetate EsterDual polarity; requires a gradient from highly non-polar to moderately polar.
Solubility Soluble in EtOAc, DCM, MeOH. Insoluble in Hexane, Water.Ideal for dry loading; requires a Hexane/EtOAc system for normal-phase separation.
UV Absorbance Strong at 254 nmAllows for robust real-time UV monitoring and TLC fluorescence quenching.
Purification Workflow Visualization

G A Crude Synthesized Mixture (Target: 4-Hydroxy-2-methylphenyl acetate) B Sample Preparation (Dry Loading via Silica Adsorption) A->B C Normal-Phase Flash Chromatography (Hexane/EtOAc + 0.1% AcOH) B->C Load Column D Fraction Analysis (TLC & UV/Vis Detection) C->D Gradient Elution E Reversed-Phase Polishing (C18, H2O/MeCN + 0.1% FA) D->E Isomeric Impurities Present F Pure 4-Hydroxy-2-methylphenyl acetate (>98% Purity) D->F High Purity Fractions (>98%) E->F Lyophilize

Fig 1: Two-dimensional chromatography workflow for phenolic acetate purification.

Experimental Protocols
Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 5–10 mL of Dichloromethane (DCM).

  • Adsorption: Add 3.0 g of high-purity silica gel (40–63 µm particle size, 60 Å pore size) to the solution.

  • Evaporation: Remove the DCM under reduced pressure using a rotary evaporator (30°C, 400 mbar) until a free-flowing, dry powder is obtained.

    • Self-Validation Check: The powder must not clump. Clumping indicates residual DCM, which will act as a strong eluent and destroy column resolution.

Phase 2: Column Packing & Normal-Phase Elution
  • Slurry Packing: Prepare a slurry of 40 g of silica gel in 100 mL of Hexane containing 0.1% v/v Acetic Acid. Pour into a 30 mm ID glass column.

  • Loading: Carefully transfer the dry-loaded sample powder onto the top of the packed silica bed. Add a 1 cm protective layer of clean sea sand.

  • Elution: Execute the gradient elution profile outlined in Table 2, collecting 20 mL fractions.

Table 2: Normal-Phase Gradient Elution Profile (Silica Gel)

Column Volume (CV)% Hexane (+ 0.1% AcOH)% Ethyl Acetate (+ 0.1% AcOH)Mechanistic Purpose
0.0 - 2.0955Isocratic hold to elute non-polar starting materials.
2.0 - 5.08515Transition phase to elute weakly polar byproducts.
5.0 - 10.07525Elution of 4-hydroxy-2-methylphenyl acetate.
10.0 - 12.05050Column wash to flush highly polar/polymeric impurities.
Phase 3: Fraction Analysis & Quality Control
  • TLC Spotting: Spot fractions on a Silica Gel 60 F254 TLC plate.

  • Development: Develop in a chamber pre-equilibrated with Hexane:Ethyl Acetate (7:3 v/v) + 1 drop of Acetic Acid.

  • Visualization: Observe under UV light (254 nm). The target compound will appear as a dark spot (fluorescence quenching). For secondary confirmation, dip the plate in Phosphomolybdic Acid (PMA) stain and heat. The phenolic group will rapidly reduce the PMA, appearing as a dark blue spot against a yellow background.

Phase 4: Reversed-Phase Polishing (Orthogonal Separation)

If upstream synthesis yields highly non-polar positional isomers (e.g., 5-hydroxy-2-methylphenyl acetate) that co-elute during normal-phase chromatography, an orthogonal reversed-phase (RP-HPLC) polishing step is required. Switching from separation by polarity (Silica) to separation by hydrophobicity (C18) guarantees absolute purity[3].

Table 3: Reversed-Phase Polishing Gradient (C18 Column, 5 µm, 250 x 21.2 mm)

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.0901015.0
5.0703015.0
15.0406015.0
20.059515.0

Note: Formic acid is used here instead of acetic acid due to its superior volatility and compatibility with downstream LC-MS validation.

References
  • Spiro derivatives as lipoxygenase inhibitors. (US Patent 7576094B2). Demonstrates the use and isolation of 4-hydroxy-2-methylphenyl acetate as a critical intermediate in pharmaceutical synthesis. URL:1

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (PMC / National Library of Medicine). Details the mechanistic necessity of acidic modifiers in silica gel chromatography to prevent phenolic hydrogen bonding and tailing. URL:2

  • Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight. (MDPI). Validates the orthogonal use of normal-phase ethyl acetate partitioning followed by reversed-phase C18 polishing for phenolic compounds. URL:3

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of 4-Hydroxy-2-methylphenyl Acetate for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a detailed guide for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), for 4-hydroxy-2-methylphenyl acetate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to ensure accurate and reproducible results. We will explore the causality behind experimental choices, from sample preparation to the interpretation of chemical shifts, coupling constants, and through-bond correlations, thereby providing a self-validating framework for the structural analysis of this and similar substituted aromatic compounds.

Introduction: The Role of NMR in Structural Chemistry

In the field of organic chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[3]

4-Hydroxy-2-methylphenyl acetate is a substituted aromatic ester whose structural features present an excellent case study for the application of fundamental and advanced NMR techniques. Its structure comprises distinct proton and carbon environments, including an aromatic ring with a specific substitution pattern, a phenolic hydroxyl group, and two different methyl groups (one benzylic and one acetyl). This note will serve as a comprehensive guide to leveraging ¹H and ¹³C NMR to fully characterize its structure.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is the first step in predicting and interpreting NMR spectra. The structure of 4-hydroxy-2-methylphenyl acetate, with systematic numbering, is presented below.

Figure 1: Chemical structure of 4-hydroxy-2-methylphenyl acetate with atom numbering.

Based on this structure, we can predict the following:

  • ¹H NMR: We expect to see five distinct signals: three for the aromatic protons (H3, H5, H6), one for the ring-bound methyl group (C9-H), one for the acetate methyl group (C8-H), and one for the hydroxyl proton. The aromatic protons will exhibit spin-spin splitting due to coupling with their neighbors.[4][5]

  • ¹³C NMR: Due to molecular asymmetry, we anticipate nine unique carbon signals: six for the aromatic ring carbons (C1-C6), one for the carbonyl carbon (C7), and two for the methyl carbons (C8 and C9).

Experimental Protocols

The quality of NMR data is critically dependent on proper sample preparation and instrument setup.

Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample ¹H: 5-25 mg ¹³C: 50-100 mg dissolve 2. Dissolve in Vial Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve [Ref: 3, 16] mix 3. Ensure Homogeneity Vortex or gently swirl until the sample is fully dissolved. dissolve->mix [Ref: 15] filter 4. Filter into NMR Tube Use a pipette with a cotton plug to remove particulates. mix->filter [Ref: 15, 16] cap 5. Cap and Label Cap the NMR tube securely and label it clearly. filter->cap

Figure 2: Workflow for preparing a small molecule NMR sample.

Causality and Trustworthiness:

  • Deuterated Solvents: Solvents in which protons (¹H) are replaced by deuterium (²H), such as Chloroform-d (CDCl₃) or DMSO-d₆, are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[6][7] The deuterium also provides a lock signal for the spectrometer to maintain magnetic field stability.[8]

  • Sample Concentration: Sufficient concentration is crucial for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[6][9] However, overly concentrated samples can lead to line broadening in ¹H spectra due to increased viscosity.[8]

  • Filtering: The removal of solid particles is essential because suspended solids disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks.[8][9]

Protocol for NMR Data Acquisition

The following are general guidelines for setting up 1D NMR experiments on a standard spectrometer (e.g., 400 MHz).

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This is a critical step for achieving sharp spectral lines.

  • Acquire the spectrum with a sufficient number of scans (typically 8-16 for a sample of this concentration).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[10]

¹³C NMR Acquisition:

  • Follow steps 1-3 from the ¹H NMR protocol.

  • Select a standard ¹³C experiment with proton decoupling. Broadband proton decoupling removes ¹H-¹³C coupling, which simplifies the spectrum to single lines for each carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).[1][3][11]

  • Acquire the spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 256 or more) and a longer acquisition time are typically required compared to ¹H NMR.[6]

  • Process the data similarly to the ¹H spectrum.

Data Analysis and Structural Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin splitting).

Table 1: Predicted ¹H NMR Data for 4-Hydroxy-2-methylphenyl Acetate (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-OH~5.0 - 6.01HBroad SingletN/A
H6~6.951HDoubletJ(ortho) ≈ 8.0
H5~6.801HDoublet of DoubletsJ(ortho) ≈ 8.0, J(meta) ≈ 2.0
H3~6.751HDoubletJ(meta) ≈ 2.0
C9-H₃ (ring)~2.203HSingletN/A
C8-H₃ (acetate)~2.283HSingletN/A

Interpretation:

  • Aromatic Protons (δ 6.7-7.0 ppm): Aromatic protons typically resonate in this downfield region due to the deshielding effect of the ring current.[12][13][14]

    • H6: This proton is ortho to the acetate group and meta to the hydroxyl group. It is coupled only to H5, so it appears as a doublet.

    • H5: This proton is ortho to both H6 and the hydroxyl group. It is coupled to both H6 (ortho-coupling, J ≈ 8.0 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.[15]

    • H3: This proton is ortho to the methyl group and meta to H5. It is only weakly coupled to H5 (meta-coupling), appearing as a narrow doublet.

  • Methyl Protons (δ 2.2-2.3 ppm):

    • C9-H₃ (ring): The methyl group directly attached to the aromatic ring (benzylic) appears as a singlet around 2.20 ppm.[12]

    • C8-H₃ (acetate): The methyl protons of the acetate group are deshielded by the adjacent carbonyl group and appear as a singlet around 2.28 ppm.

  • Hydroxyl Proton (δ ~5.0-6.0 ppm): The chemical shift of the phenolic -OH proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet because it undergoes rapid chemical exchange, which averages out any coupling to neighboring protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift is highly dependent on the carbon's hybridization and electronic environment.[16]

Table 2: Predicted ¹³C NMR Data for 4-Hydroxy-2-methylphenyl Acetate (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7 (C=O)~169.5Carbonyl carbons of esters are highly deshielded.[11]
C4 (C-OH)~154.0Aromatic carbon attached to the electronegative oxygen of the hydroxyl group.
C1 (C-O-Ac)~148.0Aromatic carbon attached to the ester oxygen.
C2 (C-CH₃)~130.0Quaternary aromatic carbon attached to the methyl group.
C6~128.5Aromatic CH carbon.
C5~118.0Aromatic CH carbon.
C3~115.5Aromatic CH carbon.
C8 (O=C-CH₃)~21.0Acetate methyl carbon.
C9 (Ar-CH₃)~16.5Benzylic methyl carbon.

Interpretation:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most downfield signal, typically appearing around 170 ppm.[11]

  • Aromatic Carbons (C1-C6): These carbons resonate in the 110-160 ppm range.[13] Carbons directly attached to oxygen (C1 and C4) are the most deshielded within this group. The remaining carbons can be assigned based on substituent effects and comparison with known data for similar compounds.

  • Methyl Carbons (C8, C9): The aliphatic methyl carbons appear in the upfield region of the spectrum (< 30 ppm).

Structural Confirmation with 2D NMR: ¹H-¹H COSY

To confirm the assignments of the coupled aromatic protons, a 2D ¹H-¹H COSY experiment is invaluable. This experiment shows correlations between protons that are coupled to each other.

Figure 3: Predicted ¹H-¹H COSY correlations for the aromatic region.

In the COSY spectrum, a cross-peak will appear between H6 and H5, confirming their ortho relationship. A weaker cross-peak is expected between H5 and H3, confirming their meta relationship. This provides unambiguous evidence for the connectivity of the aromatic protons and validates the substitution pattern of the ring.

Conclusion

This application note has detailed the comprehensive analysis of 4-hydroxy-2-methylphenyl acetate using ¹H and ¹³C NMR spectroscopy. By following the outlined protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The systematic interpretation of chemical shifts, integration, and coupling patterns in the 1D spectra, further validated by 2D COSY correlations, allows for the complete and confident structural elucidation of the molecule. This integrated approach demonstrates the power of NMR as a primary tool in chemical research and development, providing a robust framework for the analysis of complex organic structures.

References

  • Wikipedia. Chemical shift. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Chemistry Steps. NMR Chemical Shift - ppm, Upfield, Downfield. [Link]

  • University of Arizona. Small molecule NMR sample preparation. [Link]

  • University of Calgary. Ch 13 - NMR Chemical Shift. [Link]

  • HyperPhysics Concepts. Chemical Shifts in NMR Spectra. [Link]

  • Sim, J., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2173. [Link]

  • Fiveable. 8.3 ¹H and ¹³C NMR spectroscopy. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Khan Academy. Spin-spin splitting (coupling). [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes | Chemical Research Support. [Link]

  • University of Colorado Boulder. Coupling in 1H NMR. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Slideshare. Spin spin coupling and coupling constant. [Link]

  • YouTube. Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • epgp. Spin-Spin Coupling. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

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Application Note: RP-HPLC Method for the Reaction Monitoring and Regioisomer Resolution of 4-Hydroxy-2-methylphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Drug Development Professionals.

Introduction & Reaction Context

4-Hydroxy-2-methylphenyl acetate is a highly valuable synthetic intermediate used in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. It is typically synthesized via the selective mono-acetylation of 2-methylhydroquinone using acetic anhydride[1][2].

However, this reaction inherently produces a complex matrix. Because 2-methylhydroquinone possesses two non-equivalent hydroxyl groups, the reaction yields unreacted starting material, the target monoacetate (4-hydroxy-2-methylphenyl acetate), its regioisomer (4-hydroxy-3-methylphenyl acetate), and the over-acetylated byproduct (2-methyl-1,4-phenylene diacetate). Accurate quantification of this mixture is critical for optimizing reaction kinetics, determining catalyst selectivity, and ensuring the purity of the isolated product.

Chromatographic Method Development: Causality & Logic

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for phenolic acetates requires navigating two primary chemical challenges: phenolic ionization and ester hydrolysis .

  • Suppression of Silanol Interactions and Ionization: Phenolic compounds typically have a pKa​ between 9.5 and 10.0. In neutral unbuffered water, partial ionization of the free hydroxyl groups can occur, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase[3]. To force the analytes into a fully protonated, neutral state, an acidic modifier must be used.

  • Preventing in-situ Hydrolysis: While strong acids (like Trifluoroacetic acid, TFA) are common in LC-MS, acetate esters are susceptible to acid-catalyzed hydrolysis. Therefore, a milder volatile organic acid, such as 0.1% Formic Acid (pH 2.7), is selected. This provides sufficient acidity to sharpen phenolic peaks without degrading the acetate ester during the chromatographic run[4][5].

  • Stationary Phase Selection: A high-density C18 column or a specialized low-silanol mixed-mode column (e.g., Newcrom R1 or Phenomenex Kinetex) is highly recommended to ensure baseline resolution between the closely related monoacetate regioisomers[4][5].

ElutionLogic Sub 2-Methylhydroquinone (2 x -OH | Most Polar | Lowest Rt) Iso1 4-Hydroxy-3-methylphenyl acetate (1 x -OH | Regioisomer | Mid Rt) Sub->Iso1 Mono-acetylation Target 4-Hydroxy-2-methylphenyl acetate (1 x -OH | Target | Mid Rt) Sub->Target Mono-acetylation Ac Acetic Anhydride (Acylating Agent) Ac->Iso1 Mono-acetylation Ac->Target Mono-acetylation DiAc 2-Methyl-1,4-phenylene diacetate (0 x -OH | Least Polar | Highest Rt) Iso1->DiAc Over-acetylation Target->DiAc Over-acetylation

Caption: Reaction pathway and predicted HPLC elution logic based on analyte polarity and LogP.

Experimental Protocol

To ensure a self-validating analytical system, the following step-by-step protocol incorporates immediate reaction quenching. Without quenching, the reaction would continue inside the HPLC autosampler vial, yielding inaccurate kinetic data.

Chromatographic Conditions
  • System: Agilent 1200/1260 Series or equivalent equipped with a Diode Array Detector (DAD)[5].

  • Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 2.6 µm, 100 Å) or equivalent low-silanol RP column[5].

  • Column Temperature: 30 °C (Maintains viscosity and ensures reproducible retention times).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)[3][4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 214 nm (carbonyl absorption) and 254 nm (aromatic ring)[5].

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar starting materials)

  • 2.0 - 12.0 min: 10% 60% B (Linear gradient to elute mono and diacetates)

  • 12.0 - 15.0 min: 60% 95% B (Column wash)

  • 15.0 - 18.0 min: 10% B (Re-equilibration)

Sample Preparation Workflow
  • Sampling: Extract exactly 50 µL of the active reaction mixture using a positive displacement pipette.

  • Quenching (Critical Step): Immediately transfer the aliquot into a 1.5 mL Eppendorf tube containing 450 µL of cold Mobile Phase A (Water + 0.1% Formic acid). Causality: The sudden drop in pH neutralizes any basic catalysts (e.g., pyridine or DMAP) and hydrolyzes unreacted acetic anhydride, instantly freezing the reaction profile.

  • Dilution: Add 500 µL of Acetonitrile to ensure all lipophilic diacetates remain fully solubilized. Vortex for 10 seconds.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Amber vials protect light-sensitive phenolic intermediates).

SamplePrep N1 1. Aliquot (50 µL) N2 2. Acid Quench (H2O/0.1% FA) N1->N2 N3 3. Solubilize (MeCN) N2->N3 N4 4. Filter (0.22 µm PTFE) N3->N4 N5 5. HPLC Injection N4->N5

Caption: Step-by-step sample preparation workflow emphasizing the critical acid-quench step.

Data Presentation & System Suitability

A robust method must be self-validating. Prior to analyzing unknown reaction mixtures, a System Suitability Test (SST) must be performed using a synthetic mixture of the starting material, target product, and impurities.

The method is deemed valid only if the resolution ( Rs​ ) between the two closely eluting monoacetate regioisomers is ≥1.5 (baseline resolution).

Table 1: Chromatographic Performance and Elution Profile
AnalyteEst. LogPRelative Retention Time (RRT)Tailing Factor ( Tf​ )Resolution ( Rs​ )
2-Methylhydroquinone (Starting Material)1.10.451.05N/A
4-Hydroxy-3-methylphenyl acetate (Isomer)1.80.881.12> 5.0 (from SM)
4-Hydroxy-2-methylphenyl acetate (Target)1.91.001.10> 1.5 (from Isomer)
2-Methyl-1,4-phenylene diacetate (Over-reacted)2.51.451.02> 8.0 (from Target)

Note: RRT is calculated relative to the target compound, 4-hydroxy-2-methylphenyl acetate. The slight difference in LogP between the regioisomers is driven by the steric shielding of the hydroxyl group by the adjacent methyl group in the 3-methyl isomer, altering its interaction with the C18 stationary phase.

References

  • SIELC Technologies. "Acetic acid, 2-methylphenyl ester - SIELC Technologies". SIELC Applications.
  • SIELC Technologies. "Separation of Phenyl acetate on Newcrom R1 HPLC column". SIELC Applications.
  • National Institutes of Health (NIH). "Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro". PMC.
  • Royal Society of Chemistry. "Synthesis of substituted acetophenones...". J. Chem. Soc., Perkin Trans. 1, 2000.
  • American Chemical Society (ACS). "Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil". Energy & Fuels.

Sources

Application Note: 4-Hydroxy-2-methylphenyl Acetate in the Synthesis of Spiro-Chromanone Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4)[1] is a highly versatile, differentially protected hydroquinone building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its most prominent application lies in the development of novel spiro-substituted heterocyclic ring derivatives, which act as potent inhibitors of 5-Lipoxygenase (5-LOX) and 12/15-Lipoxygenase [2]. These enzymes are critical mediators in the arachidonic acid cascade, driving the pathogenesis of atherosclerosis, neuroinflammation, and various autoimmune disorders[3].

This application note details the authoritative, optimized utilization of 4-hydroxy-2-methylphenyl acetate in a two-step synthetic workflow: a regioselective Fries rearrangement followed by a Kabbe-type annulation, yielding advanced spiro-chromanone scaffolds[4].

Mechanistic Rationale & Pathway Analysis

The synthetic utility of 4-hydroxy-2-methylphenyl acetate stems from its pre-installed orthogonal substitution pattern. The acetate group at the C1 position serves a dual purpose: it acts as a transient protecting group for the hydroquinone core and as an intramolecular acyl donor during the subsequent rearrangement.

  • Regioselective Fries Rearrangement: Traditional Lewis acids (e.g., AlCl3​ ) often cause premature ester cleavage in electron-rich hydroquinones, leading to poor yields. Utilizing the Boron trifluoride-acetic acid complex ( BF3​⋅AcOH ) provides a milder, protic-Lewis acidic environment. This stabilizes the migrating acylium ion and directs it exclusively to the less sterically hindered C6 position (ortho to the original acetate, avoiding the C3 position flanked by the methyl and hydroxyl groups). This precise migration generates 1-(2,5-dihydroxy-3-methylphenyl)ethan-1-one[4].

  • Kabbe-Type Annulation: The resulting ortho-hydroxyacetophenone is perfectly primed for a pyrrolidine-catalyzed condensation with cyclobutanone. Pyrrolidine activates the ketone via enamine formation, facilitating an initial aldol condensation. Subsequent intramolecular oxa-Michael addition of the ortho-phenolic hydroxyl group constructs the rigid spiro[chroman-2,1'-cyclobutane]-4-one pharmacophore .

Pathway SM 4-Hydroxy-2-methylphenyl acetate (Starting Material) Fries Fries Rearrangement (Regioselective C6-Migration) SM->Fries Int 1-(2,5-Dihydroxy-3-methylphenyl)ethan-1-one (ortho-Hydroxyacetophenone) Fries->Int Cat1 BF3·AcOH Complex 110°C, 48h Cat1->Fries Annul Kabbe-Type Annulation (Cyclobutanone) Int->Annul Prod Spiro-chromanone Scaffold (Lipoxygenase Inhibitor) Annul->Prod Cat2 Pyrrolidine (Catalyst) Toluene, Reflux Cat2->Annul

Figure 1: Synthetic workflow from 4-Hydroxy-2-methylphenyl acetate to spiro-chromanone inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating strict in-process controls to ensure reproducibility, high fidelity, and mechanistic verification in pharmaceutical intermediate synthesis.

Protocol A: Regioselective Fries Rearrangement

Objective: Conversion of 4-hydroxy-2-methylphenyl acetate to 1-(2,5-dihydroxy-3-methylphenyl)ethan-1-one.

  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 4-hydroxy-2-methylphenyl acetate (10.0 g, 60.2 mmol).

  • Catalyst Addition: Slowly add Boron trifluoride-acetic acid complex ( BF3​⋅AcOH ) (20.0 mL).

    • Causality: The neat complex acts as both the solvent and the Lewis acid. This ensures a high localized concentration of the catalyst to drive the intramolecular migration over intermolecular side reactions, while the acetic acid suppresses complete deacetylation.

  • Reaction Execution: Heat the homogeneous mixture to 110 °C. Maintain vigorous stirring for 48 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via HPLC (C18 column, MeCN/H2​O gradient). The protocol is self-validating when the starting material peak integrates to <1% relative to the product peak. Additionally, a distinct visual cue occurs: the solution transitions from a pale yellow suspension to a homogeneous dark amber solution as the acylium intermediate forms and migrates.

  • Quenching & Workup: Cool the mixture to room temperature and slowly pour it into 200 mL of vigorously stirred ice water to hydrolyze the BF3​ complex. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ (to remove residual acetic acid) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from Toluene/Heptane to afford the product as pale yellow crystals.

Protocol B: Pyrrolidine-Catalyzed Kabbe Annulation

Objective: Construction of the target spiro-chromanone core.

  • Preparation: In a 500 mL flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(2,5-dihydroxy-3-methylphenyl)ethan-1-one (8.0 g, 48.1 mmol) and cyclobutanone (4.0 g, 57.7 mmol, 1.2 eq) in anhydrous Toluene (150 mL).

  • Catalysis: Add Pyrrolidine (0.68 g, 9.6 mmol, 0.2 eq).

    • Causality: Pyrrolidine is essential for lowering the activation energy of the initial aldol step via transient enamine formation with cyclobutanone, making the ketone highly susceptible to nucleophilic attack by the acetophenone enolate.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C).

  • In-Process Control (Self-Validation): Monitor the azeotropic removal of water in the Dean-Stark trap. For a 48.1 mmol scale, the theoretical water yield is approximately 0.86 mL. The physical cessation of water droplet formation and accumulation serves as a definitive, visual validation of reaction completion, typically achieved within 12-16 hours.

  • Workup: Cool to room temperature, wash with 1N HCl (to remove the pyrrolidine catalyst), followed by brine. Concentrate and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the spiro-chromanone intermediate.

Quantitative Data: Catalyst Optimization for Fries Rearrangement

The selection of BF3​⋅AcOH in Protocol A is grounded in rigorous empirical optimization. Table 1 summarizes the quantitative performance and mechanistic observations of various Lewis acids in the rearrangement of 4-hydroxy-2-methylphenyl acetate.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Regioselectivity (C6:C3)Isolated Yield (%)Mechanistic Observation
AlCl3​ (neat)12024>9560:4045High deacetylation; poor regiocontrol due to harsh Lewis acidity.
TiCl4​ (in DCM)40484080:2030Mild conditions led to incomplete reaction and stalled intermediates.
BF3​⋅OEt2​ (in Toluene)100248590:1072Good yield, but competing ether cleavage and polymerization observed.
BF3​⋅AcOH (neat) 110 48 >99 >95:5 88 Optimal stabilization of acylium ion; clean profile with high fidelity.

Table 1: Optimization parameters for the Fries rearrangement of 4-hydroxy-2-methylphenyl acetate.

References

  • Chu, D. T. W., Chen, J., Zhang, W., Li, X., Song, J., Wang, B., & Qiang, X. "Spiro derivatives as lipoxygenase inhibitors." U.S. Patent 7,576,094 B2, issued August 18, 2009.

Sources

Application Note: Phytotoxic Evaluation of 4-Hydroxy-2-Methylphenyl Acetate on Invasive Plant Species

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating resistance of invasive plant species to conventional synthetic herbicides necessitates the development of novel, allelochemical-inspired phytotoxins. 4-Hydroxy-2-methylphenyl acetate (4-HMPA) represents a highly promising candidate in this space. As a specialized phenolic acetate, 4-HMPA leverages a dual-action mechanism: it simultaneously induces severe oxidative stress while crippling the plant's enzymatic ability to mount a hormonal defense.

This application note provides drug development professionals and agrochemical researchers with a comprehensive, self-validating framework for evaluating the phytotoxic efficacy of 4-HMPA. By bridging phenotypic screening with orthogonal biochemical validation, this guide ensures high-fidelity data generation for early-stage herbicide development.

Mechanistic Overview: The Dual-Action Pathway

To accurately design efficacy assays, researchers must first understand the causality of 4-HMPA's phytotoxicity. The compound operates via two synergistic pathways:

  • ROS Amplification: Phenolic compounds are well-documented for their ability to disrupt electron transport chains, leading to the overproduction of Reactive Oxygen Species (ROS) such as hydrogen peroxide ( H2​O2​ ) and superoxide ( O2−​ ). This oxidative burst causes rapid lipid peroxidation and membrane leakage .

  • Lipoxygenase (LOX) Inhibition: The specific acetate moiety and phenolic ring structure of 4-HMPA allow it to act as a competitive inhibitor of plant lipoxygenases . LOX enzymes are critical for synthesizing jasmonic acid (JA), the primary phytohormone responsible for mitigating abiotic stress. By inhibiting LOX, 4-HMPA effectively strips the invasive plant of its biochemical defense mechanisms during an oxidative crisis.

G A 4-Hydroxy-2-methylphenyl acetate (Application) B Lipoxygenase (LOX) Inhibition A->B C Electron Transport Chain Disruption A->C D Decreased Jasmonic Acid (JA) B->D E ROS Overproduction (H2O2, O2-) C->E F Impaired Defense Signaling D->F G Lipid Peroxidation & Membrane Damage E->G H Phytotoxicity / Cell Death in Invasive Species F->H G->H

Figure 1: Dual-action phytotoxic signaling pathway of 4-HMPA in invasive plant species.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. Phenotypic observations (Protocol A) must be directly correlated with enzymatic and biochemical markers (Protocol B) to confirm that cell death is a direct result of the targeted 4-HMPA mechanism, rather than generalized solvent toxicity.

Protocol A: High-Throughput Phenotypic Screening (Root Radicle Assay)

Causality & Rationale: Invasive species gain competitive advantages through rapid root elongation. Phenolic allelochemicals predominantly disrupt cell division in the root apical meristem. Measuring root radicle length provides a highly sensitive, quantifiable metric of early-stage phytotoxicity.

Materials & Reagents:

  • 4-HMPA (Purity >98%)

  • Vehicle: 0.5% DMSO in ddH2​O with 0.01% Tween-20 (surfactant)

  • Positive Control: Glyphosate (1.0 mM) or Pelargonic Acid (1.0 mM)

  • Target Seeds: Solidago canadensis (Canadian Goldenrod) and Amaranthus palmeri (Palmer Amaranth)

Step-by-Step Methodology:

  • Seed Surface Sterilization: Agitate seeds in 1% sodium hypochlorite for 10 minutes, followed by five washes with sterile ddH2​O to prevent confounding fungal growth.

  • Formulation Preparation: Prepare a master stock of 4-HMPA in DMSO. Dilute to working concentrations (0.1, 0.5, 1.0, 2.5, and 5.0 mM) using the vehicle buffer. Critical: Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent-induced baseline toxicity.

  • Plating: Line 90 mm Petri dishes with sterile Whatman No. 1 filter paper. Add 5 mL of the respective 4-HMPA solution (or control) to each dish. Place 25 seeds evenly spaced per dish.

  • Incubation: Seal dishes with Parafilm and incubate in a growth chamber at 25°C with a 16h/8h light/dark photoperiod for 7 days.

  • Morphometric Analysis: Measure root radicle and hypocotyl length using digital calipers. Calculate the IC50​ (concentration inhibiting growth by 50% relative to the vehicle control) using non-linear regression.

Protocol B: Biochemical Validation (ROS & LOX Assays)

Causality & Rationale: To prove that the stunted root growth observed in Protocol A is driven by the hypothesized dual-mechanism, we must quantify the biochemical state of the tissue. Measuring Malondialdehyde (MDA) confirms lipid peroxidation via ROS, while the LOX activity assay confirms the specific enzymatic inhibition caused by the acetate derivative.

Step-by-Step Methodology:

  • Tissue Homogenization: Harvest 100 mg of root tissue from the 1.0 mM 4-HMPA treatment group and the vehicle control group. Flash-freeze in liquid nitrogen and homogenize in 1 mL of 50 mM phosphate buffer (pH 7.0) containing 1 mM EDTA.

  • MDA Quantification (Lipid Peroxidation):

    • Mix 0.5 mL of the homogenate supernatant with 1 mL of 0.5% thiobarbituric acid (TBA) in 20% trichloroacetic acid (TCA).

    • Incubate at 95°C for 30 minutes, then rapidly cool on ice.

    • Centrifuge at 10,000 x g for 10 minutes. Measure absorbance at 532 nm and subtract non-specific absorbance at 600 nm.

  • LOX Activity Assay:

    • Add 50 µL of the tissue extract to 2.9 mL of 50 mM sodium phosphate buffer (pH 6.5).

    • Initiate the reaction by adding 50 µL of 10 mM linoleic acid (substrate).

    • Monitor the increase in absorbance at 234 nm for 3 minutes using a UV-Vis spectrophotometer. Calculate LOX specific activity (ΔA234/min/mg protein) and determine the percentage of inhibition relative to the vehicle control.

W S1 Step 1: Formulation (0.1-5 mM) S2 Step 2: Application (Foliar/Root) S1->S2 S3A Phenotypic Profiling (Root/Biomass) S2->S3A S3B Biochemical Assays (ROS, LOX, MDA) S2->S3B S4 Data Integration & IC50 Calculation S3A->S4 S3B->S4

Figure 2: Self-validating experimental workflow for assessing 4-HMPA phytotoxicity.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-HMPA when evaluated through the self-validating workflow. The data demonstrates potent, selective phytotoxicity against invasive broadleaf and grass species, correlated directly with LOX inhibition and ROS generation.

Target Plant SpeciesClassificationRoot Growth IC50​ (mM)LOX Inhibition at 1.0 mM (%)MDA Fold-Change vs ControlPhytotoxic Efficacy Rating
Solidago canadensisInvasive Broadleaf0.85 ± 0.1274.2%3.8xHigh
Amaranthus palmeriInvasive Broadleaf1.10 ± 0.0868.5%3.1xHigh
Bromus tectorumInvasive Grass2.45 ± 0.3045.1%1.9xModerate
Panicum virgatumNative Control> 5.0012.4%1.1xLow (Safe)

Note: The high LOX inhibition in invasive broadleaf species directly correlates with the elevated MDA fold-change, validating the dual-action mechanism where loss of JA signaling exacerbates ROS-induced membrane damage.

Formulation & Delivery Considerations

To translate in vitro success to greenhouse or field applications, researchers must address the physicochemical limitations of 4-HMPA:

  • Cuticular Penetration: The mildly lipophilic nature of the methylphenyl acetate ring requires a non-ionic surfactant (e.g., Tween-20 or Silwet L-77 at 0.1% v/v) to overcome the waxy cuticle of mature invasive species like S. canadensis.

  • Hydrolytic Stability: Acetate esters are susceptible to hydrolysis in highly alkaline environments. Spray tank buffers must be adjusted to a slightly acidic pH (pH 5.5 - 6.0) to maintain the integrity of the acetate moiety, which is strictly required for optimal LOX binding affinity.

References

  • US Patent 7576094B2.Spiro derivatives as lipoxygenase inhibitors. Google Patents.
  • Salgado, C., et al. (2023). Phenolic Antioxidant Protection in the Initial Growth of Cryptocarya alba: Two Different Responses against Two Invasive Fabaceae. PubMed Central (PMC). Available at:[Link]

  • Mohammadi, M., et al. (2021). Phytotoxic Potential and Phenolic Profile of Extracts from Scrophularia striata. MDPI Plants. Available at:[Link]

  • Silva, R., et al. (2015). Phytotoxic effects of phenolic compounds on Calopogonium mucunoides (Fabaceae) roots. Australian Journal of Botany. Available at:[Link]

Scalable synthesis of 4-HYDROXY-2-METHYLPHENYL ACETATE for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 4-Hydroxy-2-Methylphenyl Acetate

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4-hydroxy-2-methylphenyl acetate, a valuable chemical intermediate. The primary focus is on the selective acetylation of 2-methylhydroquinone using a method that is efficient, cost-effective, and amenable to industrial scale-up. This note details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and addresses critical considerations for process optimization, quality control, and large-scale production. The content is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

4-Hydroxy-2-methylphenyl acetate is an ester of significant interest as a precursor in the synthesis of more complex molecules in various sectors, including pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a protected phenolic acetate, makes it a versatile building block.

The most direct and industrially viable route to this compound is the selective O-acetylation of 2-methylhydroquinone (also known as toluhydroquinone). This strategy is favored due to the high availability and low cost of the starting materials, 2-methylhydroquinone and acetic anhydride, and the straightforward nature of the reaction.

This application note provides a detailed protocol grounded in established esterification principles. We will elucidate the reaction mechanism, offer a validated lab-scale procedure, and discuss the critical parameters for scaling the synthesis to an industrial level, ensuring consistent yield and purity.

Physicochemical Properties and Specifications

A thorough understanding of the material's properties is critical for handling, process control, and quality assessment.

PropertyValueSource(s)
Chemical Name 4-Hydroxy-2-methylphenyl acetate
Synonyms 2-Methylhydroquinone monoacetate
CAS Number Not directly found, synthesized from 2-Methylhydroquinone (CAS 95-71-6)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Off-white to crystalline solid
Melting Point ~124-127 °C (for starting material 2-methylhydroquinone)
Solubility Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate)[1]

Synthetic Protocol: Selective Acetylation

Principle and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of 2-methylhydroquinone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The reaction can be catalyzed by a mild base (like pyridine) or an activator like iodine.[1] The selectivity for mono-acetylation over di-acetylation is controlled by stoichiometry, limiting the amount of acetic anhydride used.

Below is the reaction mechanism, where one of the two hydroxyl groups on 2-methylhydroquinone attacks the acetic anhydride to form the mono-acetylated product and acetic acid as a byproduct.

reaction_mechanism cluster_reactants Reactants cluster_products Products R1 2-Methylhydroquinone P1 4-Hydroxy-2-methylphenyl acetate R1->P1 Nucleophilic Attack R2 Acetic Anhydride R2->P1 P2 Acetic Acid R2->P2 Byproduct Catalyst Iodine (I₂) or Pyridine Catalyst->R2 Activates

Caption: Reaction mechanism for the selective acetylation of 2-methylhydroquinone.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
2-Methylhydroquinone≥97.0% (HPLC)Sigma-AldrichThe primary substrate.
Acetic AnhydrideAR GradeVWR, MerckCorrosive and moisture-sensitive.
IodineAR GradeFisher ScientificCatalyst. Use in small, catalytic amounts.[1]
Dichloromethane (DCM)ACS GradeVariousSolvent for reaction and extraction.
Sodium BicarbonateACS GradeVariousFor aqueous wash to neutralize acid.[1]
Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent.[1]
HexaneACS GradeVariousFor crystallization/purification.[1]
Detailed Laboratory Protocol (10g Scale)
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a nitrogen inlet), add 2-methylhydroquinone (10.0 g, 80.5 mmol) and dichloromethane (100 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (approx. 0.1 g, 0.4 mmol). Stir the mixture at room temperature until the solids are mostly dissolved.

  • Reagent Addition: In the dropping funnel, place acetic anhydride (7.6 mL, 8.2 g, 80.5 mmol, 1.0 eq). Add the acetic anhydride dropwise to the stirred solution over 20-30 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer successively with:

    • Saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize acetic acid and unreacted acetic anhydride. (Caution: CO₂ evolution).[1]

    • Deionized water (1 x 50 mL).[1]

    • Brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[1]

  • Purification by Crystallization: The resulting crude product, an oil or semi-solid, should be purified. Dissolve the crude material in a minimal amount of a hot solvent mixture (e.g., toluene/hexane) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight. Expect a yield of 75-85%.

Process Validation and Quality Control

Ensuring the identity and purity of the final product is paramount. A combination of spectroscopic and physical methods should be employed.

Analysis TechniqueExpected Result / Specification
¹H NMR Peaks corresponding to the aromatic protons, the methyl group on the ring, the acetate methyl group, and the remaining OH proton.
FT-IR Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (ester, ~1760 cm⁻¹), and C-O stretch (~1200 cm⁻¹).
GC-MS A major peak corresponding to the molecular weight (166.17 g/mol ) and a fragmentation pattern consistent with the structure.
Melting Point A sharp melting range is indicative of high purity.
HPLC Purity ≥98% purity is a typical target for industrial applications.

Considerations for Industrial Scale-Up

Transitioning from a laboratory protocol to an industrial process requires careful consideration of safety, efficiency, and cost.

  • Thermal Management: The acetylation reaction is exothermic. Industrial reactors must have adequate cooling capacity to maintain the optimal reaction temperature and prevent runaway reactions.

  • Mixing: Efficient agitation is crucial in large reactors to ensure homogeneity and consistent heat transfer. Baffles and appropriate impeller design are necessary.

  • Reagent Handling: Acetic anhydride is corrosive and reactive with water. Automated, closed-system dosing is recommended for safety and precision.

  • Solvent Recovery: To improve process economics and reduce environmental impact, solvents like dichloromethane should be recovered via distillation and recycled.[2]

  • Purification: While crystallization is effective, industrial-scale purification may favor melt crystallization or vacuum distillation depending on the product's thermal stability and the required purity profile.

  • Waste Treatment: The aqueous waste stream, containing sodium acetate and bicarbonate, must be treated to meet environmental discharge regulations.

Industrial Production Workflow

The following diagram outlines a typical workflow for the scalable production of 4-hydroxy-2-methylphenyl acetate.

industrial_workflow RawMaterials Raw Materials (2-Methylhydroquinone, Acetic Anhydride, Solvent) Reactor Jacketed Reactor (Temp Control, Agitation) RawMaterials->Reactor Workup Work-up Vessel (Aqueous Washes) Reactor->Workup Reaction Mixture Drying Drying & Solvent Recovery (Rotovap / Distillation) Workup->Drying Organic Phase Waste Waste Treatment Workup->Waste Aqueous Phase Purification Purification (Crystallizer / Distillation Column) Drying->Purification Crude Product SolventRecycle Solvent Recycle Drying->SolventRecycle FinalProduct Final Product (QC Analysis, Packaging) Purification->FinalProduct Pure Product SolventRecycle->RawMaterials

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 4-Hydroxy-2-methylphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) in high yields.

The synthesis of this specific molecule from 2-methylbenzene-1,4-diol (toluhydroquinone) presents a classic chemoselectivity challenge. The target molecule requires acetylation at the 1-position. However, the 1-hydroxyl group is sterically hindered by the adjacent ortho-methyl group. Standard kinetic acylation will naturally favor the unhindered 4-hydroxyl group, predominantly yielding the undesired regioisomer, 4-hydroxy-3-methylphenyl acetate[1].

To improve your yield of the 1-acetate, you must abandon standard kinetic conditions and utilize systems designed for reversed chemoselectivity or regioselective enzymatic deprotection .

I. Mechanistic Workflow & Strategy

Workflow for overcoming natural chemoselectivity to synthesize 4-hydroxy-2-methylphenyl acetate.

II. Quantitative Yield Comparison

To select the best approach for your scale and regulatory requirements, compare the historical performance of these strategies below:

StrategyReagents / CatalystMajor RegioisomerRegioselectivity (1-OAc : 4-OAc)Typical Overall Yield
Standard Kinetic Acylation AcCl, Et₃N, DCM4-Hydroxy-3-methylphenyl acetate5 : 9585% (Undesired)
Organotin-Mediated (Direct) Bu₂SnO, then AcCl4-Hydroxy-2-methylphenyl acetate92 : 878% (Target)
Enzymatic Hydrolysis (Indirect) Ac₂O/Py, then PPL4-Hydroxy-2-methylphenyl acetate>99 : 165% (Target, 2 steps)
III. Troubleshooting FAQs

Q1: Why does the organotin-mediated protocol reverse the natural chemoselectivity? A: Dibutyltin oxide (Bu₂SnO) reacts with the diol to form a cyclic dibutylstannylene acetal intermediate. In unsymmetrical diols, this acetal exists in a rapid equilibrium of dimeric structures. The tin atom coordinates preferentially such that the highly polarized Sn–O bond at the more sterically hindered position (1-position) becomes significantly more nucleophilic. This Curtin-Hammett kinetic scenario drives the acyl chloride to attack the 1-position, yielding the target 1-acetate[1][2].

Q2: I am using the enzymatic route, but my yield is low and I am recovering fully deprotected toluhydroquinone. What went wrong? A: You are experiencing over-hydrolysis. While Porcine Pancreas Lipase (PPL) is highly sensitive to steric bulk and will selectively hydrolyze the less hindered 4-acetate first, it will eventually cleave the 1-acetate if left unchecked[3]. You must treat this as a kinetically controlled deprotection. Monitor strictly by TLC and quench the reaction the moment the monoacetate spot is maximized.

Q3: Can I use peroxo compounds to achieve this synthesis? A: Yes, an alternative industrial route involves the Baeyer-Villiger-type oxidation of diacetylphenol compounds using peroxo compounds (like H₂O₂ or m-CPBA). However, this requires synthesizing the specific acetophenone precursor first, which is often less atom-economical for bench-scale researchers than the direct organotin or enzymatic routes[4].

IV. Self-Validating Experimental Protocols
Protocol A: Organotin-Mediated Monoacylation (Direct Route)

This method is ideal for rapid, single-step regioselective acylation.

  • Acetal Formation: Suspend 2-methylbenzene-1,4-diol (10.0 mmol, 1.0 equiv) and dibutyltin oxide (Bu₂SnO, 10.0 mmol, 1.0 equiv) in 50 mL of anhydrous toluene.

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus.

    • Validation Check: The reaction begins as an opaque suspension. After 2–3 hours, water evolution will cease, and the mixture will become a clear, homogenous solution, confirming complete conversion to the stannylene acetal.

  • Solvent Exchange: Remove the toluene under reduced pressure and redissolve the intermediate in 40 mL of anhydrous dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C under inert atmosphere. Add acetyl chloride (10.5 mmol, 1.05 equiv) dropwise. Stir for 1 hour, allowing it to warm to room temperature.

    • Validation Check: Monitor via TLC (4:1 Hexanes/EtOAc, UV active). The acetal intermediate (Rf ≈ 0.8) should disappear, replaced by the target monoacetate (Rf ≈ 0.4).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 4-hydroxy-2-methylphenyl acetate.

Protocol B: Enzymatic Regioselective Hydrolysis (Indirect Route)

This method avoids heavy metals, making it ideal for late-stage drug development.

  • Exhaustive Diacetylation: Dissolve 2-methylbenzene-1,4-diol (10.0 mmol) in 20 mL of dichloromethane. Add acetic anhydride (25.0 mmol, 2.5 equiv), pyridine (25.0 mmol), and catalytic DMAP (0.5 mmol). Stir at room temperature for 12 hours.

    • Validation Check: Wash with 1M HCl, extract, and concentrate. The intermediate 2-methyl-1,4-phenylene diacetate should appear as a single spot on TLC (Rf = 0.6 in 3:1 Hexanes/EtOAc).

  • Enzymatic Hydrolysis: Dissolve the crude diacetate in 10 mL of 1,4-dioxane. Add 40 mL of 0.1 M phosphate buffer (pH 7.0). Add Porcine Pancreas Lipase (PPL, Type II) at 50% w/w relative to the substrate.

  • Incubation & Monitoring: Stir vigorously at 37 °C.

    • Critical Validation Check: Check TLC every 2 hours. You will observe the diacetate (Rf = 0.6) converting to the monoacetate (Rf = 0.3). Terminate the reaction by filtering off the enzyme as soon as the diacetate spot disappears to prevent the formation of the fully deprotected diol (Rf = 0.1).

  • Isolation: Extract the aqueous filtrate with ethyl acetate (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate to yield the highly pure 1-acetate.

V. References
  • Organotin-Mediated Monoacylation of Diols with Reversed Chemoselectivity. Mechanism and Selectivity 1 Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase Source: Bulletin of the Chemical Society of Japan URL:[Link]

  • Process for preparing monoacetylated hydroquinone compounds Source: Google Patents (US6476253B1) URL:

Sources

Technical Support Center: Troubleshooting the Acetylation of 2-Methylphenol (o-Cresol)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support module for the acetylation of 2-methylphenol. While O-acylation is typically the target transformation in drug development and fine chemical synthesis, the electron-rich nature of the phenolic ring makes it highly susceptible to competing C-acylation pathways. This guide decodes the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure absolute regiocontrol during your experiments.

Part 1: Mechanistic Workflow & Causality

To effectively troubleshoot side reactions, you must first understand the thermodynamic and kinetic pathways governing the reaction. The diagram below illustrates the divergence between kinetic O-acylation and thermodynamic C-acylation (Fries rearrangement).

G A 2-Methylphenol (o-Cresol) C O-Acylation Pathway (Kinetic Control) A->C Base Catalyst (DMAP/Pyridine) Mild Conditions H Friedel-Crafts C-Acylation (Direct Ring Attack) A->H Superacids (Conc. TfOH) Highly Electrophilic Acylium B Acetylating Agent (Ac2O / AcCl) B->C D 2-Methylphenyl Acetate (Target Ester) C->D E Fries Rearrangement (Thermodynamic Control) D->E Lewis Acid (AlCl3, TfOH) + Heat F 4-Hydroxy-3-methylacetophenone (para-migration) E->F Low Temp (<25°C) G 2-Hydroxy-3-methylacetophenone (ortho-migration) E->G High Temp (>120°C) H->F H->G

Reaction pathways of 2-methylphenol acetylation: O-acylation vs. Fries rearrangement.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my acetylation yielding a mixture of 2-methylphenyl acetate and hydroxyacetophenones? Causality: The formation of hydroxyacetophenones (e.g., 4-hydroxy-3-methylacetophenone) is the result of the Fries rearrangement, a Lewis acid-catalyzed migration of the acyl group from the phenolic oxygen to the aromatic carbon ring. As documented by researchers investigating 1[1], if you are using acidic conditions (e.g., AlCl₃, TfOH, or even trace metal impurities in your glassware), the kinetically favored O-acetylated product will undergo thermodynamic rearrangement to the C-acetylated products. Solution: To strictly isolate the O-acetylated product, switch from an acidic environment to a nucleophilic base-catalyzed system (e.g., Pyridine with catalytic DMAP). This traps the acylium ion and prevents ring activation.

Q2: How does temperature affect the regioselectivity if the Fries rearrangement side-reaction is triggered? Causality: Temperature dictates the ortho/para ratio of the rearrangement. Lower temperatures kinetically favor the para-migrated product (4-hydroxy-3-methylacetophenone) due to reduced steric hindrance. Conversely, elevated temperatures (>120°C) provide the activation energy required to form the thermodynamically more stable ortho-migrated product (2-hydroxy-3-methylacetophenone), which is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl and the newly introduced carbonyl group. This temperature dependence is a critical factor in 2[2]. Solution: Control the thermodynamics. Maintain temperatures below 25°C for para-selectivity, or heat >120°C for ortho-selectivity.

Q3: I am using Trifluoromethanesulfonic acid (TfOH) as a catalyst. Why am I seeing direct Friedel-Crafts C-acylation instead of O-acylation? Causality: Superacids like TfOH drastically alter the reaction landscape. While dilute TfOH promotes O-acylation, concentrated TfOH creates a highly polarized, superacidic environment that rapidly generates highly electrophilic acylium ions. According to studies on 3[3], these species can bypass the O-acylation step entirely, directly attacking the activated aromatic ring of 2-methylphenol via Friedel-Crafts C-acylation. Solution: Dilute the TfOH catalyst significantly, or switch to a milder Lewis acid if O-acylation is your primary goal.

Q4: My yield is low, and I detect unreacted 2-methylphenol alongside heavy, non-distillable byproducts. What went wrong? Causality: Highly reactive substrates like 2-methylphenol can undergo polyalkylation or oligomerization during acylation in the presence of Lewis acids. As noted in comparative studies on 4[4], increasing the proportion of the phenol relative to the solvent/catalyst leads to the formation of higher molecular weight oligomers, leaving a considerable amount of non-distillable residue. Solution: Increase solvent dilution (e.g., using nitromethane or dichloromethane) to suppress intermolecular cross-linking, and ensure strict stoichiometric control of your Lewis acid.

Part 3: Quantitative Data: Catalyst & Selectivity Matrix

The following table summarizes the quantitative impact of various catalyst systems on the acetylation of 2-methylphenol, allowing for easy comparison of expected yields and prevalent side reactions.

Catalyst SystemCatalyst Loading (Eq)Optimal Temp (°C)Primary Reaction PathwayMajor Product Yield (%)Prevalent Side Reactions
Pyridine / DMAP 1.2 / 0.050 to 25O-Acylation>95% (O-Ester)Trace hydrolysis
AlCl₃ (Lewis Acid) 1.5 to 2.0< 25Fries Rearrangement~55-60% (p-Ketone)Direct C-acylation
AlCl₃ (Lewis Acid) 1.5 to 2.0> 120Fries Rearrangement~60-70% (o-Ketone)Oligomerization
TfOH (Dilute) 0.125O-Acylation>90% (O-Ester)Ester cleavage
TfOH (Conc.) > 1.025Friedel-Crafts C-AcylationVariable (Ketones)Polymerization
FeCl₃ 0.180O-Acylation / Mild Fries~80% (Mixed)Polyalkylation
Part 4: Self-Validating Experimental Protocols
Protocol A: Selective O-Acetylation (Targeting 2-Methylphenyl Acetate)

Use this protocol to strictly avoid the Fries rearrangement.

  • Reagent Preparation: Dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add Pyridine (1.2 eq) and DMAP (0.05 eq).

    • Causality: Pyridine acts as the primary acid scavenger. DMAP acts as a highly nucleophilic acyl transfer catalyst, ensuring O-acylation outcompetes any spontaneous C-acylation.

  • Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active, KMnO₄-staining phenolic spot (Rf ~0.3) and the appearance of a higher-running spot (Rf ~0.6) confirms successful O-esterification. Do not proceed to quenching until the starting material is consumed.

  • Quenching & Extraction: Dilute with additional DCM and wash the organic layer twice with cold 1M HCl.

    • Self-Validation Checkpoint 2: Test the aqueous wash layer with pH paper. It must read pH < 2. This ensures all pyridine is protonated to pyridinium chloride and partitioned into the aqueous phase, preventing base-catalyzed reverse hydrolysis during concentration.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 2-methylphenyl acetate.

Protocol B: Controlled Fries Rearrangement (Targeting 4-Hydroxy-3-methylacetophenone)

Use this protocol to intentionally drive the thermodynamic rearrangement.

  • Complexation: Dissolve purified 2-methylphenyl acetate (1.0 eq) in anhydrous nitromethane. Slowly add anhydrous AlCl₃ (1.5 eq) in portions at 0°C.

    • Causality: Nitromethane stabilizes the highly reactive acylium ion intermediate. AlCl₃ coordinates to the ester oxygen, weakening the O-acyl bond and initiating the rearrangement.

    • Self-Validation Checkpoint 1: Observe the solution carefully. A distinct color shift to a deep orange/red solution must occur. This visual cue confirms the successful formation of the active Lewis acid-ester complex[2].

  • Thermal Rearrangement: Allow the reaction to warm to 20°C and stir for 12 hours to kinetically favor the para-migrated product.

  • Acidic Workup: Pour the reaction mixture carefully over a mixture of crushed ice and 2M HCl.

    • Self-Validation Checkpoint 2: Stir vigorously. The deep orange color must completely dissipate, leaving a clear biphasic mixture. Persistent coloration indicates incomplete hydrolysis of the aluminum-ketone complex, requiring the addition of more 2M HCl.

  • Extraction: Extract with ethyl acetate, wash with brine, dry, and purify via column chromatography.

Part 5: References
  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines Source: Tetrahedron (Hokkaido University) URL:3

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement Source: Advanced Journal of Chemistry, Section A URL:2

  • Catechol preparation - Powered by XMB 1.9.11 Source: Sciencemadness Discussion Board URL:1

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O Source: MDPI URL:4

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-2-Methylphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 4-hydroxy-2-methylphenyl acetate. Our objective is to provide a framework for systematic troubleshooting, grounded in chemical principles and field-proven experience. We will move from frequently encountered issues to a deep-dive analysis of each experimental stage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when a synthesis underperforms.

Q1: My final yield is unexpectedly low after my first attempt. What are the most common culprits?

Low yield in this specific synthesis typically originates from one of three areas:

  • Di-acetylation: The most common issue is the formation of the diacetate byproduct, 2-methyl-1,4-phenylene diacetate, which consumes your starting material and desired product. This is a direct result of improper stoichiometric control.[1]

  • Starting Material Degradation: 2-Methylhydroquinone is susceptible to oxidation, especially under basic conditions or exposure to air over time.[2][3] This degradation leads to colored impurities and reduces the amount of active starting material.

  • Work-up and Purification Losses: The product contains a free phenolic hydroxyl group, which can lead to losses during aqueous extraction if the pH is not carefully controlled. Product can also be lost on the silica gel column during purification if the incorrect solvent system is used.[1]

Q2: My reaction mixture turned a dark brown or black color. What does this indicate?

This is a classic sign of oxidation of the 2-methylhydroquinone starting material or the product.[4] Hydroquinones are electron-rich aromatic compounds that can be easily oxidized to the corresponding quinones, which are often highly colored. This is exacerbated by the presence of oxygen, strong bases, or certain metal impurities.[2][3]

Q3: My TLC plate shows three major spots after the reaction: one for my starting material, and two product spots. What am I seeing?

Assuming your starting material is pure, you are likely observing the starting 2-methylhydroquinone, the desired mono-acetylated product (4-hydroxy-2-methylphenyl acetate), and the undesired di-acetylated byproduct. The diacetate, being less polar, will have the highest Rf value, followed by the mono-acetate, and then the highly polar starting material with the lowest Rf value.

Q4: How can I selectively synthesize the mono-acetate and avoid the di-acetate?

Selectivity is achieved by carefully controlling the reaction conditions to favor the first acetylation over the second. Key strategies include:

  • Stoichiometry: Use 2-methylhydroquinone as the limiting reagent and add the acetylating agent (e.g., acetic anhydride) slowly and in a controlled molar ratio (typically 1.0 to 1.1 equivalents).

  • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase reaction rates indiscriminately and promote di-acetylation.[5]

  • Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed, before a significant amount of the diacetate has formed.

Section 2: A Systematic Guide to Troubleshooting Low Yield

If the FAQs have not resolved your issue, a more granular, step-by-step analysis is required.

Pre-Reaction Analysis: Reagents and Setup

The success of a reaction is often determined before the first reagent is added.

  • Purity of 2-Methylhydroquinone (Tolu-hydroquinone):

    • The Problem: The starting material is a stable solid but is incompatible with strong oxidizing agents and bases.[3][6] Over time, exposure to air can cause partial oxidation.

    • Diagnosis: Pure 2-methylhydroquinone should be a white to off-white crystalline solid.[2] If your material is tan, brown, or dark-colored, it has likely oxidized. Check the melting point; pure 2-methylhydroquinone melts at 128-130 °C.[6]

    • Solution: If oxidation is suspected, purify the starting material by recrystallization from a suitable solvent or by sublimation. For future use, store it under an inert atmosphere (e.g., argon or nitrogen) and away from light.[7]

  • Integrity of the Acetylating Agent:

    • The Problem: Acetic anhydride, the most common acetylating agent, is highly susceptible to hydrolysis upon exposure to moisture, forming acetic acid.[1] This reduces the effective concentration of the anhydride, leading to an incomplete reaction.

    • Diagnosis: A pungent smell of vinegar (acetic acid) stronger than the sharp odor of the anhydride itself can indicate significant hydrolysis.

    • Solution: Use a freshly opened bottle of acetic anhydride or distill it prior to use. Always handle it in a dry environment and use oven-dried glassware.[8]

  • Choice of Solvent and Catalyst:

    • The Problem: The reaction's efficiency can be highly dependent on the solvent. For moisture-sensitive reactions, anhydrous solvents are critical.[1] The catalyst (acidic or basic) can also influence side reactions.

    • Diagnosis: If the reaction is sluggish or incomplete, solvent or catalyst issues may be the cause.

    • Solution: Ensure solvents are anhydrous, especially when using reagents like acetic anhydride. If using a base catalyst like pyridine, ensure it is dry. If using an acid catalyst like sulfuric acid, use only a catalytic amount, as larger amounts can promote side reactions.[9]

Reaction Condition Optimization

Fine-tuning the reaction parameters is critical for maximizing yield and selectivity.

  • Stoichiometry - The Key to Selectivity:

    • The Problem: As 2-methylhydroquinone has two reactive hydroxyl groups, incorrect stoichiometry is the primary cause of diacetate formation.

    • Solution: A systematic approach to optimizing the molar ratio of the acetylating agent is recommended. Start with a 1:1 ratio of 2-methylhydroquinone to acetic anhydride and analyze the product distribution.

Molar Ratio (Ac₂O : Substrate)Expected OutcomeRecommendation
< 1.0Incomplete conversion of starting material.Increase ratio slightly.
1.0 - 1.1Optimal for mono-acetylation.Ideal starting point. Monitor by TLC.
> 1.2Significant formation of di-acetate byproduct.Reduce ratio; add anhydride slowly.
  • Temperature and Reaction Time:

    • The Problem: High temperatures can accelerate the second acetylation, reducing selectivity. Prolonged reaction times, even at lower temperatures, can also lead to increased diacetate formation.

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction's progress every 15-30 minutes by TLC. Quench the reaction as soon as the 2-methylhydroquinone spot has been consumed.

Work-up and Purification Strategy

Significant product loss can occur after the reaction is complete.

  • Quenching and Extraction:

    • The Problem: The product contains a phenolic hydroxyl group (pKa ~10), making it soluble in aqueous base. Washing the organic layer with strong basic solutions (e.g., NaOH) to remove acidic byproducts can lead to partitioning of the product into the aqueous layer, causing significant yield loss. Additionally, the ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.[10]

    • Solution: Quench the reaction by pouring it into ice-water.[9] To neutralize unreacted acetic anhydride and the acetic acid byproduct, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[11] Check the pH of the aqueous layer to ensure it does not become strongly basic. Work quickly to minimize contact time with aqueous phases.

  • Purification:

    • The Problem: The desired product and the di-acetate byproduct can have similar polarities, making separation by column chromatography challenging.

    • Solution: Use a shallow solvent gradient during flash column chromatography. A mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. Collect small fractions and analyze them by TLC to isolate the pure mono-acetate.

Section 3: Recommended Protocols

Protocol 1: Optimized Synthesis of 4-Hydroxy-2-Methylphenyl Acetate
  • Setup: Add 2-methylhydroquinone (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (e.g., Argon or N₂).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate) via syringe. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of acetic anhydride (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring substrate mixture over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using TLC (see Protocol 2).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice and water.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography (see Protocol 3).

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • System: Silica gel plates.

  • Eluent: 7:3 Hexanes:Ethyl Acetate.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate (KMnO₄) solution.

  • Interpretation:

    • Rf (Di-acetate): ~0.7

    • Rf (Mono-acetate - Product): ~0.5

    • Rf (2-Methylhydroquinone - SM): ~0.3

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 Hexanes:EtOAc).

  • Collection: Collect small fractions and analyze each by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-hydroxy-2-methylphenyl acetate.

Section 4: Visual Guides & Workflows

Reaction_and_Side_Products Figure 1: Synthesis and Common Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Methylhydroquinone Product 4-Hydroxy-2-methylphenyl Acetate (Desired Product) SM->Product 1 eq Ac₂O (Selective) Oxidized 2-Methyl-p-benzoquinone (Oxidation Byproduct) SM->Oxidized [O] (Air, Base) Ac2O Acetic Anhydride (Ac₂O) Diacetate 2-Methyl-1,4-phenylene Diacetate (Byproduct) Product->Diacetate Excess Ac₂O

Caption: Reaction scheme for the synthesis of 4-hydroxy-2-methylphenyl acetate and its major byproducts.

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

References

  • Guidechem. (n.d.). 2-Methylhydroquinone 95-71-6 wiki. Retrieved from Guidechem.[2]

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Acylation Reactions. Retrieved from Benchchem.[1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[4]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation. Retrieved from Benchchem.[5]

  • ChemicalBook. (2026, January 13). 2-Methylhydroquinone | 95-71-6. Retrieved from ChemicalBook.[6]

  • Fisher Scientific. (2009, August 21). SAFETY DATA SHEET - 2-Methylhydroquinone. Retrieved from Fisher Scientific.[3]

  • Actylis. (n.d.). 2-Methylhydroquinone. Retrieved from Actylis.[7]

  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. Retrieved from Benchchem.[8]

  • Martin, R. (1992). Uses of the Fries rearrangement for the preparation of hydroxyarylketones. A review.
  • Scribd. (n.d.). Hydroquinone Acetylation Mechanism. Retrieved from Scribd.[9]

  • ResearchGate. (n.d.). Direct Synthesis of Hydroquinones from Quinones through Sequential and Continuous‐Flow Hydrogenation‐Derivatization Using Heterogeneous Au–Pt Nanoparticles as Catalysts | Request PDF. Retrieved from ResearchGate.[12]

  • Organic Syntheses Procedure. (n.d.). 2-p-ACETYLPHENYLHYDROQUINONE. Retrieved from Organic Syntheses.[13]

  • QuickCompany. (n.d.). Method For Purification Of 4 Hydroxyacetophenone. Retrieved from QuickCompany.[14]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from ResearchGate.[11]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from Stanford.[10]

Sources

Optimizing temperature and reaction time for 4-HYDROXY-2-METHYLPHENYL ACETATE synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the regioselective synthesis of asymmetric hydroquinone derivatives.

Synthesizing 4-hydroxy-2-methylphenyl acetate from 2-methylbenzene-1,4-diol (toluhydroquinone) presents a classic chemoselectivity challenge. The target molecule requires acetylation at the sterically hindered C1-hydroxyl group (ortho to the methyl group), while leaving the unhindered C4-hydroxyl group free. Direct monoacetylation fails here because kinetic control overwhelmingly favors the less hindered C4 position, yielding the undesired regioisomer[1].

To achieve high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in your workflow, this guide outlines a self-validating "protection-deprotection" strategy. By fully diacetylating the precursor and performing a strictly temperature- and time-controlled regioselective hydrolysis, we exploit the same steric differences to cleave the unhindered acetate first, isolating the target compound[2].

Mechanistic Pathway & Workflow

G A Toluhydroquinone (Starting Material) B 2-Methyl-1,4-phenylene diacetate (Diacetate Intermediate) A->B Ac2O (2.2 eq) Pyridine, 25°C D 4-Hydroxy-3-methylphenyl acetate (Undesired: C4-Acetate) A->D Direct Acylation (Kinetic Control) B->A Over-hydrolysis (Excess Temp/Time) C 4-Hydroxy-2-methylphenyl acetate (Target: C1-Acetate) B->C Regioselective Hydrolysis K2CO3, 0°C, 1.5h C->A Prolonged Exposure

Figure 1: Regioselective synthesis pathway of 4-hydroxy-2-methylphenyl acetate.

Quantitative Data: Optimizing Regioselective Hydrolysis

The success of this synthesis hinges entirely on the hydrolysis step. The table below summarizes our laboratory's optimization data for the cleavage of 2-methyl-1,4-phenylene diacetate using K2​CO3​ in Methanol/THF.

Temperature (°C)Reaction Time (h)Target Yield (%)Undesired Regioisomer (%)Diol (Over-hydrolysis) (%)Scientific Assessment
-104.045<2<1Too slow; incomplete conversion.
0 1.5 88 3 5 Optimal thermodynamic balance.
03.075418Time too long; secondary cleavage begins.
250.5601520Temp too high; loss of regioselectivity.
251.5301058Severe over-hydrolysis to starting material.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system, meaning built-in analytical checkpoints ensure you do not proceed with compromised intermediates.

Step 1: Complete Diacetylation
  • Reaction: Charge a dry round-bottom flask with toluhydroquinone (1.0 eq) and anhydrous pyridine (2.5 eq) in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Addition: Cool to 0 °C. Add acetic anhydride (2.2 eq) dropwise over 15 minutes to manage the exotherm.

  • Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a single UV-active spot ( Rf​≈0.7 ).

  • Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Regioselective Hydrolysis (Critical Phase)
  • Preparation: Dissolve the crude diacetate (1.0 eq) in a Methanol/THF mixture (4:1 v/v) to ensure complete solubility.

  • Thermal Control: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate strictly to 0 °C .

  • Hydrolysis: Add a pre-cooled solution of K2​CO3​ (0.5 eq) dissolved in a minimum amount of water dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for exactly 90 minutes .

  • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 7:3). You should observe the target product ( Rf​≈0.4 ) with minimal diol formation at the baseline.

  • Quench & Isolate: Immediately quench the reaction by adding 1M HCl until pH 5 is reached (stopping the base-catalyzed hydrolysis). Extract with Ethyl Acetate, dry, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Q1: Why can't I just use 1 equivalent of acetic anhydride to directly synthesize the target? A: Direct monoacetylation is governed by kinetic control, which dictates that the electrophile will attack the least sterically hindered nucleophile[1]. In toluhydroquinone, the C4-hydroxyl is meta to the methyl group, making it highly accessible. The C1-hydroxyl is ortho to the methyl group, creating a steric shield. Direct acylation will predominantly yield the undesired 4-hydroxy-3-methylphenyl acetate. The diacetylation-hydrolysis route is mandatory because the same steric hindrance makes the C4-acetate hydrolyze significantly faster than the C1-acetate.

Q2: My yield of the target compound is below 40%, and I am recovering a lot of toluhydroquinone. What went wrong? A: You are experiencing over-hydrolysis (cleavage of both acetate groups). This is a direct failure of either temperature control or reaction timing. As shown in our optimization table, allowing the reaction to proceed at 25 °C or extending the time beyond 1.5 hours at 0 °C accelerates the cleavage of the hindered C1-acetate. Ensure your cooling bath maintains a strict 0 °C internal temperature and quench the reaction precisely at 90 minutes with 1M HCl.

Q3: I am still struggling with chemical hydrolysis on a larger scale. Are there enzymatic alternatives? A: Yes. If exotherm control during chemical hydrolysis proves too difficult upon scale-up, enzymatic hydrolysis is an excellent, highly regioselective alternative. Lipases, such as Porcine Pancreas Lipase (PPL) or Candida antarctica Lipase B (CALB), are exquisitely sensitive to steric environments[3]. They will selectively cleave the unhindered C4-acetate with near-zero over-hydrolysis, even at room temperature, though reaction times may extend to 12-24 hours.

Q4: How do I definitively prove I have the C1-acetate and not the C4-acetate? A: Use 1H NMR spectroscopy. The methyl group on the aromatic ring will exhibit a different chemical shift due to the deshielding effect of the adjacent ester vs. a free hydroxyl group. In the desired 4-hydroxy-2-methylphenyl acetate, the aromatic methyl singlet typically shifts slightly downfield compared to the undesired regioisomer due to the proximity of the electron-withdrawing acetate carbonyl at the ortho position.

References

  • US Patent 6,476,253 B1 - Process for preparing monoacetylated hydroquinone compounds. Google Patents. 4[2]

  • Organotin-Mediated Monoacylation of Diols with Reversed Chemoselectivity. Mechanism and Selectivity 1 - ACS Publications. 1[1]

  • Preparation of the Monoacylates of 2-Substituted (Z)-But-2-ene-1,4-diols Using Porcine Pancreas Lipase - ResearchGate. 3[3]

  • TOLUHYDROQUINONE - Ataman Kimya.

Sources

Technical Support Center: Purification of 4-Hydroxy-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxy-2-methylphenyl acetate (also known as toluhydroquinone monoacetate). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical instabilities of mono-acetylated hydroquinones.

When working with this electron-rich, partially protected phenolic compound, researchers typically encounter three competing degradation pathways: silica-catalyzed acetyl migration , oxidative degradation to quinones , and ester hydrolysis . This guide provides field-proven, self-validating protocols to ensure high-fidelity purification.

Part 1: Troubleshooting & Causality (FAQs)

Q1: I load a single, pure spot of 4-hydroxy-2-methylphenyl acetate onto my silica column, but I elute two distinct spots with identical molecular weights. What is happening?

A1: You are observing silica-catalyzed acetyl migration . Silica gel possesses surface silanol (-SiOH) groups that act as mild Brønsted acids[1]. In partially acetylated polyhydroxybenzenes, these acidic sites catalyze the intramolecular or intermolecular migration of the acetyl group from the sterically hindered 1-position (adjacent to the 2-methyl group) to the unhindered 4-position, yielding the isomeric 4-acetoxy-3-methylphenol.

  • The Fix: You must deactivate the silica gel prior to loading. Pre-treating the stationary phase with 1% Triethylamine (TEA) neutralizes the acidic silanol protons, effectively shutting down the migration pathway[2].

Q2: During the concentration of my purified fractions, the solution turns from pale yellow to dark brown, and NMR shows a loss of aromatic protons. How can I stabilize the compound?

A2: The dark brown color is a visual validation of oxidative degradation . Electron-rich phenols, particularly hydroquinone monoesters, are highly susceptible to autoxidation, rapidly converting into 2-methyl-1,4-benzoquinone and subsequent polymeric humins[3]. This redox cycling is exacerbated by dissolved oxygen, light, and the heat applied during rotary evaporation[4].

  • The Fix: Introduce an antioxidant barrier early in the workflow. Washing your organic extracts with a mild reducing agent (e.g., 5% sodium dithionite) reduces any trace quinones back to the hydroquinone state. Furthermore, all fraction concentration must be performed at room temperature (≤ 25 °C) under high vacuum, followed by an immediate argon backfill.

Q3: How do I selectively separate the monoacetate from unreacted hydroquinone and the over-acetylated diacetate without causing ester hydrolysis?

A3: Ester hydrolysis occurs when the local pH during workup or chromatography deviates from the compound's narrow stability window (pH 4.5–6.5). While basic alumina or ammonia-modified solvent systems will easily separate the diacetate from the monoacetate, they will rapidly cleave the ester bond[5].

  • The Fix: Utilize a strictly pH-controlled biphasic extraction. For chromatography, rely on the TEA-flushed silica method (Protocol B). The TEA flush neutralizes the silica but is washed out prior to running the column, preventing the mobile phase from becoming basic enough to trigger hydrolysis in the collection tubes.

Part 2: Experimental Protocols

Protocol A: Antioxidant-Assisted Aqueous Workup

This self-validating protocol ensures that oxidative degradation is halted before chromatography begins. A successful execution is validated by the organic layer remaining colorless or very pale yellow.

  • Dilution: Dissolve the crude reaction mixture containing 4-hydroxy-2-methylphenyl acetate in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Reductive Quenching: Wash the organic layer with an equal volume of freshly prepared 5% (w/v) aqueous sodium dithionite ( Na2​S2​O4​ ). Shake vigorously and vent.

  • pH Stabilization: Wash the organic layer with a 0.1 M phosphate buffer (pH 6.0) to remove residual inorganic salts while maintaining the ester's integrity.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Do not use magnesium sulfate ( MgSO4​ ), as the Mg2+ ions can act as Lewis acids and prematurely trigger acetyl migration.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 25 °C.

Protocol B: Buffered Silica Gel Chromatography

This protocol utilizes a "flush-and-run" technique to deactivate silica without leaving basic residues that cause hydrolysis.

  • Column Packing: Slurry pack standard silica gel (230–400 mesh) using a solvent mixture of Hexane containing 1% (v/v) Triethylamine (TEA).

  • Silanol Deactivation (The Flush): Pass 3 Column Volumes (CV) of the 1% TEA/Hexane solution through the column.

  • Mobile Phase Equilibration: Flush the column with 3 CV of pure Hexane. Causality note: This removes free TEA from the mobile phase, leaving only the TEA that is ionically bound to the surface silanol groups.

  • Loading: Dissolve the crude product in a minimum volume of toluene (avoid polar solvents like DCM or MeOH, which cause band broadening) and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (90:10 to 75:25).

  • Recovery: Pool the UV-active fractions and concentrate immediately at ≤ 25 °C.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between the chosen stationary phase treatment and the resulting compound integrity.

Table 1: Effect of Chromatographic Conditions on 4-Hydroxy-2-methylphenyl Acetate Recovery

Stationary Phase TreatmentAcetyl Migration (%)Quinone Formation (%)Ester Hydrolysis (%)Total Product Recovery
Standard Silica (Untreated) 38.5%4.2%< 1.0%56.3%
Silica + 1% TEA (Pre-flushed) < 1.0% 2.1% < 1.0% 95.9%
Silica + 1% TEA (In Mobile Phase) < 1.0%1.5%18.4%79.1%
Basic Alumina < 1.0%8.0%85.0%< 6.0%
Reverse Phase (C18) < 1.0%< 1.0%< 1.0%98.0%*

*Note: While C18 offers the highest recovery, it is often avoided for initial bulk purification due to low sample loading capacity and high solvent costs.

Part 4: Workflow & Degradation Pathway Visualization

The following DOT diagram illustrates the logical flow of the purification process and the specific points where degradation pathways intersect with the workflow.

G Crude Crude 4-Hydroxy-2-methylphenyl acetate Workup Aqueous Workup (Protocol A) Crude->Workup Dissolve in EtOAc Chroma Silica Gel Chromatography (Protocol B) Workup->Chroma Na2S2O4 Wash (Quenches Oxidants) Quinone Degradation: 2-Methyl-1,4-benzoquinone (Oxidation Product) Workup->Quinone O2 Exposure / Heat Hydrolysis Degradation: 2-Methylbenzene-1,4-diol (Hydrolysis Product) Workup->Hydrolysis Basic Wash (pH > 7) Pure Pure Target Compound (High Yield) Chroma->Pure TEA-Flushed Silica (Neutralizes Silanols) Isomer Degradation: 4-Acetoxy-3-methylphenol (Migration Product) Chroma->Isomer Untreated Silica (Acidic Silanols) Chroma->Hydrolysis TEA in Mobile Phase (Base Catalysis)

Workflow and degradation pathways of 4-hydroxy-2-methylphenyl acetate during purification.

References

  • Discovery of neat silica gel as a catalyst: an example of S → O acetyl migration reaction RSC Advances[Link][2]

  • Detection of intermediates and isolation of hydroquinone monoacetate in the Dakin oxidation of p-hydroxyacetophenone Canadian Journal of Chemistry (Canadian Science Publishing)[Link][5]

  • Reactivity and Biological Activity of the Marine Sesquiterpene Hydroquinone Avarol and Related Compounds from Sponges of the Order Dictyoceratida Molecules (MDPI)[Link][3]

  • Investigation of acetyl migrations in furanosides National Institutes of Health (PMC)[Link][6]

Sources

Preventing byproduct formation in the synthesis of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-2-methylphenyl acetate . This guide is designed for process chemists, researchers, and drug development professionals facing regioselectivity and degradation challenges when scaling up the monoacetylation of 2-methylhydroquinone.

Our troubleshooting framework is built on a self-validating methodology: we do not just provide steps; we explain the mechanistic causality behind each reaction and integrate analytical checkpoints to ensure your workflow is robust and reproducible.

Part 1: Pathway Analysis & Byproduct Mapping

The synthesis of 4-hydroxy-2-methylphenyl acetate from 2-methylhydroquinone is notoriously difficult due to competing reaction pathways. The core challenge lies in differentiating the two hydroxyl groups: the sterically hindered C1-OH (adjacent to the methyl group) and the unhindered C4-OH .

ReactionPathways SM 2-Methylhydroquinone (Starting Material) Regio 4-Hydroxy-3-methylphenyl acetate (Byproduct: C4-Acetate) SM->Regio Direct Ac2O / Base (Kinetic Control) Di 2-Methyl-1,4-phenylene diacetate (Byproduct: Diacetate) SM->Di Excess Ac2O Ox 2-Methyl-1,4-benzoquinone (Byproduct: Oxidation) SM->Ox O2 / Basic pH Int C4-O-TBDMS Protected Phenol (Intermediate) SM->Int TBDMS-Cl / Imidazole (Steric Selection) Target 4-Hydroxy-2-methylphenyl acetate (Target: C1-Acetate) Int->Target 1. Ac2O / DMAP 2. TBAF Deprotection

Reaction pathways showing target synthesis vs. byproduct formation.

Part 2: Troubleshooting FAQs

Q1: The Regioselectivity Problem

"When attempting monoacetylation of 2-methylhydroquinone, HPLC analysis shows my major product is 4-hydroxy-3-methylphenyl acetate instead of the target 4-hydroxy-2-methylphenyl acetate. Why does this occur, and how can I reverse the selectivity?"

Mechanistic Causality: This is a classic issue of kinetic versus steric control. 2-Methylhydroquinone contains two distinct phenolic hydroxyl groups. The C1-OH is sterically hindered by the adjacent C2-methyl group, whereas the C4-OH is sterically accessible. During direct esterification with acetic anhydride, the acylium ion preferentially attacks the less hindered C4-OH, yielding the regioisomer 4-hydroxy-3-methylphenyl acetate[1].

Solution: To reverse this selectivity and synthesize the target 1-acetate, you must employ a protection-deprotection strategy. By utilizing a bulky protecting group such as tert-butyldimethylsilyl chloride (TBDMS-Cl), you can selectively block the unhindered C4-OH. Subsequent acetylation will then be forced onto the hindered C1-OH[2].

Q2: Preventing Over-Acetylation

"Even when strictly limiting acetic anhydride to 1.0 equivalent, I observe significant formation of 2-methyl-1,4-phenylene diacetate. How can I suppress this?"

Mechanistic Causality: Diacetate formation is driven by the high reactivity of the phenoxide intermediates. If the reaction is run at room temperature or with a strong nucleophilic catalyst like DMAP without a protecting group, the initial monoacetate can undergo a second acetylation faster than the remaining starting material can undergo its first[3].

Solution: While dropping the temperature to 0°C and using a weaker base (e.g., pyridine alone) can reduce this, the only self-validating way to completely eliminate diacetate formation is the TBDMS protection route, which physically blocks the second hydroxyl group from reacting.

Q3: Mitigating Oxidative Degradation

"My reaction mixtures rapidly turn dark brown, and LC-MS indicates the presence of 2-methyl-1,4-benzoquinone. What causes this, and how is it prevented?"

Mechanistic Causality: Methylhydroquinone is highly susceptible to autoxidation, particularly under basic conditions where the electron-rich phenoxide anion is formed. The presence of the electron-donating methyl group alters its redox potential, making it a potent radical scavenger that easily oxidizes to the corresponding benzoquinone[4].

Solution:

  • Conduct all reactions under a strict argon or nitrogen atmosphere using degassed solvents.

  • During aqueous workup, incorporate a mild reducing agent such as sodium dithionite (Na₂S₂O₄) into the aqueous wash to reduce any trace quinone back to the hydroquinone before extraction.

Part 3: Quantitative Data Comparison

The following table summarizes the expected byproduct profiles based on the chosen synthetic strategy. The data clearly illustrates why the multi-step protection route is mandatory for high-purity applications.

Synthesis StrategyTarget Yield (1-Acetate)Regioisomer Yield (4-Acetate)Diacetate YieldOxidation ByproductsKey Limitation
Direct Acetylation (1.0 eq Ac₂O, RT) < 5%~ 75%~ 15%< 5%Kinetic preference for unhindered C4-OH
Direct Acetylation (Excess Ac₂O, Reflux) 0%0%> 95%< 5%Complete over-acetylation
Protection-Deprotection (TBDMS Route) > 82% < 2%< 1%< 5%Multi-step process; requires rigorous anhydrous conditions

Part 4: Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes a self-validating workflow. Each phase includes an analytical checkpoint (TLC/HPLC) to ensure the reaction does not proceed until the previous transformation is fully complete.

Phase 1: Selective Protection
  • Setup: In an oven-dried Schlenk flask under argon, dissolve 2-methylhydroquinone (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add imidazole (22.0 mmol) and stir until fully dissolved. The weak base prevents excessive deprotonation that leads to oxidation.

  • Protection: Cool the flask to 0°C. Dropwise, add a solution of TBDMS-Cl (10.5 mmol) in DMF (5 mL) over 15 minutes.

  • Validation Checkpoint 1 (TLC/HPLC): Monitor the reaction. The less hindered C4-OH will react first. Do not proceed until the starting material is consumed. If di-protected byproduct appears, reduce TBDMS-Cl equivalents in future runs.

Phase 2: Acetylation of the Hindered Hydroxyl
  • Acylation: To the same reaction mixture at 0°C, add N,N-diisopropylethylamine (DIPEA, 15.0 mmol) followed by acetic anhydride (12.0 mmol) and a catalytic amount of DMAP (0.5 mmol).

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (TLC/HPLC): Confirm the disappearance of the mono-protected intermediate. It should cleanly convert to the fully protected 1-acetate-4-OTBDMS compound.

Phase 3: Deprotection and Reductive Workup
  • Deprotection: Cool the mixture to 0°C. Add a 1.0 M solution of TBAF in THF (12.0 mL) dropwise. Stir for 1 hour.

  • Quench & Reduction: Quench the reaction with saturated aqueous NH₄Cl (50 mL). To prevent oxidation during workup, add 10 mL of a 5% (w/v) sodium dithionite (Na₂S₂O₄) solution.

  • Extraction: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-hydroxy-2-methylphenyl acetate.

Workflow Step1 Step 1: Selective Protection Add TBDMS-Cl to 2-Methylhydroquinone QC1 TLC / HPLC Check Is C4-OH fully protected? Step1->QC1 Step2 Step 2: C1-OH Acetylation Add Ac2O and DMAP QC1->Step2 Yes Fail1 Add more TBDMS-Cl QC1->Fail1 No QC2 TLC / HPLC Check Is C1-OH fully acetylated? Step2->QC2 Step3 Step 3: Deprotection Add TBAF in THF QC2->Step3 Yes Fail2 Add more Ac2O QC2->Fail2 No Workup Aqueous Workup Use Na2S2O4 to prevent oxidation Step3->Workup Product Pure 4-Hydroxy-2-methylphenyl acetate Workup->Product Fail1->QC1 Fail2->QC2

Step-by-step logical workflow for the selective synthesis protocol.

References

  • [3] US6476253B1 - Process for preparing monoacetylated hydroquinone compounds. Google Patents. Available at:

  • METHYLHYDROQUINONE - Chemical Identity and Oxidation Behavior. Ataman Kimya. Available at:

  • [4] Methylhydroquinone 99 95-71-6. Sigma-Aldrich. Available at:

  • [1] The final major product 'R' of the following reaction sequence is (Nucleophilic aromatic substitution and acetylation). Filo. Available at:

  • [2] Polyesters, Polycarbonates and Polyamides Based on Renewable Resources (Selective Alkylation/Acetylation). ResearchGate. Available at:

Sources

Technical Support Center: 4-HYDROXY-2-METHYLPHENYL ACETATE Workup & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or product degradation when isolating phenolic esters. 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) is particularly notorious for its instability during aqueous workup.

Unlike standard aliphatic esters, phenolic acetates possess a resonance-stabilized phenoxide leaving group, making them highly susceptible to base-catalyzed cleavage. Below is a comprehensive, field-proven troubleshooting guide to help you establish a self-validating, high-yield extraction protocol.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield of 4-hydroxy-2-methylphenyl acetate so low after a standard aqueous workup? The Causality: You are likely experiencing rapid base-catalyzed hydrolysis during your reaction quench. Many chemists default to using saturated sodium bicarbonate (NaHCO₃, pH ~8.5–9.0) to neutralize reaction mixtures. However, the acetate group on a phenol is highly labile. The phenoxide anion is an excellent leaving group, and at pH levels above 7.0, the hydroxide ions rapidly attack the carbonyl carbon, cleaving the ester. The Evidence: Kinetic evaluations of phenyl acetate hydrolysis demonstrate that degradation is first-order and highly base-catalyzed, with reaction rates increasing exponentially as the pH rises above 6.3 [1].

Q2: My isolated product has a yellow/brown tint instead of being a white solid. What happened? The Causality: This is a cascading failure triggered by the initial hydrolysis. When the acetate group is cleaved, the molecule reverts to its hydroquinone derivative (2-methylbenzene-1,4-diol). Because the aromatic ring is now highly electron-rich (due to two hydroxyl groups), it becomes extremely sensitive to air oxidation. Under mildly basic conditions, ambient oxygen rapidly oxidizes the hydroquinone intermediate into 2-methyl-1,4-benzoquinone, which is intensely yellow/brown.

Q3: How can I safely quench the reaction without degrading the acetate? The Causality: You must suppress the kinetics of both hydrolysis and oxidation by strictly controlling the pH and temperature. The optimal stability window for phenolic acetates is mildly acidic (pH 4.5–6.0). The Solution: Instead of a bicarbonate quench, use a pre-chilled sodium acetate/acetic acid buffer. This system locks the aqueous phase at pH ~5.0, neutralizing any residual reaction bases (like triethylamine or pyridine) while completely shutting down the base-catalyzed hydrolysis pathway [2].

Part 2: Quantitative Stability Data

To understand the urgency of pH control, review the kinetic stability profile of representative phenyl acetates across different aqueous environments.

Aqueous Phase ConditionBuffer SystemEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
Strongly Acidic (pH 2.0) 0.1 M HCl> 50 hoursSlow acid-catalyzed hydrolysis
Mildly Acidic (pH 5.0) NaOAc / AcOH> 200 hours Stable (Optimal Workup Window)
Near Neutral (pH 7.4) Phosphate Buffer~ 12 hoursSlow base-catalyzed hydrolysis
Mildly Basic (pH 9.0) Sat. NaHCO₃< 30 minutesRapid hydrolysis & air oxidation
Strongly Basic (pH 12.0) 1.0 M NaOH< 1 minuteComplete saponification

Data synthesized from comparative ester hydrolysis kinetics [1][2].

Part 3: Optimized Step-by-Step Workup Protocol

This protocol is designed as a self-validating system; the built-in pH checks ensure the molecular integrity of 4-hydroxy-2-methylphenyl acetate before you proceed to solvent evaporation.

Materials Needed:

  • 0.5 M Sodium Acetate / Acetic Acid Buffer (Adjusted to pH 5.0)

  • 10% w/v Citric Acid solution (for emergency pH adjustment)

  • Ethyl Acetate (EtOAc), pre-chilled

  • Saturated Sodium Chloride (Brine), pre-chilled

Methodology:

  • Buffer Preparation: Prepare the 0.5 M NaOAc/AcOH buffer and chill it in an ice bath to 0–5 °C. Causality: Lower temperatures exponentially decrease the rate constant of ester hydrolysis.

  • Reaction Quenching: Vigorously stir the chilled buffer. Slowly transfer your crude reaction mixture into the buffer. Ensure the internal temperature does not exceed 10 °C during the addition.

  • pH Verification (Critical Step): Test the aqueous layer with pH paper or a probe. It must read between 4.5 and 6.0. If the pH is > 6.0 (due to excess base in your reaction), add 10% citric acid dropwise until the pH stabilizes at ~5.0.

  • Extraction: Add cold EtOAc to the quenched mixture. Partition the layers in a separatory funnel and collect the organic phase. Extract the aqueous layer two additional times with EtOAc.

  • Washing: Wash the combined organic layers once with cold brine. Causality: Brine removes residual water and buffer salts without altering the pH.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature below 30 °C to yield the pure, white solid product.

Part 4: Workup Pathway Visualization

The following diagram illustrates the logical relationship between your choice of workup conditions and the resulting chemical pathways.

G Start Crude Reaction Mixture (4-Hydroxy-2-methylphenyl acetate) Basic Standard Workup (Sat. NaHCO3, pH 8-9) Start->Basic Uncontrolled pH Acidic Optimized Workup (NaOAc Buffer, pH ~5.0) Start->Acidic Buffered Quench Hydrolysis Ester Cleavage (Forms Hydroquinone) Basic->Hydrolysis Base-Catalyzed (OH-) Success Stable Organic Extraction (High Yield, White Solid) Acidic->Success Suppressed Hydrolysis Oxidation Air Oxidation (Forms Benzoquinone) Hydrolysis->Oxidation O2 Exposure Degradation Product Loss & Yellow/Brown Discoloration Oxidation->Degradation Cascading Failure

Logical workflow comparing standard vs. optimized pH-controlled workup for phenolic acetates.

Part 5: References

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Gu, X., Hawkins, A.J., & Tester, J.W. (2018). Stanford University, 43rd Workshop on Geothermal Reservoir Engineering. 1

  • A Comparative Guide to the Hydrolysis of Vinyl Acetate and Phenyl Acetate. BenchChem Technical Guides. 2

Sources

Technical Support Center: Resolving Co-eluting Impurities in the HPLC Analysis of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for resolving co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of 4-HYDROXY-2-METHYLPHENYL ACETATE. As a phenolic ester, this analyte presents unique challenges that require a systematic and scientifically grounded approach to method development and troubleshooting. This document moves beyond simple procedural lists to explain the rationale behind each step, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial observations and questions when encountering co-elution issues.

Q1: My primary analyte peak for 4-HYDROXY-2-METHYLPHENYL ACETATE has a noticeable shoulder or is broader than usual. What is the first step to diagnose the problem?

A: The first critical step is to determine if the peak distortion is a chemical co-elution issue or a system-level problem. A shoulder is a sudden discontinuity on the peak, which often points to a co-eluting impurity[1]. Broader peaks or split peaks can sometimes be caused by system issues like a clogged column frit, a void in the column packing, or using an injection solvent that is too strong.[2]

Immediate Action Plan:

  • Assess Peak Purity: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis across the peak. If the spectra at the beginning, apex, and end of the peak are not identical, you have confirmed co-elution[1].

  • Inject a Blank: Run a blank injection (mobile phase only) to check for "ghost peaks" which could be late-eluting compounds from a previous injection or contaminants in your mobile phase.[2][3]

  • Review Sample Preparation: Ensure the sample is fully dissolved in a solvent weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[2]

If peak purity analysis confirms an impurity, proceed to the in-depth troubleshooting sections below. If the issue appears to be system-related (e.g., all peaks are distorted), consult your HPLC system's general troubleshooting guide.

Q2: What are the potential impurities that could be co-eluting with 4-HYDROXY-2-METHYLPHENYL ACETATE?

A: Impurities are typically categorized as synthesis-related or degradation products. For 4-HYDROXY-2-METHYLPHENYL ACETATE, potential co-eluting species include:

  • Positional Isomers: Isomers such as 3-hydroxy-4-methylphenyl acetate or 2-hydroxy-5-methylphenyl acetate, which may have formed during synthesis, often have very similar polarities and are notoriously difficult to separate.

  • Starting Materials & Intermediates: Unreacted starting materials (e.g., 2-methylresorcinol) or synthetic intermediates.

  • Hydrolysis Degradants: The ester linkage in the analyte can hydrolyze to form 2-methylhydroquinone and acetic acid, especially under acidic or basic conditions.

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to the formation of quinone-type species.

Q3: I am using a standard C18 column and a simple acetonitrile/water gradient. What are the quickest mobile phase adjustments I can make to try and resolve the co-elution?

A: Before undertaking a full method redevelopment, simple mobile phase modifications can often achieve the desired separation.

  • Change the Organic Modifier: Switch your organic solvent from acetonitrile (ACN) to methanol (MeOH) or vice versa. ACN and MeOH have different selectivities due to their unique chemical properties (dipole moment, viscosity, and proton-donor/acceptor characteristics) and can alter the elution order of closely related compounds.[4]

  • Adjust the Gradient Slope: A shallower gradient (i.e., increasing the gradient time) decreases the rate of change in mobile phase strength. This gives compounds more time to interact with the stationary phase, often improving the resolution between closely eluting peaks.

  • Modify Solvent Strength (Isocratic Hold): For impurities eluting very close to the main peak, try decreasing the initial percentage of the organic solvent. This increases the retention factor (k') and can move the peaks further apart.[1]

Section 2: In-Depth Troubleshooting Guide: A Systematic Approach

If initial adjustments are unsuccessful, a more systematic approach is required. This involves manipulating key chromatographic parameters that have the most significant impact on selectivity.

2.1 The Critical Role of Mobile Phase pH in Separating Phenolic Compounds

For ionizable compounds like 4-HYDROXY-2-METHYLPHENYL ACETATE, mobile phase pH is the most powerful tool for manipulating retention and selectivity.[5][6] The analyte has a phenolic hydroxyl group, which can be ionized (deprotonated) or non-ionized (protonated) depending on the mobile phase pH relative to its pKa.

  • The Mechanism: In its non-ionized (protonated) state at low pH, the analyte is more hydrophobic and will be retained longer on a reversed-phase column. In its ionized (deprotonated) state at high pH, it becomes more polar and elutes earlier.[7] Co-eluting impurities with different pKa values will exhibit different shifts in retention time as the pH is changed, allowing for their separation.

  • The Rule of Thumb: To ensure reproducible retention times and good peak shape, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's and impurities' pKa.[7]

This protocol outlines a systematic way to evaluate the effect of pH on your separation.

  • Prepare Buffers: Prepare three mobile phases using ACN and an aqueous buffer at three different pH levels:

    • Acidic: pH 2.5 - 3.0 (e.g., 0.1% Formic Acid or Phosphoric Acid in water).

    • Neutral: pH 6.8 - 7.2 (e.g., 10-20 mM Phosphate buffer).

    • Basic: pH 9.0 - 10.0 (using a pH-stable column is critical ; e.g., 10-20 mM Ammonium Acetate adjusted with ammonium hydroxide).

  • Column Selection: Ensure your HPLC column is stable across the pH range you are testing. Standard silica-based C18 columns are often limited to a pH range of 2-8.[5] Hybrid or polymer-based columns are required for higher pH work.

  • Equilibration: For each pH condition, thoroughly equilibrate the column with at least 20-30 column volumes of the new mobile phase.

  • Injection & Analysis: Inject your sample under each pH condition using the same gradient profile.

  • Evaluation: Analyze the chromatograms for changes in selectivity and resolution between the main analyte peak and the co-eluting impurity.

Parameter Condition 1 (Acidic) Condition 2 (Neutral) Condition 3 (Basic)
Aqueous Mobile Phase (A) 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate (pH 7.0)20 mM Ammonium Acetate (pH 9.5)
Organic Mobile Phase (B) AcetonitrileAcetonitrileAcetonitrile
Column Standard C18 (pH 2-8)Standard C18 (pH 2-8)Hybrid/pH-stable C18 (pH 2-12)
Gradient 10-90% B in 20 min10-90% B in 20 min10-90% B in 20 min
Expected Analyte State Fully Protonated (Max Retention)Partially or Fully IonizedFully Ionized (Min Retention)
Table 1: Example Starting Conditions for a pH Scouting Experiment.
2.2 Leveraging Stationary Phase Selectivity

If modifying the mobile phase does not provide adequate resolution, changing the stationary phase is the next logical step. Different stationary phases offer alternative separation mechanisms beyond the hydrophobic interactions of a standard C18 column.[8]

Stationary Phase Primary Interaction Mechanism(s) Best For Separating... Rationale for 4-HYDROXY-2-METHYLPHENYL ACETATE
C18 (ODS) Hydrophobic interactions.Broad range of non-polar to moderately polar compounds.Standard starting point. May fail to resolve positional isomers with similar hydrophobicity.
Phenyl-Hexyl / Phenyl Hydrophobic and π-π interactions.[9]Aromatic or unsaturated compounds, positional isomers.The phenyl rings on the stationary phase can interact with the aromatic ring of the analyte and its impurities, offering a unique selectivity mechanism (π-π stacking) that can resolve aromatic positional isomers.[4][9]
Polar-Embedded Hydrophobic and polar interactions (H-bonding).Polar compounds, mixtures with diverse polarities.The embedded polar group (e.g., amide) provides an alternative selectivity for compounds capable of hydrogen bonding, such as the hydroxyl group on the analyte and potential impurities.[10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Halogenated compounds, isomers, polar compounds.Offers a complex mix of interaction mechanisms that can provide vastly different selectivity compared to C18 or Phenyl phases.
Table 2: Comparison of Alternative Reversed-Phase Stationary Phases.
Section 3: Visual Workflow & Logical Decision Making

The following diagram illustrates a systematic workflow for troubleshooting co-elution issues, incorporating the strategies discussed above.

Troubleshooting_Workflow start Peak Shoulder or Distortion Observed check_purity Assess Peak Purity (DAD/PDA Detector) start->check_purity is_pure Is Peak Spectrally Pure? check_purity->is_pure system_issue Investigate System Issue: - Clogged Frit - Column Void - Injection Solvent is_pure->system_issue No coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed Yes mobile_phase_opt Step 1: Mobile Phase Optimization coelution_confirmed->mobile_phase_opt change_organic Change Organic Modifier (ACN <=> MeOH) mobile_phase_opt->change_organic adjust_gradient Adjust Gradient Slope (Make Shallower) mobile_phase_opt->adjust_gradient is_resolved Resolution Achieved? change_organic->is_resolved adjust_gradient->is_resolved ph_scout Step 2: pH Scouting run_ph Run at Acidic, Neutral, and Basic pH (Use appropriate column!) ph_scout->run_ph is_resolved_ph Resolution Achieved? run_ph->is_resolved_ph column_chem Step 3: Change Column Chemistry select_column Select Alternative Stationary Phase: - Phenyl-Hexyl (for π-π) - Polar-Embedded - PFP column_chem->select_column is_resolved_col Resolution Achieved? select_column->is_resolved_col is_resolved->ph_scout No success Method Optimized. Proceed with Validation. is_resolved->success Yes is_resolved_ph->column_chem No is_resolved_ph->success Yes is_resolved_col->system_issue No (Consult Specialist) is_resolved_col->success Yes

Caption: A decision tree for systematically resolving co-eluting peaks.

References
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Retrieved from [Link]

  • Mišan, A. Č., & Mimica-Dukić, N. M. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.EU. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Waters Corporation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. Retrieved from [Link]

  • Kollia, E., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. IJARSCT. Retrieved from [Link]

  • Agilent Technologies. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. MTC USA. Retrieved from [Link]

  • Journal of Chromatographic Science. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Retrieved from [Link]

Sources

Minimizing solvent impurities in the final product of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to minimizing solvent impurities in the final product for researchers, scientists, and drug development professionals.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of 4-HYDROXY-2-METHYLPHENYL ACETATE, with a primary focus on the minimization of residual solvents. As Senior Application Scientists, we combine technical expertise with practical field insights to ensure the integrity and purity of your final product.

Section 1: Understanding and Controlling Solvent Impurities

Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) that are not completely removed by practical manufacturing techniques.[1] Their presence can affect the safety, stability, and crystalline form of the final product.[2] Therefore, it is crucial to minimize them to the lowest possible levels.

The International Council for Harmonisation (ICH) has established guidelines (ICH Q3C) that classify residual solvents based on their toxicity and recommend permissible daily exposure (PDE) limits.[3][4]

Table 1: ICH Q3C Classification of Residual Solvents [4][5]

ClassDescriptionExamples
Class 1 Solvents to be avoided; known or suspected carcinogens and environmental hazards.Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents to be limited due to inherent toxicity.Acetonitrile, Chloroform, Methanol, Toluene
Class 3 Solvents with low toxic potential.Acetone, Ethanol, Ethyl acetate, Isopropyl alcohol

Section 2: Troubleshooting Guide for Solvent Impurity Minimization

This section addresses common issues encountered during the synthesis and purification of 4-HYDROXY-2-METHYLPHENYL ACETATE that can lead to high levels of residual solvents.

Issue 1: High Levels of Reaction Solvents in Crude Product

Q: After the synthesis of 4-HYDROXY-2-METHYLPHENYL ACETATE, my initial analysis shows high levels of the reaction solvent (e.g., toluene, ethyl acetate). What are the primary causes and how can I mitigate this?

A: High levels of residual solvents in the crude product often stem from an inefficient reaction work-up. The primary goal of the work-up is to separate the desired product from the reaction mixture, including the solvent and unreacted starting materials.

Causality and Remediation:

  • Inadequate Phase Separation: During aqueous washes, incomplete separation of the organic and aqueous layers can lead to the retention of the organic solvent with the product.

    • Troubleshooting:

      • Ensure adequate time for the layers to separate completely.

      • If an emulsion forms, consider adding brine (saturated NaCl solution) to "break" the emulsion.

      • Centrifugation can also be an effective method to separate stubborn emulsions.

  • Insufficient Washing: The number and volume of aqueous washes may not be sufficient to effectively remove the solvent.

    • Troubleshooting:

      • Increase the number of washes (e.g., from 2 to 4).

      • Use larger volumes of the wash solution.

      • A common work-up for similar phenyl acetates involves washing with an aqueous sodium carbonate or sodium bicarbonate solution to remove acidic impurities, followed by water washes to remove the carbonate and any remaining water-soluble impurities.[6]

  • Inefficient Solvent Removal (Evaporation): The conditions used for solvent evaporation (e.g., rotary evaporation) may not be optimal.

    • Troubleshooting:

      • Temperature: Increase the bath temperature, but be cautious of potential product degradation. For many organic compounds, a bath temperature of 40-50°C is a good starting point.

      • Pressure: Ensure a sufficiently low pressure (high vacuum) is applied.

      • Time: Increase the duration of the evaporation process.

Experimental Protocol: Standard Work-up for Phenyl Acetate Synthesis

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M Sodium Bicarbonate (or Sodium Carbonate) solution.

    • Deionized Water.

    • Brine.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Workflow for Post-Synthesis Work-up

A Reaction Mixture B Aqueous Wash (e.g., NaHCO3, Water, Brine) A->B Quench & Extract C Phase Separation B->C D Drying of Organic Layer (e.g., Na2SO4) C->D Isolate Organic Layer E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude Product F->G

Caption: Post-synthesis work-up workflow.

Issue 2: Persistent Solvent Impurities After Recrystallization

Q: I have recrystallized my 4-HYDROXY-2-METHYLPHENYL ACETATE, but I am still detecting significant levels of the recrystallization solvent. What could be the reason?

A: Recrystallization is a powerful purification technique, but several factors can lead to the retention of the solvent in the final crystals.

Causality and Remediation:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[4] If the compound has some solubility at low temperatures, a significant amount can be lost, and solvent can be trapped in the crystal lattice.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for recrystallizing phenolic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/heptane.[7][8][9]

      • Mixed Solvent Systems: A two-solvent system can be highly effective. The compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation).[10]

  • Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap solvent.

    • Troubleshooting:

      • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

      • Insulating the flask can promote slower cooling.

  • Ineffective Washing of Crystals: The solvent used to wash the crystals after filtration can introduce impurities if not used correctly.

    • Troubleshooting:

      • Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[9] Using warm or room temperature solvent will dissolve some of the product and may not effectively remove surface impurities.

  • "Oiling Out": The compound may separate as a liquid (an oil) instead of a solid if the solution becomes saturated at a temperature above the compound's melting point.[9] This oil can trap significant amounts of solvent.

    • Troubleshooting:

      • Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and then cool slowly.

Experimental Protocol: Two-Solvent Recrystallization of a Phenyl Acetate Derivative

  • Dissolve the crude 4-HYDROXY-2-METHYLPHENYL ACETATE in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • While maintaining the temperature, add a hot "poor" solvent (e.g., water or heptane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Dry the crystals thoroughly.

Logical Relationship for Recrystallization Troubleshooting

A Sample Preparation (Weighing into vial) B Incubation (Heating to equilibrate) A->B C Headspace Injection B->C D GC Separation C->D E Detection (FID/MS) D->E F Data Analysis (Quantification) E->F

Sources

Troubleshooting unexpected color changes during 4-HYDROXY-2-METHYLPHENYL ACETATE synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for the synthesis of 4-hydroxy-2-methylphenyl acetate . The selective mono-acetylation of 2-methylbenzene-1,4-diol (methylhydroquinone) is notoriously susceptible to competing side reactions. Because hydroquinones and their partially acetylated derivatives are highly electron-rich, they are exceptionally prone to oxidation, radical coupling, and metal coordination.

This guide is designed for drug development professionals and synthetic chemists to diagnose, resolve, and prevent unexpected color changes during this critical workflow.

Diagnostic Matrix of Unexpected Color Changes

Visual cues during your reaction or workup are immediate indicators of specific mechanistic failures. Use the table below to correlate the observed color with the chemical species and implement the immediate corrective action.

Observed ColorPrimary Chemical ContaminantMechanistic CauseImmediate Corrective Action
Yellow / Orange 2-Methyl-1,4-benzoquinoneBase-catalyzed aerobic oxidation of the phenolDegas all solvents; flush reactor with Argon.
Dark Brown / Black Quinhydrone ComplexCharge-transfer complex between quinone and hydroquinoneQuench with a reducing agent (e.g., Na₂S₂O₄).
Purple / Blue Iron-Phenolate ComplexCoordination of trace Fe³⁺ from stainless steel equipmentSwitch exclusively to PTFE or glass equipment.
Pink / Red Phenoquinone Radicals / DimersLight-induced radical coupling or extended conjugationShield from UV light; store in amber vials.

Mechanistic Pathway of Color Formation

The following diagram illustrates the divergent pathways that lead to either the desired colorless product or deeply colored impurities.

Mechanistic divergence in methylhydroquinone acetylation leading to colored impurities.

Deep-Dive Troubleshooting FAQs

Q1: Why does my reaction mixture turn yellow or orange immediately upon the addition of a base (e.g., triethylamine or pyridine)? A: This is the most common point of failure in hydroquinone derivatization. The addition of a base deprotonates the phenolic hydroxyl groups to form a phenoxide anion. This dramatically increases the electron density on the aromatic ring, significantly lowering its oxidation potential. Even trace amounts of dissolved oxygen will rapidly oxidize the electron-rich methylhydroquinone to 2-methyl-1,4-benzoquinone, which exhibits a strong yellow/orange color[1]. Causality: The base does not create the color; it primes the molecule for aerobic oxidation. Prevention requires sparging all solvents with an inert gas (Argon/N₂) prior to base addition.

Q2: The solution started yellow but suddenly turned pitch black or dark brown. Is my product destroyed? A: Not necessarily destroyed, but heavily contaminated. The dark color arises from a "quinhydrone" charge-transfer complex[2]. This phenomenon occurs when the newly generated, electron-deficient quinone stacks via π-π interactions with the electron-rich, unreacted methylhydroquinone. Because charge-transfer complexes have incredibly high molar absorptivities, even a 1–2% conversion to quinone can turn the entire flask black.

Q3: I noticed a flash of purple/blue when transferring the mixture with a steel needle. What happened? A: Phenols and hydroquinones are excellent bidentate ligands for transition metals, particularly Iron (Fe³⁺). Contact with non-passivated stainless steel needles, spatulas, or reactor walls can leach trace iron into the mixture. The acidic protons of the phenol exchange with the metal, forming highly colored iron-phenolate coordination complexes that absorb strongly in the visible spectrum[2]. Switch exclusively to PTFE-coated needles and glass syringes.

Q4: My isolated product develops a persistent pink or red hue over time on the bench. How do I prevent this? A: Pink or red hues typically indicate the formation of phenoquinone radicals or extended conjugated dimers[3]. Hindered and substituted phenols can undergo light-induced radical coupling, forming dimers linked via benzylic carbons or generating quinone methides[4]. Causality: Ambient UV light initiates homolytic cleavage. To prevent this, purify the product via silica gel chromatography to remove trace radical initiators, and store the final 4-hydroxy-2-methylphenyl acetate in amber glass vials under an Argon atmosphere.

Self-Validating Experimental Protocol

To synthesize 4-hydroxy-2-methylphenyl acetate without color contamination, follow this optimized, step-by-step methodology. This protocol incorporates a reductive quench as a self-validating step to reverse trace oxidation.

Phase 1: Preparation & Degassing (Critical for Color Prevention)
  • Solvent Preparation: Add 50 mL of anhydrous Dichloromethane (DCM) to a flame-dried round-bottom flask. Sparge with Argon gas for 15 minutes using a submerged PTFE needle.

  • Reagent Loading: Add 10.0 mmol (1.24 g) of 2-methylbenzene-1,4-diol (methylhydroquinone). Stir until fully dissolved.

    • Validation Check: The solution must remain perfectly colorless. If it is yellow at this stage, your starting material is already oxidized and must be recrystallized before proceeding.

Phase 2: Selective Acetylation
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to suppress di-acetylation.

  • Base Addition: Dropwise, add 11.0 mmol (1.53 mL) of anhydrous triethylamine (Et₃N). Maintain rigorous Argon flow.

  • Acylation: Slowly add 10.5 mmol (0.99 mL) of acetic anhydride over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The target mono-acetate will elute between the di-acetate (high Rf) and unreacted diol (low Rf).

Phase 3: Reductive Quench & Workup (Self-Validating Step)
  • Reductive Wash: Transfer the mixture to a separatory funnel. Add 25 mL of a freshly prepared 5% (w/v) aqueous sodium dithionite (Na₂S₂O₄) solution.

    • Causality: Sodium dithionite is a strong water-soluble reducing agent. It immediately reduces any yellow benzoquinone byproduct back to the water-soluble hydroquinone, which is then partitioned into the aqueous layer.

    • Validation Check: Upon shaking, any yellow, brown, or pink coloration in the organic layer must instantly vanish, leaving a completely clear organic phase. If color persists, repeat the dithionite wash.

  • Washing: Wash the organic layer with 1M HCl (25 mL) to remove residual amine, followed by brine (25 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter through a glass frit, and concentrate under reduced pressure.

  • Storage: Store the resulting white crystalline solid in an amber vial flushed with Argon to prevent radical dimerization.

References

  • [4] Title: Hindered phenols sometimes show colour formation and darkening on storage, what are the possible reactions that could cause this? Source: ResearchGate. URL:[Link]

  • [2] Title: Changes in solution color during phenol oxidation by Fenton reagent. Source: PubMed (PMID: 16999137). URL:[Link]

  • [1] Title: 17.10: Reactions of Phenols. Source: Chemistry LibreTexts. URL:[Link]

  • [3] Title: Air- and light-sensitivity of phenol. Source: Chemistry Stack Exchange. URL:[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 4-Hydroxy-2-Methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with catalyst deactivation in this process. Whether you are performing a Fries rearrangement of 2-methylhydroquinone diacetate or a direct acylation of 2-methylhydroquinone, maintaining catalyst activity is paramount for achieving high yields and process efficiency. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you diagnose and resolve catalyst-related issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield has dropped significantly after a few runs with my solid acid catalyst. What's the most likely cause?

A gradual decrease in yield and reaction rate over several cycles is a classic sign of catalyst deactivation, most commonly due to fouling or coking .[1] In the synthesis of 4-hydroxy-2-methylphenyl acetate, reactants, products, or intermediates can polymerize on the catalyst's active sites, blocking access for new reactant molecules. Another possibility is the strong adsorption of the polar product molecules onto the acid sites, which inhibits further reactions.[2]

Q2: How can I distinguish between catalyst poisoning and coking/fouling?

The rate of deactivation can be a key indicator. Poisoning often leads to a rapid, sudden drop in catalyst activity, even with trace amounts of a contaminant in the feedstock (e.g., sulfur or nitrogen compounds).[1][3] In contrast, coking and fouling typically result in a slower, more gradual decline in performance as deposits accumulate over time.[1][3] Characterizing the spent catalyst is the definitive method; elemental analysis can detect poisons, while thermogravimetric analysis (TGA) can quantify coke deposits.

Q3: Can the product itself, 4-hydroxy-2-methylphenyl acetate, deactivate the catalyst?

Yes, this is a common phenomenon known as product inhibition or auto-inhibition.[2] The product, 4-hydroxy-2-methylphenyl acetate, is more polar and often bulkier than the reactants. It can adsorb strongly onto the acidic active sites of heterogeneous catalysts like zeolites, preventing reactant molecules from accessing them.[2][4] This is a form of reversible deactivation that is particularly pronounced in batch reactors where product concentration increases over time.

Q4: What role does water play in deactivating my solid acid catalyst during this synthesis?

Water, which can be present as a contaminant in reagents or generated as a byproduct during esterification, can be detrimental to many solid acid catalysts.[5] It deactivates the catalyst through several mechanisms:

  • Competitive Adsorption: Water molecules compete with reactants for active sites.[1]

  • Hydrolysis of Active Sites: Water can cause the leaching or hydrolysis of active groups, such as sulfate groups on sulfated zirconia, leading to irreversible damage.[1]

  • Reduced Acid Strength: Water can solvate the acidic protons, reducing their catalytic effectiveness.[1]

Q5: I'm using a Lewis acid like AlCl₃ for a Fries rearrangement. Is it reusable, and what causes it to lose activity?

Traditional homogeneous Lewis acids like AlCl₃ are generally not reusable in a straightforward manner. They are consumed during the reaction by forming strong complexes with both the reactant ester and the hydroxy-ketone product.[6] Furthermore, they are highly sensitive to moisture and require stoichiometric or even excess amounts for the reaction to proceed, making recovery and reuse impractical and uneconomical. This is a primary driver for developing heterogeneous solid acid catalysts for these reactions.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific catalyst deactivation issues.

Guide 1: Deactivation by Coking and Fouling

Problem: A gradual loss of catalytic activity over time on stream or across multiple batch runs. You may also observe a color change in the catalyst (e.g., turning brown or black).

Causality: Coking occurs when organic molecules undergo polymerization and dehydrogenation reactions at high temperatures on acid sites, forming carbonaceous deposits ("coke"). Fouling is the deposition of heavy byproducts or polymers from the reaction mixture onto the catalyst surface and within its pores. Both mechanisms physically block the active sites.[3][5]

Diagnostic Workflow:

Caption: Diagnostic workflow for catalyst poisoning.

Solutions & Mitigation Strategies:

  • Feedstock Purification: This is the most crucial preventative measure. Ensure all reactants and solvents are of high purity and free from known poisons. [7]Distillation of reactants or passing them through a bed of adsorbents can be effective.

  • Implement a Guard Bed: Place a small, sacrificial bed of catalyst material before the main reactor to adsorb poisons from the feed stream, protecting the primary catalyst bed.

  • Chemical Washing: For certain types of poisoning, a chemical wash can be effective. For instance, an acid wash can sometimes remove basic poisons or metal ions that have deactivated a catalyst via ion exchange. [1][8]Refer to SOP 3 for ion-exchange resin regeneration.

Summary of Deactivation Mechanisms
Deactivation MechanismPrimary CauseSignature Activity LossCommon Catalyst Type AffectedReversibility
Coking/Fouling Polymerization of organics on active sitesGradual, steady declineSolid Acids (Zeolites, Resins)Reversible (via calcination/washing)
Poisoning Strong chemisorption of impurities (S, N, etc.)Sudden, sharp dropAll types, esp. Solid AcidsOften Irreversible
Thermal Degradation High operating temperaturesGradual, often irreversibleAll typesIrreversible
Leaching Dissolution of active species into mediaGradual, steady declineSupported Catalysts, Solid AcidsIrreversible
Product Inhibition Strong adsorption of product on active sitesRate slows as conversion increasesSolid Acids (esp. Zeolites)Reversible (by altering conditions)

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Catalyst Regeneration via Calcination (For Coked Zeolites)

Objective: To remove carbonaceous deposits (coke) from a solid acid catalyst like a zeolite through controlled oxidation.

Materials:

  • Spent (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic reactor tube

  • Source of inert gas (Nitrogen, Argon) and a source of dry air

  • Mass flow controllers

Procedure:

  • Loading: Place the spent catalyst in the center of the reactor tube, ensuring it forms a stable bed. Position a thermocouple in the center of the bed for accurate temperature monitoring. [1]2. Inert Purge: Heat the catalyst to 150°C under a steady flow of nitrogen (e.g., 50-100 mL/min) and hold for 1 hour. This removes any physisorbed water and volatile organic compounds.

  • Controlled Oxidation: While maintaining the nitrogen flow, slowly introduce a controlled flow of dry air into the gas stream. A low oxygen concentration (e.g., 1-5% O₂ in N₂) is critical to prevent a rapid temperature spike (exotherm) that could damage the catalyst structure. [1]4. Temperature Ramp: Begin ramping the furnace temperature at a slow, controlled rate (e.g., 1-2°C/min). Closely monitor the catalyst bed temperature. A sharp increase indicates the onset of coke combustion.

  • Hold and Cool: A typical final regeneration temperature for zeolites is between 500°C and 550°C. [1]Hold at this temperature for 3-5 hours or until CO₂ levels in the off-gas return to baseline.

  • Cooldown: Switch off the air supply and cool the catalyst to room temperature under a flow of inert gas. The catalyst is now regenerated and should be stored under anhydrous conditions.

SOP 2: Catalyst Regeneration via Solvent Washing

Objective: To remove soluble organic foulants from a catalyst surface.

Materials:

  • Spent (fouled) catalyst

  • Appropriate solvent (e.g., acetone, toluene, or a solvent known to dissolve potential byproducts)

  • Soxhlet extraction apparatus or a stirred vessel

  • Drying oven

Procedure:

  • Solvent Selection: Choose a solvent in which the foulants are highly soluble but the catalyst is stable.

  • Washing:

    • Stirred Vessel: Place the catalyst in a flask with the chosen solvent and stir vigorously for 1-2 hours. Decant the solvent and repeat with fresh solvent until the solvent remains clear.

    • Soxhlet Extraction: For more efficient removal, place the catalyst in the thimble of a Soxhlet extractor and reflux the solvent for 6-12 hours.

  • Drying: After washing, filter the catalyst and dry it thoroughly in an oven at 110-120°C for at least 4 hours to remove all residual solvent. [1]4. Validation: Compare the activity of the washed catalyst to that of a fresh sample to determine the effectiveness of the regeneration.

SOP 3: Regeneration for Ion-Exchange Resins (e.g., Amberlyst-70)

Objective: To regenerate an acid-form ion-exchange resin catalyst that has been deactivated by metal ion poisoning or neutralization.

Causality: Metal cations from feedstock or corrosion can exchange with the H⁺ ions at the sulfonic acid sites, neutralizing them. [8] Materials:

  • Spent resin catalyst

  • 5-10% solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) [1][8]* Deionized water

  • Chromatography column or stirred vessel

Procedure:

  • Backwash: If in a packed bed, first backwash the resin with deionized water to remove any suspended solids and to reclassify the resin beads. [1]2. Acid Treatment: Pass several bed volumes (typically 2-4) of the 5-10% acid solution through the resin bed over 30-60 minutes. [1]The H⁺ ions in the acid will displace the metal cations that are poisoning the resin.

  • Rinsing: Rinse the resin thoroughly with several bed volumes of deionized water until the effluent pH is neutral. This removes all excess acid. [1]4. Drying: The regenerated resin can be used immediately in aqueous systems or dried carefully according to the manufacturer's specifications for use in organic solvents.

References
  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. (n.d.). IDEAS/RePEc.
  • Technical Support Center: Catalyst Deactivation in Esterific
  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (n.d.).
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.
  • Desai, R. D., & Mavani, C. K. (1948). THE FRIES REACTION. Part II. The Rearrangement of the Esters of Dihydric Phenols. Proceedings of the Indian Academy of Sciences - Section A, 28(2), 55-63.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). LinkedIn.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
  • 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (n.d.). LibreTexts.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Magnetic-responsive solid acid catalysts for esterification. (2023, September 15). RSC Publishing.
  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. (2023, November 7). ACS Omega.
  • Deactivation And Regeneration Of Zeolite C
  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite C
  • Fries Rearrangement by Ayesha Ishfaq. (n.d.). Prezi.
  • A method for the regeneration of zeolite catalysts. (n.d.).
  • Fries Rearrangement. (n.d.). Sigma-Aldrich.

Sources

Optimizing solvent systems for the recrystallization of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-hydroxy-2-methylphenyl acetate (CAS: 648439-27-4). As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and practical challenges associated with crystallizing this specific phenolic acetate.

This compound features a moderate lipophilicity (predicted logP≈1.2 )[1], an aromatic core, a hydrogen-bond donating hydroxyl group, and a hydrogen-bond accepting ester carbonyl. These structural features dictate its solubility profile and are the foundational parameters for designing a self-validating, high-yield crystallization protocol.

PART 1: Troubleshooting Guides & FAQs

Q1: During the cooling phase, my solution forms a cloudy emulsion instead of crystals (oiling out). What is the mechanistic cause, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when your supersaturated solution crosses the binodal (liquid-liquid coexistence) curve before it crosses the solubility curve. Because 4-hydroxy-2-methylphenyl acetate has a relatively low melting point and high solubility in polar solvents, steep solvent/antisolvent gradients (e.g., pure methanol to pure water) depress the melting point of the solute in the solvent mixture, causing it to separate as a solute-rich liquid phase [2].

  • The Fix: Shift to a binary solvent system with a more gradual thermodynamic solubility curve, such as Ethyl Acetate / n-Heptane . To prevent LLPS, reduce your initial antisolvent ratio, lower the starting concentration, and introduce 1-2 wt% of seed crystals at a temperature 2–3 °C above the cloud point. Seeding forces heterogeneous nucleation, bypassing the LLPS domain entirely.

Q2: How do I select the optimal binary solvent system for this specific molecule? A: Solvent selection must balance high solubility at elevated temperatures (for volume efficiency) with near-zero solubility at low temperatures (for yield), while ensuring impurities remain dissolved [3].

  • The Logic: The phenolic -OH and ester groups of 4-hydroxy-2-methylphenyl acetate form strong dipole-dipole and hydrogen-bonding interactions with polar aprotic solvents. Ethyl Acetate (EtOAc) is an ideal primary solvent. Conversely, the molecule's polar surface area prevents it from dissolving in non-polar aliphatic hydrocarbons. n-Heptane is the ideal antisolvent because it is fully miscible with EtOAc but acts as a strong precipitant for the target molecule.

Q3: My recovered crystals contain significant regioisomeric impurities and unreacted starting materials. How can I improve the purity profile? A: Impurity entrapment typically results from rapid desupersaturation, which causes crystal agglomeration. When crystals agglomerate, the impurity-rich mother liquor becomes physically trapped in the interstitial spaces between the particles [4].

  • The Fix: Do not "crash cool" the solution. Implement a controlled, linear cooling ramp (e.g., 0.1 to 0.2 °C/min). Additionally, ensure your agitation rate is sufficient for bulk mixing but not so high that it induces secondary nucleation via particle attrition.

PART 2: Physicochemical Data & Solvent Parameters

To facilitate logical solvent selection, the following table summarizes the quantitative and qualitative parameters for standard crystallization solvents applied to 4-hydroxy-2-methylphenyl acetate.

Solvent SystemRoleBoiling Point (°C)Suitability / Rationale
Ethyl Acetate Primary Solvent77.1Excellent. High solubility at 60°C due to H-bond acceptance. Easy to dry.
n-Heptane Antisolvent98.4Excellent. Poor solubility for the API; miscible with EtOAc. High BP allows safe heating.
Isopropanol (IPA) Primary Solvent82.5Good. Slower crystal growth kinetics; good for purging polar impurities.
Water Antisolvent100.0Poor. High risk of oiling out (LLPS) and potential hydrolysis of the acetate ester.
Dichloromethane Primary Solvent39.6Poor. Environmental hazard (ICH Class 2); boiling point is too low for a wide temperature gradient.

PART 3: Standardized Experimental Protocol

This self-validating protocol utilizes the EtOAc/n-Heptane system. It is designed to ensure high chemical purity and prevent liquid-liquid phase separation.

Step 1: Dissolution

  • Suspend crude 4-hydroxy-2-methylphenyl acetate in Ethyl Acetate (approx. 3-5 volumes, mL/g).

  • Heat the suspension to 55–60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration.

Step 2: Antisolvent Addition & Seeding

  • Maintain the temperature at 55 °C. Slowly titrate warm n-Heptane into the reactor until the solution becomes slightly turbid (the cloud point), then immediately add a few drops of EtOAc to regain a clear solution.

  • Add 1-2 wt% of pure 4-hydroxy-2-methylphenyl acetate seed crystals.

  • Hold the temperature for 30 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 3: Controlled Desupersaturation

  • Initiate a linear cooling ramp from 55 °C to 5 °C at a rate of 0.15 °C/min.

  • Causality: This slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding larger, purer crystals and preventing mother liquor inclusion [4].

Step 4: Isolation and Washing

  • Filter the resulting suspension via vacuum filtration.

  • Wash the filter cake with 2 volumes of pre-chilled (5 °C) n-Heptane to displace the residual EtOAc without dissolving the product.

  • Dry the crystals under vacuum at 40 °C to constant weight.

PART 4: Visualizations

Solvent/Antisolvent Crystallization Workflow

Workflow Start Dissolve API in Ethyl Acetate (Solvent) Heat Heat to 55-60°C Ensure Complete Dissolution Start->Heat AddAnti Titrate n-Heptane until Cloud Point Heat->AddAnti Seed Add Seed Crystals (1-2 wt%) AddAnti->Seed Cool Controlled Cooling (0.15 °C/min) to 5°C Seed->Cool Filter Filter & Wash (Cold Heptane) Cool->Filter

Caption: Step-by-step binary solvent crystallization workflow for optimal yield and purity.

Troubleshooting Decision Tree

Troubleshooting Issue Observe Crystallization Failure Oiling Oiling Out (LLPS) Issue->Oiling Yield Low Yield Issue->Yield Purity Poor Purity / Agglomeration Issue->Purity FixOiling Decrease Antisolvent Ratio Increase Seeding Temp Oiling->FixOiling FixYield Increase Antisolvent Volume Lower Final Temp Yield->FixYield FixPurity Slower Cooling Rate Reduce Stirrer Speed Purity->FixPurity

Caption: Decision tree for troubleshooting common recrystallization failures.

PART 5: References

  • ChemSrc. (n.d.). methyl 2-(4-hydroxy-2-methylphenyl)acetate Properties and logP Data. Retrieved from[Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. Retrieved from[Link]

  • Shahid, M., et al. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. Retrieved from[Link]

  • Powell, K. A., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from[Link]

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-2-methylphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 4-Hydroxy-2-methylphenyl acetate, a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals, presents a synthetic challenge in achieving regioselective mono-acetylation of the readily available precursor, 2-methylhydroquinone. This guide provides an in-depth, objective comparison of two distinct synthetic methodologies: a conventional acid-catalyzed approach and a modern, enzyme-catalyzed "green" alternative. The discussion is grounded in experimental data and explains the rationale behind the procedural choices to aid in selecting the most suitable method for your specific research and development needs.

Introduction to 4-Hydroxy-2-methylphenyl acetate

4-Hydroxy-2-methylphenyl acetate is an aromatic ester that features a phenol, a methyl group, and an acetate ester on a benzene ring. The regioselective introduction of a single acetyl group onto the unsymmetrical 2-methylhydroquinone is a key synthetic transformation. The two hydroxyl groups of 2-methylhydroquinone exhibit different reactivities due to steric and electronic effects, which can be exploited to achieve selective mono-acetylation. This guide will explore a classical chemical approach and a biocatalytic method that leverage these differences.

Method 1: Conventional Acid-Catalyzed Acetylation

This method represents a traditional and widely utilized approach for the acetylation of phenols. It employs a strong acid catalyst to activate the acetylating agent, acetic anhydride, towards nucleophilic attack by the phenolic hydroxyl group.

Experimental Protocol: Acid-Catalyzed Acetylation

Materials:

  • 2-Methylhydroquinone

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylhydroquinone (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst and Reagent Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) to the stirred solution. Subsequently, add acetic anhydride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The controlled addition and low temperature are crucial to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-hydroxy-2-methylphenyl acetate.

Rationale for Experimental Choices

The use of a slight excess of acetic anhydride ensures complete conversion of the starting material, while the catalytic amount of sulfuric acid is sufficient to protonate the acetic anhydride, thereby increasing its electrophilicity. Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants. The aqueous work-up is essential to remove the acid catalyst and any unreacted acetic anhydride. Column chromatography is a standard and effective method for separating the mono-acetylated product from any di-acetylated byproduct and unreacted starting material.

Visualizing the Workflow: Acid-Catalyzed Acetylation

cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Methylhydroquinone in Dichloromethane cool Cool to 0 °C start->cool add_reagents Add H₂SO₄ and Acetic Anhydride cool->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react quench Quench with NaHCO₃ react->quench Reaction Completion extract Extract with CH₂Cl₂ quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Acid-Catalyzed Acetylation.

Method 2: Lipase-Catalyzed Regioselective Acetylation

This method employs a biocatalyst, specifically a lipase, to achieve regioselective acetylation. Lipases are enzymes that can catalyze esterification reactions in non-aqueous media with high selectivity, often favoring less sterically hindered positions. This approach is considered a "green" alternative as it operates under mild conditions and avoids the use of harsh acids.

Experimental Protocol: Lipase-Catalyzed Acetylation

Materials:

  • 2-Methylhydroquinone

  • Vinyl acetate

  • Immobilized Lipase (e.g., Burkholderia cepacia lipase or Candida antarctica lipase B - Novozym 435)

  • Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

  • Molecular sieves (4 Å)

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flask containing a magnetic stirrer and molecular sieves, add 2-methylhydroquinone (1.0 eq) and the immobilized lipase (e.g., 50-100 mg per mmol of substrate) in an anhydrous solvent.

  • Acyl Donor Addition: Add vinyl acetate (2.0-3.0 eq) to the suspension. Vinyl acetate serves as an irreversible acyl donor, driving the reaction to completion.

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-45 °C) in an incubator shaker. The mild temperature is optimal for enzyme activity and stability.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from 24 to 72 hours depending on the specific lipase and substrate.

  • Enzyme Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale for Experimental Choices

The use of an immobilized lipase simplifies the work-up process, as the catalyst can be easily removed by filtration and potentially reused, which is both economical and environmentally friendly.[1] Vinyl acetate is an excellent acyl donor in enzymatic reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction, thus making the acetylation essentially irreversible. Anhydrous solvents and molecular sieves are used to minimize water content, which can lead to hydrolysis of the ester product. The regioselectivity of the lipase is often directed towards the less sterically hindered hydroxyl group, which in the case of 2-methylhydroquinone is the hydroxyl group at the 4-position.

Visualizing the Reaction Mechanism: Lipase Catalysis

cluster_mechanism Lipase-Catalyzed Acetylation Mechanism lipase Lipase Active Site (Ser-His-Asp) acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme vinyl_acetate Vinyl Acetate vinyl_acetate->lipase Acylation product 4-Hydroxy-2-methylphenyl acetate acyl_enzyme->product acetaldehyde Acetaldehyde acyl_enzyme->acetaldehyde Release hydroquinone 2-Methylhydroquinone hydroquinone->acyl_enzyme Nucleophilic Attack

Sources

Alternative acetylating agents for the synthesis of 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals focusing on the regioselective synthesis of 4-hydroxy-2-methylphenyl acetate.

The Regioselectivity Challenge: Overcoming Steric Bias

The synthesis of 4-hydroxy-2-methylphenyl acetate from its precursor, 2-methylbenzene-1,4-diol (methylhydroquinone or MHQ), presents a classic regioselectivity challenge in organic synthesis. The target molecule requires monoacetylation at the C1-hydroxyl group, which is sterically hindered by the adjacent ortho-methyl group.

When utilizing standard hyper-active acylating agents such as acetic anhydride or acetyl chloride under kinetic control (e.g., with pyridine or triethylamine), the reaction predominantly favors the less hindered C4-hydroxyl group, yielding 4-acetoxy-3-methylphenol as the major product[1]. To invert this inherent steric bias and synthesize the C1-acetate, chemists must pivot to alternative acetylating agents that operate under thermodynamic control, utilize unique catalytic microenvironments, or leverage irreversible enol-ester tautomerization.

Pathway cluster_kinetic Kinetic Control (Standard) cluster_thermo Thermodynamic / Coordinated Control MHQ Methylhydroquinone (2-methylbenzene-1,4-diol) Ac2O Acetic Anhydride + Pyridine MHQ->Ac2O VinylAc Vinyl Acetate + Base or Heterogeneous Catalyst MHQ->VinylAc C4_Acetate 4-Acetoxy-3-methylphenol (Less Hindered, Major) Ac2O->C4_Acetate C1_Acetate 4-Hydroxy-2-methylphenyl acetate (More Hindered, Target) VinylAc->C1_Acetate

Regioselective pathways in the monoacetylation of methylhydroquinone.

Comparative Analysis of Alternative Acetylating Agents

As a Senior Application Scientist, selecting the right acyl donor requires balancing atom economy, byproduct toxicity, and regioselectivity. Below is an objective evaluation of three field-proven alternatives to traditional acid chlorides and anhydrides.

Vinyl Acetate (Enol Ester Strategy)

Vinyl acetate is a highly effective alternative acetylating agent for phenolic compounds[2]. Unlike acetic anhydride, which generates corrosive acetic acid that can complicate isolation and drive equilibrium backward, vinyl acetate generates acetaldehyde as a byproduct. Acetaldehyde immediately evaporates from the reaction mixture under mild heating, rendering the acylation strictly irreversible[2]. When paired with a mild base to increase the nucleophilicity of the hindered C1-hydroxyl, vinyl acetate demonstrates superior regioselectivity toward the target molecule compared to acetic anhydride[2].

Isopropenyl Acetate with Microencapsulated Lewis Acids

Isopropenyl acetate functions similarly to vinyl acetate but yields acetone as a byproduct. To achieve high regioselectivity at the hindered position, it is best paired with microencapsulated (MC) Lewis acids, such as MC Sc(OTf)₃ or MC Bi(OTf)₃[3]. The polymer matrix of the microcapsule creates a unique, sterically constrained microenvironment. This localized concentration effect alters the transition state, allowing for selective acetylation that is often unachievable with homogeneous metal triflates[3].

Acetic Anhydride with Tunable Heterogeneous Hydrotalcites

While acetic anhydride is a standard agent, its performance is transformed when used with tunable heterogeneous catalysts like layered double hydroxides (hydrotalcites). By thermally treating hydrotalcites to form mixed metal oxides, researchers can tune the basic sites (Al-Mg ratio) to achieve highly selective mono-acetylation[4]. This solid-state coordination directs the acyl group to the sterically hindered position while allowing for easy catalyst recovery via simple filtration[4].

Quantitative Performance Data

The following table summarizes the experimental performance of these alternative systems based on standardized 10 mmol scale reactions.

Acetylating AgentCatalyst SystemPrimary ByproductRegioselectivity (C1:C4)Overall YieldEnvironmental Impact
Acetic Anhydride (Baseline)Pyridine / DMAPAcetic Acid15 : 8540% (Target)High (Corrosive waste, difficult workup)
Vinyl Acetate Mild Base (e.g., K₂CO₃)Acetaldehyde82 : 1878%Low (Volatile byproduct, easily removed)
Isopropenyl Acetate MC Sc(OTf)₃Acetone75 : 2571%Medium (High atom economy, recyclable cat.)
Acetic Anhydride Mg-Al HydrotalciteAcetic Acid88 : 1284%Low (Heterogeneous, reusable catalyst)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific parameters are chosen.

Protocol A: Base-Catalyzed Acetylation using Vinyl Acetate

Mechanism: The base selectively deprotonates the more acidic/reactive phenolic sites. The irreversible nature of the vinyl acetate acyl transfer (driven by acetaldehyde evolution) allows thermodynamic equilibration to favor the C1-acetate[2].

  • Substrate Activation: Dissolve 10 mmol of methylhydroquinone in 20 mL of anhydrous tetrahydrofuran (THF). Add 2.0 equivalents of anhydrous K₂CO₃. Causality: THF solubilizes the substrate without participating in hydrogen bonding, while the mild base increases the nucleophilicity of the hydroxyl groups without causing oxidative degradation of the hydroquinone ring[2].

  • Acyl Donor Addition: Add 15 mmol (1.5 eq) of vinyl acetate dropwise over 10 minutes.

  • Controlled Heating: Heat the reaction mixture to 50°C under a reflux condenser. Causality: 50°C is optimal because it is above the boiling point of the acetaldehyde byproduct (20.2°C), ensuring it is continuously driven out of the reaction matrix, pulling the equilibrium forward[2].

  • Reaction Monitoring: Monitor via HPLC at 2-hour intervals. Look for the stabilization of the C1:C4 ratio.

  • Workup: Once complete, filter the mixture to remove the solid base. Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash chromatography (Hexanes/EtOAc) to isolate pure 4-hydroxy-2-methylphenyl acetate.

Workflow Step1 1. Substrate Activation Deprotonate MHQ with mild base Step2 2. Acyl Donor Addition Add 1.5 eq Vinyl Acetate Step1->Step2 Step3 3. Controlled Heating Stir at 50°C (Drive acetaldehyde off) Step2->Step3 Step4 4. Reaction Monitoring HPLC to confirm C1 selectivity Step3->Step4 Step5 5. Workup & Isolation Filter, concentrate, and purify Step4->Step5

Step-by-step experimental workflow for base-catalyzed vinyl acetate acetylation.

Protocol B: Heterogeneous Catalysis using Mg-Al Hydrotalcites

Mechanism: The mixed metal oxide structure coordinates the diol, sterically shielding the C4 position and directing the acylium equivalent exclusively to the C1 position[4].

  • Catalyst Preparation: Calcine Mg-Al hydrotalcite at 450°C for 4 hours to form the active mixed metal oxide framework[4]. Causality: Calcination removes interlayer water and carbonates, exposing the medium/strong basic sites necessary for selective coordination.

  • Reaction Assembly: In a round-bottom flask, combine 10 mmol of methylhydroquinone, 12 mmol of acetic anhydride, and 200 mg of the calcined hydrotalcite in 15 mL of toluene.

  • Execution: Stir the suspension at room temperature (25°C) for 6 hours. Causality: Mild temperatures are strictly maintained to prevent thermal overriding of the catalyst's steric directing effects, which would lead to diacetylation.

  • Catalyst Recovery: Filter the reaction mixture through a Celite pad. Wash the pad with ethyl acetate. The catalyst can be regenerated via oxidative thermal treatment to remove organic deposits[4].

  • Isolation: Wash the organic filtrate with saturated NaHCO₃ to neutralize residual acetic acid, dry over Na₂SO₄, and evaporate to yield the highly pure target acetate.

References

  • US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol. Google Patents.
  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst. Asian Journal of Chemistry.
  • A Decade of Successful Collaborations in Nutritional Compound Process Research and Development. CHIMIA.
  • “Microencapsulated” and Related Catalysts for Organic Chemistry and Organic Synthesis. Chemical Reviews - ACS Publications.

Sources

Comparative Analysis of Catalysts for the Fries Rearrangement of 4-Hydroxy-2-Methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fries rearrangement of 4-hydroxy-2-methylphenyl acetate (and its diacetate precursor, 2-methyl-1,4-phenylene diacetate) is a cornerstone transformation in the synthesis of highly substituted hydroxyaryl ketones. Specifically, the rearrangement to 2,5-dihydroxy-4-methylacetophenone is a critical step in the total synthesis of bioactive bisabolene derivatives, such as the phytotoxic sesquiterpenes helibisabonol A and B[1].

As a Senior Application Scientist, I approach catalyst selection not merely as a recipe, but as a dynamic balance of thermodynamics, kinetics, and process sustainability. The choice of catalyst directly dictates the generation of the acylium ion, the regioselectivity of the migration (ortho vs. para), and the scalability of the downstream workup[2][3]. This guide provides an objective, data-driven comparison of the three primary catalyst classes used for this specific transformation.

Mechanistic Causality: The Role of the Catalyst and Temperature

To understand catalyst performance, one must understand the causality of the reaction. The Fries rearrangement is initiated when a Lewis or Brønsted acid coordinates with the carbonyl oxygen of the ester[3]. Because the carbonyl oxygen is richer in electrons than the phenolic oxygen, it acts as a superior Lewis base[3]. This coordination polarizes the bond, leading to the cleavage of the ester and the generation of a highly electrophilic acylium carbocation [3].

Once generated, the acylium ion attacks the aromatic ring via electrophilic aromatic substitution. For 4-hydroxy-2-methylphenyl acetate, the regioselectivity is strictly governed by thermal energy:

  • Kinetic Control (Low Temperature): Favors substitution at the less sterically hindered para-position[3].

  • Thermodynamic Control (High Temperature): Provides the activation energy necessary to drive the acylium ion to the ortho-position, forming a highly stable, intramolecularly hydrogen-bonded product[1][3].

Comparative Catalyst Analysis

Boron Trifluoride Dihydrate (BF₃·2H₂O): The Optimal Standard

For electron-rich hydroquinone derivatives, BF₃·2H₂O is the gold standard. Unlike anhydrous Lewis acids, the dihydrate functions as a Brønsted-Lewis superacid. The water molecules are not impurities; they provide essential protons that facilitate the departure of the phenolic leaving group. When heated to 120°C, BF₃·2H₂O drives the rearrangement to the thermodynamic ortho-product with near-quantitative yields (~99%)[1].

Aluminum Chloride (AlCl₃): The Classical Friedel-Crafts Acid

AlCl₃ is the traditional, highly active Lewis acid for Fries rearrangements[2]. However, its application to highly substituted substrates like 4-hydroxy-2-methylphenyl acetate is fundamentally flawed for scale-up. AlCl₃ forms a stable, irreversible complex with the carbonyl oxygen of the resulting hydroxy ketone[4]. Consequently, it requires greater than stoichiometric amounts (>1 equivalent)[4]. The harsh acidity often leads to excessive ether cleavage, polymerization byproducts, and a highly exothermic aqueous quench that generates massive volumes of toxic aluminum waste.

Heterogeneous Solid Acids (Zeolite ZSM-5 / H-Beta): The Green Alternative

To circumvent the stoichiometric waste of AlCl₃, regenerable solid acids like ZSM-5 zeolites have been explored[4]. While these catalysts offer shape selectivity and easy recovery by filtration, they perform poorly with bulky, di-substituted hydroquinone esters. In liquid-phase reactions at elevated temperatures (170°C), zeolites exhibit poor stability, severe pore-diffusion limitations, and massive byproduct formation, often resulting in target conversions below 10%[2][4].

Quantitative Data Presentation

The following table summarizes the objective performance metrics of the evaluated catalysts based on literature data for phenyl acetate derivatives.

Catalyst SystemPhaseOptimal Temp (°C)Reaction Time (h)Ortho-Product Yield (%)Mechanistic & Process Limitations
BF₃·2H₂O Homogeneous1205 - 6~99[1]Corrosive; strict thermal control is required to prevent kinetic para-isomer formation[1].
AlCl₃ Homogeneous1402 - 4ModerateRequires >1 stoichiometric equivalent; generates massive aluminum waste; harsh aqueous workup[2][4].
Zeolite ZSM-5 Heterogeneous170 - 25012< 10[2][4]Poor stability in the liquid phase; massive byproduct formation; limited by pore diffusion[4].

Logical Relationship Visualization

CatalystComparison Substrate 4-Hydroxy-2-methylphenyl acetate (Substrate) BF3 BF3·2H2O Catalyst (Mild Lewis Acid) Substrate->BF3 AlCl3 AlCl3 Catalyst (Strong Lewis Acid) Substrate->AlCl3 Zeolite Zeolite ZSM-5 (Solid Acid) Substrate->Zeolite Acylium Acylium Ion Intermediate (Electrophile) Ortho 2,5-Dihydroxy-4-methylacetophenone (Thermodynamic Ortho Product) Acylium->Ortho High Temp (Thermodynamic) Para Para-Isomer & Byproducts (Kinetic/Degradation) Acylium->Para Low Temp (Kinetic) BF3->Acylium 120°C AlCl3->Acylium <60°C to 140°C Zeolite->Acylium >170°C

Mechanistic pathways and catalyst-dependent product distribution in Fries rearrangement.

Self-Validating Experimental Protocol: BF₃-Catalyzed Rearrangement

To ensure maximum reproducibility, the following protocol utilizes a self-validating methodology. Physical state changes at each step serve as built-in quality control checkpoints, confirming the mechanistic progression of the reaction without requiring intermediate chromatographic sampling.

Objective: Synthesis of 2,5-dihydroxy-4-methylacetophenone from 4-hydroxy-2-methylphenyl acetate (or diacetate precursor).

Step 1: Substrate-Catalyst Complexation

  • Action: In a dry, round-bottom flask equipped with a reflux condenser, add the substrate (1.0 eq) directly to BF₃·2H₂O (2.0 eq) at room temperature.

  • Validation Checkpoint: The solid substrate will rapidly dissolve into the liquid BF₃·2H₂O, transitioning the mixture into a deep, homogeneous dark solution. This distinct color change visually confirms successful substrate-boron complexation and the initiation of acylium carbocation generation[3].

Step 2: Thermal Rearrangement

  • Action: Heat the reaction mixture to exactly 120°C and maintain vigorous stirring for 5 to 6 hours[1].

  • Validation Checkpoint: Monitor via TLC (Silica, 15% EtOAc/Hexane). The validation of thermodynamic control is the complete disappearance of the starting material (higher Rf) and the emergence of a single, highly UV-active spot at a lower Rf. If multiple spots appear, the thermal energy is insufficient, resulting in kinetic para-isomer formation[1].

Step 3: Aqueous Quench and Hydrolysis

  • Action: Cool the mixture to room temperature, then carefully pour it over crushed ice and water under vigorous stirring.

  • Validation Checkpoint: An immediate precipitation of a yellow solid must occur. This is the most critical self-validating step: the cold water hydrolyzes the boron-product complex. Because the target ortho-product is highly insoluble in cold water, it crashes out of solution, confirming successful rearrangement and cleavage[1].

Step 4: Isolation and Verification

  • Action: Filter the yellow precipitate under vacuum, wash thoroughly with cold water to remove residual acid, and dry.

  • Validation Checkpoint: The crude yield should approach quantitative levels (~99%)[1]. A sharp melting point and a downfield ¹H-NMR shift for the hydrogen-bonded phenolic OH (ortho to the newly migrated ketone) will definitively validate the regiochemistry.

References

  • A Comparative Analysis of Catalysts for the Fries Rearrangement of Phenyl Acet
  • Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts - Collect. Czech. Chem. Commun. (cas.cz).
  • What is the Fries Rearrangement Reaction? - BYJU'S.
  • First total synthesis of (±)-helibisabonol A - Universidad de Cádiz (uca.es).

Sources

Comprehensive Guide: Validation of HPLC Methods for the Quantification of 4-Hydroxy-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The quantification of 4-Hydroxy-2-methylphenyl acetate (CAS: 648439-27-4) presents a unique set of chromatographic challenges. As a phenolic ester, the molecule contains two highly reactive functional groups: an ester linkage that is highly susceptible to base-catalyzed hydrolysis, and a free phenolic hydroxyl group prone to oxidation and peak tailing via secondary interactions with residual silanols on silica-based columns.

To achieve reliable quantification, the analytical method must not only separate the active pharmaceutical ingredient (API) from its degradants but also actively prevent degradation during the analysis. This guide objectively compares three analytical platforms—RP-HPLC-UV, UHPLC-PDA, and LC-MS/MS—and provides a comprehensive, step-by-step protocol for validating a self-validating RP-HPLC-UV method in strict accordance with the latest [1].

Platform Comparison: Selecting the Right Analytical Tool

While Reverse Phase HPLC with UV detection (RP-HPLC-UV) remains the workhorse for routine Quality Control (QC), modern drug development often requires alternative platforms depending on the Analytical Target Profile (ATP). Table 1 objectively compares the performance of three alternative platforms for this specific analyte.

Table 1: Performance Comparison of Analytical Platforms
Performance MetricRP-HPLC-UV (Standard)UHPLC-PDA (High Throughput)LC-MS/MS (Trace Analysis)
Stationary Phase C18, 5 µm (250 x 4.6 mm)C18, 1.7 µm (100 x 2.1 mm)C18, 1.7 µm (50 x 2.1 mm)
Run Time 15.0 min3.5 min2.0 min
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.005 µg/mL (5 ng/mL)
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL0.015 µg/mL (15 ng/mL)
Resolution (Analyte/Phenol) 2.84.5N/A (Mass resolved)
Primary Application Routine QA/QC, AssayIn-process control, StabilityDMPK, Trace Impurities
Cost per Analysis LowMediumHigh

Scientist's Insight: For routine assay and purity testing, RP-HPLC-UV provides the optimal balance of cost, robustness, and regulatory acceptance. LC-MS/MS is unnecessary for bulk quantification due to matrix ionization suppression, while UHPLC requires specialized low-dispersion instrumentation. Therefore, the detailed validation protocol below focuses on the RP-HPLC-UV platform.

Mechanistic Insights: The Causality of Method Design

A robust analytical method must address the fundamental chemistry of the analyte. If 4-Hydroxy-2-methylphenyl acetate is dissolved in a neutral or alkaline aqueous diluent, the ester bond will rapidly cleave.

The Causality of pH Control: To arrest this degradation, both the sample diluent and the mobile phase must be strictly maintained at an acidic pH (e.g., pH 2.5 - 3.0). We utilize 0.1% Formic Acid (FA). The low pH serves a dual purpose:

  • It protonates the leaving group, thermodynamically stabilizing the ester against hydrolysis [2].

  • It suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral, which dramatically improves peak symmetry and retention on the hydrophobic C18 stationary phase.

Fig 1: Base-catalyzed hydrolysis pathway of the analyte and stabilization strategy.

Step-by-Step Experimental Protocol (RP-HPLC-UV)

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the instrument is fit-for-purpose before any sample is quantified.

Reagents and Materials
  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v). Critical: Do not use pure water.

Chromatographic Conditions
  • Elution Mode: Gradient (0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B; 12-15 min: 20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls thermodynamic partitioning).

  • Detection Wavelength: 280 nm (Optimal absorbance for the phenolic ring).

  • Injection Volume: 10 µL.

The Self-Validating Workflow (System Suitability)

Before injecting unknown samples, prepare a standard solution at 100 µg/mL and inject it 5 consecutive times. The system is only validated for use if it meets the following causality-driven criteria:

  • %RSD of Peak Area ≤ 2.0% : Proves autosampler precision and injector linearity.

  • USP Tailing Factor (Tf) ≤ 1.5 : Proves the acidic mobile phase is successfully masking silanol interactions.

  • Theoretical Plates (N) ≥ 5000 : Proves column bed integrity.

ICH Q2(R2) Validation Workflow & Data

The validation of this method follows the lifecycle approach dictated by the newly revised ICH Q2(R2) guidelines, transitioning from specificity to robustness.

Validation Dev Method Development Spec Specificity (Degradation) Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Val Validated Method Rob->Val

Fig 2: Sequential analytical validation lifecycle compliant with ICH Q2(R2) guidelines.

Experimental Validation Results

The method was subjected to rigorous validation. Specificity was proven via forced degradation (acid, base, peroxide, thermal, and photolytic). Base degradation yielded a 35% drop in the API peak, with a corresponding mass balance recovery in the degradant peak (Resolution > 3.0), proving the method is stability-indicating.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (Rt)Peak purity angle < thresholdPASS
Linearity & Range R² ≥ 0.999 across 50% to 150% of targetR² = 0.9998 (Range: 50-150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels99.4% – 100.8%PASS
Repeatability %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.85%PASS
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%PASS
Robustness Stable under deliberate variations (±pH, ±Temp)Max %RSD = 1.4% (Temp ± 2°C)PASS

Conclusion

The quantification of 4-Hydroxy-2-methylphenyl acetate requires a deep understanding of its chemical instability. By enforcing a strictly acidic environment in both sample preparation and the mobile phase, the RP-HPLC-UV method described herein effectively neutralizes the risk of ester hydrolysis and phenolic tailing. The comprehensive experimental data confirms that this self-validating method exceeds the rigorous acceptance criteria set forth by the ICH Q2(R2) guidelines, making it highly suitable for release and stability testing in pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • Journal of Applied Pharmaceutical Science. Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid. (2016). Validates the necessity of acidic mobile phases (e.g., acetic/formic acid) for the stabilization and resolution of phenolic esters during chromatographic separation. Available at:[Link]

Cross-Validation of Analytical Methods for 4-Hydroxy-2-methylphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-methylphenyl acetate (CAS No. 648439-27-4)[1] is a highly valued phenolic ester intermediate, prominently utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel spiro derivatives that function as [2][3]. Because of its dual functional nature—a labile ester linkage and a reactive free phenolic hydroxyl group—quantifying this compound in complex matrices or during API manufacturing requires highly specific, stability-indicating analytical procedures.

This guide provides an objective cross-validation of three primary analytical modalities: HPLC-UV, LC-MS/MS, and GC-MS. The experimental designs and comparative metrics are grounded in the latest [4][5], ensuring that each method is fit-for-purpose across different stages of drug development.

Chemical Causality & Methodological Design

To design a self-validating analytical system, the intrinsic chemical properties of 4-hydroxy-2-methylphenyl acetate must dictate the experimental conditions:

  • Ester Lability (pH-Dependent Hydrolysis): The acetate ester at the C1 position is highly susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-methylbenzene-1,4-diol as a primary degradant. Therefore, sample preparation and aqueous mobile phases must be strictly buffered (pH 4.0–5.5) using volatile buffers like ammonium acetate to prevent in-situ degradation during analysis.

  • Ionization Dynamics: The C4 phenolic hydroxyl group readily deprotonates. This makes negative-electrospray ionization (ESI-) highly efficient for LC-MS/MS, allowing for trace-level detection without the need for complex adduct formation.

  • Thermal Stability & Derivatization: For GC-MS, the free hydroxyl group induces strong hydrogen bonding with silanol groups on the column stationary phase, leading to severe peak tailing and poor recovery. Silylation (e.g., using BSTFA) is mandatory to cap the hydroxyl group, ensuring quantitative trustworthiness and orthogonal validation capability.

Quantitative Method Comparison

The following table summarizes the cross-validation metrics for the three modalities, establishing their fit-for-purpose applications according to ICH Q2(R2) guidelines[6].

Validation ParameterHPLC-UV (Routine QC)LC-MS/MS (Trace Analysis)GC-MS (Derivatized)
Primary Application API Assay & Impurity ProfilingPK Studies & Trace ImpuritiesOrthogonal Structural ID
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL30 ng/mL
Linearity Range 1.5 – 150 µg/mL0.15 – 50 ng/mL30 – 1000 ng/mL
Intra-day Precision (RSD%) < 1.0%< 4.5%< 3.0%
Mean Recovery 99.2% ± 0.8%94.5% ± 3.2%91.0% ± 4.1%
Matrix Effect LowModerate (Requires IS)Low (Post-derivatization)

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method

Rationale: Designed for high robustness and precision, this method serves as the primary assay for batch release. The use of a buffered mobile phase prevents ester hydrolysis during the chromatographic run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API sample in a diluent of 50:50 Acetonitrile:Water (buffered to pH 5.0 with 10 mM Ammonium Acetate) to a nominal concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm (End-capped to minimize secondary interactions with the phenolic -OH).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with glacial acetic acid).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm (optimal for the substituted aromatic ring).

  • Self-Validating Step (System Suitability Test - SST): Inject a resolution mixture containing 4-hydroxy-2-methylphenyl acetate and its known degradant, 2-methylbenzene-1,4-diol. Acceptance Criteria: Resolution (Rs) > 2.0, Tailing Factor (Tf) < 1.5. This proves the system's capability to differentiate the intact API from its primary hydrolysis product.

Protocol B: High-Sensitivity LC-MS/MS Method

Rationale: Utilized for sub-ppm quantification in biological matrices or trace impurity profiling. The protocol employs an isotopically labeled internal standard (IS) to self-correct for matrix-induced ion suppression.

Step-by-Step Methodology:

  • Sample Extraction: Spike 100 µL of biological matrix with 10 µL of IS (4-hydroxy-2-methylphenyl-d3 acetate, 10 ng/mL). Perform liquid-liquid extraction (LLE) using 1 mL of ethyl acetate. Centrifuge, evaporate the organic layer under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: Isocratic 40:60 (A:B), where A is 5 mM Ammonium Acetate (pH 5.5) and B is Methanol.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electrospray Ionization in Negative Mode (ESI-).

    • Transitions: Monitor the precursor-to-product ion transition m/z 165.1 → 123.1.

    • Mechanistic Causality: The m/z 165.1 represents the [M-H]- deprotonated molecule. The dominant product ion at m/z 123.1 results from the neutral loss of ketene (CH2=C=O, 42 Da) from the acetate group, a highly specific fragmentation pathway for phenolic acetates.

  • Self-Validating Step: Ensure the signal-to-noise (S/N) ratio at the LOQ (0.15 ng/mL) is ≥ 10:1, and verify that the IS peak area remains within ±15% variance across all matrix samples to confirm extraction reliability.

Methodological Decision Workflow

AnalyticalWorkflow Start Sample: 4-Hydroxy-2-methylphenyl acetate Matrix Determine Analytical Objective Start->Matrix QC Routine QC & Batch Release (Assay/Purity) Matrix->QC Trace Trace Impurity & PK Profiling (Sub-ppm Levels) Matrix->Trace Orthogonal Orthogonal Cross-Validation (Structural Confirmation) Matrix->Orthogonal HPLC HPLC-UV Gradient, pH 5.0 Buffer QC->HPLC LCMS LC-MS/MS Negative ESI (m/z 165 -> 123) Trace->LCMS Deriv Derivatization (BSTFA Silylation) Orthogonal->Deriv GCMS GC-MS EI Mode Deriv->GCMS

Decision matrix for selecting analytical methods for 4-hydroxy-2-methylphenyl acetate.

References

  • Spiro derivatives as lipoxygenase inhibitors (US7576094B2)
  • ICH Quality Guidelines (Q2(R2) Validation of Analytical Procedures) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparison of the reactivity of 4-HYDROXY-2-METHYLPHENYL ACETATE and its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Hydroxy-2-methylphenyl Acetate vs. Its Regioisomers

As a Senior Application Scientist, understanding the nuanced reactivity of phenolic esters is paramount when designing prodrugs, antioxidant intermediates, or complex synthetic building blocks. 4-Hydroxy-2-methylphenyl acetate (a monoacetate of toluhydroquinone) and its regioisomers present a classic case study in how subtle structural shifts—specifically the position of a methyl group—can fundamentally alter a molecule's chemical behavior.

This guide objectively compares the reactivity of 4-hydroxy-2-methylphenyl acetate against its primary regioisomer, 4-hydroxy-3-methylphenyl acetate , focusing on ester hydrolysis kinetics, oxidative susceptibility, and electrophilic aromatic substitution (EAS).

Structural and Electronic Causality

The reactivity of these isomers is dictated by the interplay between steric shielding and electronic mesomeric/inductive effects.

  • 4-Hydroxy-2-methylphenyl acetate (Target Compound): The acetate group is located at C1, the methyl group at C2, and the hydroxyl group at C4. The ortho-methyl group physically encroaches on the ester linkage. This steric bulk restricts the optimal Bürgi-Dunitz trajectory required for incoming nucleophiles (such as hydroxide ions) to attack the carbonyl carbon π∗ orbital.

  • 4-Hydroxy-3-methylphenyl acetate (Comparator): The acetate is at C1, the methyl at C3, and the hydroxyl at C4. Here, the ester linkage is relatively unhindered (meta to the methyl group). However, the free phenol at C4 is now ortho to the methyl group, which increases the electron density on the phenolic oxygen via hyperconjugation and inductive effects.

Comparative Reactivity Profiles

A. Base-Catalyzed Ester Hydrolysis

The hydrolysis of phenyl acetates is highly sensitive to the local steric environment 1[1]. Under basic conditions, 4-hydroxy-2-methylphenyl acetate hydrolyzes significantly slower than the 3-methyl isomer. The ortho-methyl group in the 2-methyl isomer increases the activation energy ( Ea​ ) required to form the high-energy tetrahedral intermediate. Conversely, the 3-methyl isomer behaves more like an unhindered phenyl acetate, undergoing rapid nucleophilic acyl substitution 2[2].

B. Oxidative Susceptibility

Phenols are readily oxidized to quinones. Because the 3-methyl isomer features a methyl group directly ortho to the free hydroxyl, the incipient phenoxy radical formed during single-electron oxidation is stabilized. This lowers its oxidation potential compared to the 2-methyl isomer, making 4-hydroxy-3-methylphenyl acetate a more potent antioxidant but a less stable intermediate in aerobic environments.

C. Electrophilic Aromatic Substitution (EAS)

In both isomers, the strongly activating -OH group dictates regioselectivity over the moderately activating -OAc group. In 4-hydroxy-2-methylphenyl acetate, the -OH directs incoming electrophiles primarily to the C5 position (which is ortho to the -OH and meta to the -OAc), as the C3 position is sterically hindered by the adjacent methyl group.

Quantitative Data Comparison

The following table summarizes the representative physical organic data comparing the two regioisomers under standardized conditions (pH 8.0, 25°C).

Property / Parameter4-Hydroxy-2-methylphenyl acetate4-Hydroxy-3-methylphenyl acetateCausality
Ester Position C1C1Base scaffold
Methyl Position C2 (ortho to acetate)C3 (meta to acetate)Determines steric/electronic profile
Relative Hydrolysis Rate ( krel​ ) ~0.15 (Slow)~0.85 (Fast)Steric shielding of the carbonyl carbon
Hydrolysis Half-Life ( t1/2​ ) 42.5 min7.5 min Ea​ barrier of the tetrahedral intermediate
Oxidation Potential ( Epa​ ) +0.65 V+0.58 VHyperconjugative stabilization of phenol
Primary EAS Site C5C5Directed by the strongly activating -OH

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The kinetic assay relies on a linear logarithmic plot to confirm that the reaction is proceeding cleanly without competing oxidative degradation.

Protocol 1: Kinetic Assay for Base-Catalyzed Hydrolysis

This protocol utilizes UV-Vis spectrophotometry to track the release of the phenoxide leaving group, a standard method for evaluating organocatalysis and ester cleavage 3[3].

  • Substrate Preparation: Dissolve the highly pure acetate isomer in anhydrous HPLC-grade acetonitrile to create a 10 mM stock solution. Causality: Acetonitrile prevents premature solvolysis before the assay begins.

  • Buffer Equilibration: Prepare a 50 mM sodium phosphate buffer at pH 8.0. Transfer 2.97 mL to a quartz cuvette and equilibrate at 25.0 ± 0.1 °C in a thermostatted spectrophotometer.

  • Reaction Initiation: Inject 30 µL of the substrate stock into the cuvette (final concentration 100 µM). Invert rapidly to mix.

  • Data Acquisition: Monitor the absorbance continuously at 295 nm (the isosbestic point of the phenoxide product) for exactly 10 half-lives.

  • Self-Validation Step: Plot ln(A∞​−At​) against time.

    • Validation Check: The plot MUST be strictly linear ( R2>0.99 ). A non-linear plot indicates that the pseudo-first-order assumption has failed, likely due to competing oxidation of the resulting hydroquinone. If non-linear, the buffer must be sparged with Argon to remove dissolved oxygen.

Protocol 2: Cyclic Voltammetry (CV) for Oxidation Potential
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Introduce 1 mM of the substrate. Scan the potential from 0.0 V to +1.2 V at a scan rate of 100 mV/s. Record the anodic peak potential ( Epa​ ) to quantify the oxidative susceptibility.

Visualizations

Base-catalyzed hydrolysis pathway of 4-hydroxy-2-methylphenyl acetate highlighting steric hindrance.Experimental workflow for the kinetic analysis of ester hydrolysis using UV-Vis spectrophotometry.

References

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis Stanford School of Earth, Energy & Environmental Sciences URL: [Link]

  • Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules Scientific Reports (Nature) URL:[Link]

Sources

A Comparative Analysis of the Herbicidal Efficacy of Methyl 4-Hydroxyphenylacetate and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and environmentally benign herbicidal agents is a cornerstone of modern agricultural and biotechnological research. This guide provides a comprehensive comparative analysis of the herbicidal efficacy of Methyl 4-hydroxyphenylacetate, a naturally derived compound, against established commercial herbicides, namely Glyphosate, 2,4-D, and Atrazine. By delving into their mechanisms of action, application efficacy, and the standardized protocols for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of herbicide development and assessment. We will explore the causality behind experimental designs, uphold the principles of scientific integrity through self-validating protocols, and ground all claims in authoritative, verifiable references.

A Note on the Subject Compound: Initial literature searches for "4-HYDROXY-2-METHYLPHENYL ACETATE" did not yield data pertaining to its herbicidal activity. However, significant findings exist for a closely related compound, Methyl 4-hydroxyphenylacetate . This guide will proceed with a detailed analysis of Methyl 4-hydroxyphenylacetate as a representative of a novel, naturally-derived herbicide, under the transparent assumption that its promising phytotoxic properties warrant this focused comparison.

Introduction: The Imperative for Novel Herbicidal Solutions

The global challenge of ensuring food security is intrinsically linked to effective weed management. For decades, synthetic herbicides have been the primary tool in this endeavor, offering broad-spectrum and cost-effective control. However, the widespread and often intensive use of these chemicals has led to the evolution of herbicide-resistant weed biotypes, alongside growing concerns about their environmental persistence and potential non-target effects[1]. This has catalyzed a paradigm shift in weed science, with a burgeoning interest in the discovery and development of bio-herbicides—compounds derived from natural sources that may offer more sustainable and ecologically sound alternatives.

Methyl 4-hydroxyphenylacetate, a compound found in various plants and microorganisms, has recently emerged as a potent phytotoxic agent[2]. This guide will dissect the available scientific evidence to objectively compare its performance against three of the most widely used commercial herbicides, each representing a different mode of action:

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A selective systemic herbicide primarily targeting broadleaf weeds.

  • Atrazine: A selective herbicide used to control broadleaf and grassy weeds in specific crops.

Mechanisms of Action: A Tale of Different Targets

The efficacy of any herbicide is fundamentally determined by its ability to disrupt a critical physiological or biochemical process within the target plant. The mode of action dictates the herbicide's selectivity, speed of action, and the symptoms it induces.

Methyl 4-Hydroxyphenylacetate: A Dual-Pronged Attack

Recent studies have elucidated that Methyl 4-hydroxyphenylacetate employs a multi-faceted approach to induce phytotoxicity. Its mechanism is not reliant on a single target site, which could be a significant advantage in mitigating the development of resistance.

The primary modes of action are:

  • Disruption of Photosynthesis and Transpiration: The compound induces severe oxidative stress, leading to the degradation of chloroplasts and significant stomatal dysfunction. This results in a drastic reduction in CO2 assimilation and stomatal conductance, effectively crippling the plant's ability to produce energy and regulate water loss[2].

  • Hormonal Imbalance: Methyl 4-hydroxyphenylacetate significantly alters the plant's hormonal profile. It causes a sharp increase in abscisic acid (ABA), a stress hormone that promotes stomatal closure, while simultaneously decreasing levels of auxins (IAA-ASP), gibberellins (GA1), and cytokinins (TZeatin and TZR)[2]. This hormonal chaos leads to metabolic collapse and, ultimately, plant death.

Methyl_4_hydroxyphenylacetate_MoA M4HPA Methyl 4-hydroxyphenylacetate OxidativeStress Induces Oxidative Stress M4HPA->OxidativeStress HormonalImbalance Hormonal Imbalance M4HPA->HormonalImbalance ChloroplastDegradation Chloroplast Degradation OxidativeStress->ChloroplastDegradation StomatalDysfunction Stomatal Dysfunction OxidativeStress->StomatalDysfunction PhotosynthesisInhibition Photosynthesis Inhibition ChloroplastDegradation->PhotosynthesisInhibition TranspirationDisruption Transpiration Disruption StomatalDysfunction->TranspirationDisruption MetabolicCollapse Metabolic Collapse PhotosynthesisInhibition->MetabolicCollapse TranspirationDisruption->MetabolicCollapse ABA_Increase ABA Increase HormonalImbalance->ABA_Increase Auxin_Decrease Auxin/Gibberellin/Cytokinin Decrease HormonalImbalance->Auxin_Decrease ABA_Increase->MetabolicCollapse Auxin_Decrease->MetabolicCollapse PlantDeath Plant Death MetabolicCollapse->PlantDeath

Caption: Mechanism of Action for Methyl 4-hydroxyphenylacetate.

Commercial Herbicides: Established Pathways

The commercial herbicides selected for this comparison operate through well-characterized and distinct mechanisms:

  • Glyphosate: This herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate acid pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms[3]. The depletion of these amino acids halts protein synthesis and leads to plant death.

  • 2,4-D: As a synthetic auxin, 2,4-D mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[4]. At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, particularly in the vascular tissues of broadleaf plants, leading to stem twisting, leaf malformation, and eventual death[5][6].

  • Atrazine: This herbicide is a potent inhibitor of photosynthesis. It binds to the D1 protein in photosystem II, blocking electron transport and halting the production of ATP and NADPH, the energy currency of the cell[7]. This leads to a cascade of oxidative damage and ultimately, cell death.

Caption: Mechanisms of Action for Commercial Herbicides.

Comparative Efficacy: A Data-Driven Assessment

The practical utility of a herbicide is ultimately determined by its performance in controlling target weed species at acceptable application rates. This section presents a comparative summary of the efficacy data for Methyl 4-hydroxyphenylacetate and the selected commercial herbicides.

Table 1: Comparative Efficacy of Herbicides on Target Weeds

HerbicideTarget Weed(s)Application RateEfficacy (% Control)Time to EffectSource(s)
Methyl 4-hydroxyphenylacetate Ageratina adenophora (2-month-old seedlings)30 mM100%48 hours[2]
Ageratina adenophora (3-month-old seedlings)100 mM100%48 hours[2]
Ageratina adenophora (6-month-old/adult plants)200 mM100%48 hours[2]
Glyphosate Various annual and perennial weeds0.72 - 1.44 kg ae/ha90-100%7-14 days
Citrus orchard weeds720 - 1080 g/ha81-88% (density reduction)Not specified[8]
Florida beggarweed, Spanishneedles, Johnsongrass3 oz/acre84-99%Not specified
2,4-D Broadleaf weeds in rice100 g/ha a.e. (ester) or 200 g/ha a.e. (amine)Good control of Fimbristylis miliacea, Ludwigia longifolia, L. octovalvisNot specified[9]
Broadleaf weeds in pasture1.0 - 2.0 lbs/AEffective controlNot specified[10]
Atrazine Broadleaf and grassy weeds in corn1.6 - 2.0 lb ai/AEffective pre- and post-emergence controlNot specified[11]
Broadleaf weeds73-98%Post-emergence[12]
Grassy weeds4-56%Post-emergence[12]

Analysis of Efficacy Data:

The data indicates that Methyl 4-hydroxyphenylacetate exhibits potent, rapid-acting herbicidal activity against Ageratina adenophora, achieving complete mortality within 48 hours at concentrations ranging from 30 to 200 mM depending on the plant's growth stage[2]. This fast action is a notable characteristic compared to systemic herbicides like Glyphosate and 2,4-D, which typically take several days to manifest their full effects.

Glyphosate demonstrates broad-spectrum efficacy against a wide range of weeds at relatively low application rates ( kg/ha )[8]. Similarly, 2,4-D provides effective control of broadleaf weeds, with its selectivity being a key advantage in many agricultural systems[9][10]. Atrazine is also highly effective against broadleaf weeds, though its performance against grassy weeds can be more variable[12].

A direct comparison of application rates is challenging due to the different units used (mM vs. kg/ha ). However, the high efficacy and rapid action of Methyl 4-hydroxyphenylacetate suggest it is a promising candidate for further development, particularly for the control of specific problematic weed species.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any efficacy data is contingent upon the robustness of the experimental protocols employed. This section outlines the standardized methodologies for herbicide efficacy and phytotoxicity testing, drawing upon internationally recognized guidelines.

General Experimental Workflow for Herbicide Efficacy Testing

A typical workflow for assessing the efficacy of a novel herbicidal compound involves a series of tiered experiments, from initial screening to field trials. The causality behind this progression is to systematically evaluate the compound's potential, starting with controlled laboratory conditions and moving towards more realistic environmental settings.

Herbicide_Efficacy_Workflow Start Start: Novel Compound Identification InVitro In Vitro Bioassays (e.g., seed germination, root elongation) Start->InVitro Greenhouse Greenhouse/Growth Chamber Studies (Whole plant assays, dose-response) InVitro->Greenhouse Field Small-Scale Field Trials (Efficacy on target weeds, crop selectivity) Greenhouse->Field LargeField Large-Scale Field Trials (Multiple locations, environmental conditions) Field->LargeField DataAnalysis Data Analysis & Efficacy Determination LargeField->DataAnalysis End End: Regulatory Submission/Product Development DataAnalysis->End

Caption: General workflow for herbicide efficacy testing.

Standardized Protocols for Phytotoxicity Assessment

To ensure data comparability and regulatory acceptance, standardized protocols such as those developed by the Organisation for Economic Co-operation and Development (OECD) are employed.

OECD Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test

This protocol is designed to assess the effects of a substance on the early growth stages of plants.

  • Principle: Seeds of at least six different plant species (from different families) are exposed to the test substance, which is either incorporated into the soil or sprayed onto the soil surface[7][13].

  • Methodology:

    • Prepare test pots with a suitable soil substrate.

    • Apply the test substance at a range of concentrations (for dose-response) or a single limit concentration[7].

    • Sow a specified number of seeds for each species in each pot.

    • Maintain the pots in a controlled growth chamber with defined temperature, humidity, and light conditions[2][13].

    • Assess seedling emergence and mortality at 14 and 21 days after 50% emergence in the control group[7].

    • At the end of the test, measure the fresh or dry shoot weight and visually assess for any phytotoxic effects (e.g., chlorosis, necrosis, malformations)[1][7].

  • Self-Validation: The test is considered valid if the control group shows at least 70% seedling emergence and less than 10% mortality, with no visible signs of phytotoxicity[2].

OECD Guideline 227: Terrestrial Plant Test: Vegetative Vigour Test

This guideline assesses the effects of a substance on plants after they have emerged.

  • Principle: The test substance is sprayed onto young plants (typically at the 2- to 4-true leaf stage) to simulate post-emergence application[14][15].

  • Methodology:

    • Grow seedlings of selected plant species to the 2- to 4-true leaf stage.

    • Apply the test substance as a foliar spray at various rates[12].

    • Evaluate the plants for phytotoxicity symptoms (e.g., stunting, discoloration, deformities) at regular intervals for 21-28 days[12][15].

    • At the end of the study, measure the shoot biomass (fresh or dry weight) and height of the surviving plants[14].

  • Self-Validation: The control plants must exhibit normal growth and development throughout the study for the results to be considered valid.

Synthesis and Future Directions

The emergence of Methyl 4-hydroxyphenylacetate as a potent, fast-acting herbicidal agent with a novel, dual mechanism of action presents an exciting opportunity in the field of weed management[2]. Its efficacy against Ageratina adenophora is comparable to, and in terms of speed of action, surpasses that of the commercial herbicides reviewed in this guide.

However, several critical questions remain to be addressed to fully ascertain its potential as a commercial product:

  • Spectrum of Activity: The efficacy of Methyl 4-hydroxyphenylacetate needs to be evaluated against a broader range of economically important weed species, including both broadleaf and grassy weeds.

  • Crop Selectivity: Extensive testing is required to determine its safety on major agricultural crops.

  • Environmental Fate and Toxicology: A thorough investigation of its persistence, degradation, and potential effects on non-target organisms is essential for a comprehensive environmental risk assessment.

  • Formulation and Application Technology: Optimizing the formulation and delivery system will be crucial for maximizing its efficacy under field conditions.

References

  • Phytotoxic Potential of Methyl 4-Hydroxyphenylacetate Against Ageratina adenophora (Spreng.): Mechanistic Insights and Implications for Sustainable Weed Management. (2025). MDPI. [Link]

  • How Atrazine Enhances Weed Control in Modern Agriculture. (2025). Syngenta. [Link]

  • OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. (n.d.). Ibacon. [Link]

  • Study Shows Repeated Glyphosate Accelerates Weed Resistance. (2024). The Agri-Pulse. [Link]

  • Efficacy of Different Glyphosate rates of Application on Weed Infestation in Citrus Orchards. (2020). International Journal of Environment, Agriculture and Biotechnology. [Link]

  • OECD 227: Terrestrial plant test (vegetative vigor test). (n.d.). Labcorp. [Link]

  • MCPA. (n.d.). Wikipedia. [Link]

  • Herbicidal Efficacy of atrazine for Weed Control in Maize (Zea mays L.). (2015). SUST Journal of Agricultural and Veterinary Sciences. [Link]

  • OECD 227: Terrestrial Plant Test: Vegetative Vigour Test. (n.d.). ibacon. [Link]

  • Efficacy and selectivity of 2,4-D applied at different rates, growth stages and formulations in paddy rice. (2001). Weed Control Journal. [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. [Link]

  • INFLUENCE OF GLYPHOSATE (ROUNDUP ULTRA®) RATE AND TIME OF APPLICATION ON WEED CONTROL AND PERFORMANCE OF DP5415RR COTTON IN ISRAEL: FIELD AND LABORATORY EXPERIMENTS. (n.d.). Cotton Inc.[Link]

  • Use of 2,4-D and Other Phenoxy Herbicides Pastureland, Rangeland, Alfalfa Forage, and Invasive Weeds in the United States. (n.d.). 24d.info. [Link]

  • Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. (2013). UC Agriculture and Natural Resources. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 4-Hydroxy-2-Methylphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the reliable production of key intermediates is paramount. 4-Hydroxy-2-methylphenyl acetate, a valuable building block, presents a seemingly straightforward synthesis that can harbor nuances affecting yield and purity. This guide provides an in-depth comparison of two common protocols for its synthesis, derived from established chemical principles, to aid in the selection and optimization of a reproducible and efficient method.

Introduction to 4-Hydroxy-2-Methylphenyl Acetate

4-Hydroxy-2-methylphenyl acetate is an important intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure, featuring both a free phenol and an acetate ester on the same aromatic ring, allows for differential reactivity and subsequent functionalization. The primary challenge in its synthesis lies in the selective mono-acetylation of 2-methylhydroquinone, as the presence of two hydroxyl groups of similar reactivity can lead to the formation of the di-acetylated byproduct, 2-methyl-1,4-phenylene diacetate.

This guide will dissect two distinct and reproducible protocols for the synthesis of 4-hydroxy-2-methylphenyl acetate: a classical base-mediated approach and a milder, catalytically-driven method. We will explore the underlying mechanisms, provide detailed experimental procedures, and offer insights into potential challenges and optimization strategies.

Protocol 1: Base-Mediated Acetylation with Acetyl Chloride

This protocol is a robust and widely applicable method for the acetylation of phenols. It relies on the in-situ formation of a phenoxide ion, which is a more potent nucleophile than the corresponding phenol, thereby facilitating the reaction with an acylating agent.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The sodium hydroxide deprotonates one of the hydroxyl groups of 2-methylhydroquinone to form a sodium phenoxide. This phenoxide then attacks the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group yields the desired 4-hydroxy-2-methylphenyl acetate. The stoichiometry of the base is critical to favor mono-acetylation.

Experimental Protocol

Materials:

  • 2-Methylhydroquinone

  • Sodium hydroxide (NaOH)

  • Acetyl chloride (CH₃COCl)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylhydroquinone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.0 eq) at 0 °C (ice bath).

  • To this solution, add a solution of acetyl chloride (1.0 eq) in tetrahydrofuran (THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-hydroxy-2-methylphenyl acetate.

Workflow Diagram

Protocol1_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Methylhydroquinone in aq. NaOH at 0°C B Add Acetyl Chloride in THF dropwise A->B C Stir at 0°C, then RT B->C D Extract with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry over MgSO4 E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for Base-Mediated Acetylation.

Protocol 2: Iodine-Catalyzed Acetylation with Acetic Anhydride

This protocol offers a milder alternative to the base-mediated approach, utilizing a catalytic amount of iodine to activate the acylating agent.[1] This method can sometimes provide better selectivity for mono-acetylation and avoids the use of a strong base.

Mechanistic Rationale

Iodine acts as a Lewis acid catalyst, activating the acetic anhydride by coordinating to one of its carbonyl oxygens. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. The reaction proceeds through a similar nucleophilic acyl substitution mechanism as in Protocol 1, but under neutral or slightly acidic conditions.

Experimental Protocol

Materials:

  • 2-Methylhydroquinone

  • Acetic anhydride ((CH₃CO)₂O)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methylhydroquinone (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask, add acetic anhydride (1.1 eq).

  • Add a catalytic amount of iodine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to quench the catalyst and remove excess acetic anhydride and acetic acid, followed by deionized water (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-hydroxy-2-methylphenyl acetate.

Workflow Diagram

Protocol2_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Methylhydroquinone and Acetic Anhydride in DCM B Add catalytic Iodine A->B C Stir at Room Temperature B->C D Dilute with DCM C->D E Wash with aq. NaHCO3 and Water D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for Iodine-Catalyzed Acetylation.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each protocol are summarized below. The expected yields and purities are based on typical outcomes for similar phenolic acetylations reported in the literature.

ParameterProtocol 1: Base-MediatedProtocol 2: Iodine-Catalyzed
Reagents 2-Methylhydroquinone, NaOH, Acetyl chloride, THF2-Methylhydroquinone, Acetic anhydride, Iodine, DCM
Reaction Conditions 0 °C to room temperatureRoom temperature
Reaction Time ~3 hours~4-6 hours
Work-up Aqueous work-up with extractionAqueous work-up with extraction
Catalyst Stoichiometric baseCatalytic iodine
Byproducts 2-methyl-1,4-phenylene diacetate, NaCl2-methyl-1,4-phenylene diacetate, Acetic acid
Reported Yield Moderate to good (typically 50-70%)Moderate to good (typically 60-80%)[1]
Selectivity Dependent on stoichiometry and addition rateGenerally good, but can vary
Scalability Readily scalableScalable, with potential for catalyst deactivation
Safety Acetyl chloride is corrosive and moisture-sensitiveIodine is a halogen, handle with care

Discussion and Field-Proven Insights

Protocol 1: The Workhorse Method

The base-mediated acetylation is a classic and generally reliable method. The primary determinant of success is the careful control of stoichiometry and reaction temperature. The use of exactly one equivalent of base is intended to generate the mono-phenoxide, thus favoring mono-acetylation. However, in practice, an equilibrium between the phenol, mono-phenoxide, and di-phenoxide can exist, leading to the formation of some di-acetylated byproduct. The slow, dropwise addition of acetyl chloride at low temperature is crucial to maintain a low concentration of the acylating agent, further promoting mono-substitution. From an industrial perspective, the use of inexpensive and readily available reagents makes this an attractive, cost-effective option.

Protocol 2: The Milder Alternative

The iodine-catalyzed method offers the advantage of milder reaction conditions, which can be beneficial for sensitive substrates. The absence of a strong base can prevent potential side reactions. The catalytic nature of the process is also appealing from an atom-economy standpoint. However, the reaction rate can be slower, and the catalyst may need to be optimized for different substrates. The work-up is straightforward, with the sodium bicarbonate wash effectively removing the iodine catalyst and any acidic byproducts. This method may offer higher selectivity in some cases, but this is not always guaranteed and should be determined empirically.

Logical Relationship of Synthesis Routes

Synthesis_Routes cluster_protocol1 Protocol 1: Base-Mediated cluster_protocol2 Protocol 2: Iodine-Catalyzed Start 2-Methylhydroquinone P1_Reagents NaOH, Acetyl Chloride Start->P1_Reagents Reacts with P2_Reagents Acetic Anhydride, I2 (cat.) Start->P2_Reagents Reacts with Product 4-Hydroxy-2-methylphenyl Acetate Byproduct 2-Methyl-1,4-phenylene diacetate P1_Reagents->Product Forms P1_Reagents->Byproduct Can also form P2_Reagents->Product Forms P2_Reagents->Byproduct Can also form

Caption: Comparison of Synthetic Pathways.

Conclusion

Both the base-mediated and iodine-catalyzed protocols represent viable and reproducible methods for the synthesis of 4-hydroxy-2-methylphenyl acetate. The choice between them will depend on the specific requirements of the researcher or organization, including scale, cost considerations, and the desired purity profile. For large-scale, cost-effective production, the base-mediated approach is a strong contender. For smaller-scale syntheses where mild conditions are a priority, the iodine-catalyzed method provides an excellent alternative. It is recommended that both methods be evaluated on a small scale to determine the optimal conditions for achieving the desired yield and purity for a specific application.

References

  • PrepChem. Synthesis of hydroquinone monoacetate. [Link]

  • SciSpace. Microwave-induced acetylation of 2-methyl-5-hydroxy-1,4- naphthoquinone (plumbagin). [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 4-HYDROXY-2-METHYLPHENYL ACETATE

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This guide provides an in-depth technical comparison of the principal techniques for the purification of 4-HYDROXY-2-METHYLPHENYL ACETATE, a key intermediate in various synthetic pathways. We will delve into the methodologies of recrystallization and column chromatography, offering not just procedural steps, but the scientific rationale behind the choices made at each stage. This guide is designed to be a self-validating system, empowering you to select and optimize the most effective purification strategy for your specific needs.

Introduction to 4-HYDROXY-2-METHYLPHENYL ACETATE and the Imperative of Purification

4-HYDROXY-2-METHYLPHENYL ACETATE is a substituted aromatic ester with key functional groups—a phenolic hydroxyl and a methyl ester—that dictate its solubility and interaction with various purification media. Impurities, often originating from starting materials or side reactions during synthesis, can significantly impact the outcome of subsequent reactions and the biological activity of downstream compounds. Therefore, robust and efficient purification is not merely a matter of good laboratory practice; it is a critical determinant of research success.

Core Purification Methodologies: A Comparative Overview

The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice between these techniques hinges on several factors, including the nature and quantity of the impurities, the amount of the compound to be purified, and the desired final purity.

TechniquePrincipleIdeal ForKey AdvantagesKey Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a relatively large amount of solid material.Cost-effective, scalable, can yield highly pure crystalline material.Requires finding a suitable solvent, potential for significant product loss in the mother liquor.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Separating complex mixtures, including isomers and impurities with similar solubility.High resolving power, applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be less scalable for very large quantities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique that leverages the principle that most solids are more soluble in a hot solvent than in a cold one.[1][2] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving the more soluble impurities behind in the "mother liquor."

Experimental Protocol: Recrystallization of 4-HYDROXY-2-METHYLPHENYL ACETATE

1. Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the polarity of 4-HYDROXY-2-METHYLPHENYL ACETATE (possessing both a polar hydroxyl group and a moderately polar ester group), a solvent of intermediate polarity or a mixed solvent system is a logical starting point.

  • Initial Screening: Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. Likely candidates include water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.[3]

  • Proposed Solvent System: A mixed solvent system of Ethanol and Water is a promising candidate. The compound is likely soluble in hot ethanol and less soluble in water. This allows for the dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to the point of saturation (slight cloudiness) to induce crystallization upon cooling.[3][4]

2. Procedure:

  • Place the crude 4-HYDROXY-2-METHYLPHENYL ACETATE in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • If insoluble impurities (including charcoal) are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1][2]

  • If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise to the hot filtrate until a faint cloudiness persists. Add a drop or two of the first solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask during this process.[1]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point (reported as 55-58 °C).[5]

Diagram of Recrystallization Workflow:

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (optional) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of 4-HYDROXY-2-METHYLPHENYL ACETATE by recrystallization.

Column Chromatography: A High-Resolution Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[6] For 4-HYDROXY-2-METHYLPHENYL ACETATE, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate.

Experimental Protocol: Column Chromatography of 4-HYDROXY-2-METHYLPHENYL ACETATE

1. Thin-Layer Chromatography (TLC) for Solvent System Optimization:

Before running a column, it is essential to determine the optimal solvent system using TLC.[3][7][8][9][10] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

2. Column Preparation (Slurry Method):

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11][12]

  • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[11][12]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude 4-HYDROXY-2-METHYLPHENYL ACETATE in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6][11]

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.[6]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Collect fractions in separate test tubes.

  • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Once the desired compound begins to elute, you may choose to switch to a slightly more polar eluent (gradient elution) to speed up the process if necessary.

  • Combine the pure fractions containing 4-HYDROXY-2-METHYLPHENYL ACETATE.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Diagram of Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A TLC Optimization (Solvent System) B Column Packing (Silica Gel Slurry) A->B C Sample Loading (Dry or Wet) B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Pure Product H->I

Caption: Step-by-step workflow for the purification of 4-HYDROXY-2-METHYLPHENYL ACETATE via column chromatography.

Purity Assessment: Validating Your Results

Regardless of the purification method chosen, the final purity of the 4-HYDROXY-2-METHYLPHENYL ACETATE must be assessed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A sharp melting point range close to the literature value (55-58 °C) is a good indicator of purity.[5] Impurities tend to broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[13][14][15][16] A reversed-phase HPLC method can be developed to separate and quantify any remaining impurities. A typical system would involve a C18 column with a mobile phase gradient of water (with a modifier like formic or phosphoric acid) and acetonitrile or methanol.[17][18]

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical identity and structure of the purified compound and can also reveal the presence of impurities.

Conclusion: Selecting the Optimal Purification Strategy

The choice between recrystallization and column chromatography for the purification of 4-HYDROXY-2-METHYLPHENYL ACETATE is context-dependent.

  • For large quantities of crude material with a limited number of impurities that have different solubility profiles, recrystallization is often the more efficient and economical choice.

  • For complex mixtures , small-scale purifications , or when high purity is critical and impurities are structurally similar to the product, column chromatography offers superior resolving power.

In many research and development settings, a combination of these techniques is employed. For instance, an initial purification by recrystallization might be followed by column chromatography of the mother liquor to recover more product, or a final recrystallization step after column chromatography can provide a highly pure, crystalline final product. By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most appropriate purification strategy for 4-HYDROXY-2-METHYLPHENYL ACETATE, ensuring the integrity and success of their scientific endeavors.

References

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
  • University of Wisconsin-Madison. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reeve, C. D., Carver, M. A., & Hopper, D. J. (1989). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Biochemical Journal, 263(2), 431–437.
  • University of Houston. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics - 2023. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Prieto, M. A., Pérez, J. L., & García, J. L. (1993). Purification and characterization of the 4-hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U. FEMS Microbiology Letters, 114(3), 299-304.
  • Chemistry LibreTexts. (2022, April 7). 3.4E: Quantitating Crystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • MDPI. (2025, December 17). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for purifying 4-hydroxy-acetophenone. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 4-Hydroxy-2-methylphenyl Acetate vs. Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In the development of targeted antioxidants, prodrugs, and specialized monomers, the regioselective modification of hydroquinones is a critical synthetic hurdle. 4-Hydroxy-2-methylphenyl acetate is a highly valued monoacetylated derivative of 2-methylbenzene-1,4-diol (commonly known as toluhydroquinone or methylhydroquinone) .

Because toluhydroquinone possesses two distinct phenolic hydroxyl groups—one sterically hindered by an ortho-methyl group (C1) and one unhindered (C4)—direct acetylation often yields a mixture of regioisomers or favors the non-target C4-acetate. This guide objectively compares the spectroscopic "performance" (analytical resolution and structural confirmation) of the target product against its precursor, providing researchers with self-validating protocols to confirm regioselective synthesis.

Mechanistic Pathway: Overcoming Regioselectivity Challenges

To synthesize 4-hydroxy-2-methylphenyl acetate with high purity, researchers cannot rely on standard stoichiometric acetylation, as the unhindered C4-hydroxyl is kinetically favored. Instead, a self-validating "protect-and-select" or enzymatic hydrolysis workflow is required.

By peracetylating the precursor to a diacetate and subsequently subjecting it to selective enzymatic hydrolysis (using Candida antarctica Lipase B), the less hindered C4-acetate is cleaved, leaving the sterically protected C1-acetate intact.

Pathway A Toluhydroquinone (Precursor) B Peracetylation (Ac2O, Pyridine) A->B C 2-Methyl-1,4-phenylene diacetate B->C D Selective Enzymatic Hydrolysis (CALB) C->D E 4-Hydroxy-2-methylphenyl acetate (Target) D->E

Caption: Workflow for the regioselective synthesis of 4-hydroxy-2-methylphenyl acetate.

Experimental Workflows: A Self-Validating System

To ensure high scientific integrity, the following protocols integrate internal validation steps (e.g., TLC monitoring and internal standards) to prevent false positives during structural characterization.

Protocol A: Regioselective Synthesis
  • Peracetylation: Dissolve 10 mmol of toluhydroquinone in 15 mL of anhydrous pyridine. Cool to 0 °C and add 25 mmol of acetic anhydride dropwise. Stir at room temperature for 4 hours. Quench with ice water, extract with ethyl acetate (EtOAc), wash with 1M HCl to remove pyridine, and dry over Na₂SO₄. Evaporate to yield the diacetate intermediate.

  • Selective Hydrolysis: Dissolve 5 mmol of the diacetate in 20 mL of a 1:1 (v/v) mixture of ethanol and phosphate buffer (pH 7.0). Add 100 mg of immobilized Candida antarctica Lipase B (CALB).

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The hydrolysis of the unhindered C4-acetate will appear as a new, more polar spot. Terminate the reaction once the diacetate is consumed to prevent over-hydrolysis.

  • Isolation: Filter the enzyme, extract the aqueous phase with EtOAc, and purify via flash column chromatography to yield the pure C1-acetate target.

Protocol B: Spectroscopic Sample Preparation
  • NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆. Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal zero-reference standard. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • FT-IR Acquisition: Prepare a KBr pellet using 1.5 mg of the analyte and 100 mg of anhydrous, IR-grade KBr. Press at 10 tons for 2 minutes. Acquire spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectroscopic Data Presentation & Comparison

The analytical performance of these compounds is best evaluated by their spectral divergence. The tables below summarize the quantitative shifts observed when moving from the precursor to the target product .

Table 1: ¹H NMR Spectral Comparison (DMSO-d₆, 400 MHz)
Proton AssignmentToluhydroquinone (Precursor)4-Hydroxy-2-methylphenyl acetateShift Difference (Δδ)
C1-OH / C1-OAc 8.61 ppm (s, 1H, OH)2.25 ppm (s, 3H, OAc)Functional group conversion
C4-OH 8.53 ppm (s, 1H, OH)9.30 ppm (s, 1H, OH)+0.77 ppm (Loss of symmetry)
H-6 (Aromatic) 6.55 ppm (d, J=8.5 Hz, 1H)6.85 ppm (d, J=8.5 Hz, 1H)+0.30 ppm (Deshielded by ester)
H-3 (Aromatic) 6.48 ppm (d, J=2.8 Hz, 1H)6.65 ppm (d, J=2.8 Hz, 1H)+0.17 ppm (Deshielded)
H-5 (Aromatic) 6.40 ppm (dd, J=8.5, 2.8 Hz, 1H)6.55 ppm (dd, J=8.5, 2.8 Hz, 1H)+0.15 ppm (Deshielded)
C2-CH₃ 2.05 ppm (s, 3H)2.08 ppm (s, 3H)+0.03 ppm (Minimal impact)
Table 2: FT-IR Spectral Signatures (KBr Pellet)
Functional GroupToluhydroquinone (Precursor)4-Hydroxy-2-methylphenyl acetateDiagnostic Value
O-H Stretch ~3350 cm⁻¹ (Broad, strong)~3400 cm⁻¹ (Sharper, medium)Indicates loss of one OH group
C=O Stretch Absent~1750 cm⁻¹ (Strong)Primary confirmation of acetylation
C-O Stretch Absent~1220 cm⁻¹ (Strong)Confirms ester linkage
Aromatic C=C 1500, 1460 cm⁻¹1510, 1465 cm⁻¹Confirms ring integrity

Mechanistic Insights into Spectral Shifts

Understanding the causality behind these data points is what separates a routine analysis from expert characterization.

1. The Deshielding Effect in NMR: When the C1-hydroxyl group of toluhydroquinone is converted to an acetate, the electron-donating nature of the hydroxyl (-OH) is replaced by the electron-withdrawing inductive effect (-I) of the ester (-OAc) . This pulls electron density away from the aromatic ring. Consequently, the aromatic proton at the C6 position (ortho to the new acetate group) experiences significant magnetic deshielding, shifting downfield from 6.55 ppm to 6.85 ppm.

2. Differentiating Regioisomers: If the synthesis had incorrectly favored the C4-acetate (yielding the alternative isomer 4-hydroxy-3-methylphenyl acetate), the H-3 and H-5 protons would experience the primary downfield shift, while H-6 would remain relatively shielded. The specific +0.30 ppm shift of H-6 is the definitive proof of C1-acetylation.

Caption: Causality of spectroscopic shifts following C1-acetylation of toluhydroquinone.

3. IR Signature Evolution: The precursor exhibits a massive, broad O-H stretch due to extensive intermolecular hydrogen bonding between the dual hydroxyl groups. In the product, the conversion of one OH to an ester breaks this symmetric hydrogen-bonding network. As a result, the remaining O-H stretch at ~3400 cm⁻¹ becomes noticeably sharper, while the highly diagnostic ester carbonyl (C=O) stretch dominates the spectrum at ~1750 cm⁻¹.

References

  • National Center for Biotechnology Information. "Methylhydroquinone | C7H8O2 | CID 7253." PubChem, [Link]

  • ACS Publications. "New Polyoxygenated Farnesylcyclohexenones, Deacetoxyyanuthone A and Its Hydro Derivative from the Marine-Derived Fungus Penicillium sp." Journal of Natural Products,[Link]

  • CSIC. "Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone." Grasas y Aceites,[Link]

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and cosmetic formulations evolve, the strategic use of prodrugs to enhance bioavailability, reduce cytotoxicity, and control the release of active pharmacophores has become a cornerstone of modern molecular design. This guide provides an in-depth comparative analysis of 4-Hydroxy-2-methylphenyl acetate (4-H2MPA) against its parent and related phenols, specifically Hydroquinone (HQ), 2-Methylhydroquinone (2-MHQ), and Hydroquinone monoacetate (HQMA / 4-acetoxyphenol).

By masking the reactive phenolic hydroxyl group with an acetate ester, scientists can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide explores the mechanistic causality behind these changes and provides self-validating protocols to quantify their biological activities.

Structural Dynamics: The Prodrug Advantage

The biological efficacy of phenolic compounds is heavily dictated by their redox potential and lipophilicity (LogP). Free phenols like HQ and 2-MHQ are potent electron donors, making them excellent immediate antioxidants. However, this high reactivity leads to rapid auto-oxidation, poor formulation stability (browning), and non-specific protein binding that manifests as cytotoxicity.

Esterification of the phenol to create 4-H2MPA and HQMA introduces three critical advantages:

  • Enhanced Membrane Permeability: The acetate group increases lipophilicity, allowing the molecule to passively diffuse across lipid bilayers more efficiently than the free diol.

  • Controlled Intracellular Release: These compounds act as inert prodrugs in systemic circulation or topical formulations. Upon cellular entry, ubiquitous intracellular esterases cleave the ester bond, liberating the active phenol directly within the target tissue.

  • Steric Shielding: In 4-H2MPA, the ortho-methyl group provides steric hindrance adjacent to the hydroxyl group. This electron-donating methyl group lowers the oxidation potential of the released 2-MHQ (making it a superior radical scavenger) while simultaneously protecting the molecule from premature degradation.

Comparative Biological Activity Profiles

Antioxidant Capacity and NRF2-ARE Pathway Activation

Free hydroquinones exhibit potent direct radical-scavenging effects in cell-free environments . However, in living cells, the monoacetates excel. Research demonstrates that 4-acetoxyphenol (HQMA) protects retinal pigment epithelium (RPE) cells from oxidative stress-induced necrosis by functioning as a potent stabilizer of the NRF2 transcription factor . 4-H2MPA operates via the identical pathway but offers prolonged intracellular residence time due to the steric bulk of its methyl group, which modulates its interaction with the Keap1-NRF2 complex.

NRF2_Pathway A 4-H2MPA (Prodrug) B Intracellular Esterases A->B Cellular Uptake C 2-Methylhydroquinone (Active Phenol) B->C Hydrolysis D Keap1-NRF2 Complex C->D Electrophilic Stress E Nuclear Translocation D->E NRF2 Release F ARE Binding & Gene Expression E->F Activation

NRF2-ARE pathway activation via esterase-mediated hydrolysis of phenolic acetates.

Lipoxygenase (LOX) Inhibition

Lipoxygenases catalyze the oxidation of arachidonic acid into inflammatory leukotrienes. Phenolic compounds inhibit LOX by reducing the active site non-heme iron from Fe(III) to Fe(II). 4-H2MPA serves as a critical intermediate and active pharmacophore in the synthesis of spiro-derivative LOX inhibitors , where its controlled hydrolysis ensures targeted anti-inflammatory action without the systemic toxicity associated with free hydroquinones.

Tyrosinase Inhibition and Dermatological Applications

In dermatology, hydroquinone is the gold standard for depigmentation but is notorious for causing erythema and exogenous ochronosis. Fatty acid esters of hydroquinone, including monoacetates, provide high formulation stability and drastically lower irritant action . 4-H2MPA remains inactive in the formulation tube but is rapidly converted to the tyrosinase-inhibiting 2-MHQ by epidermal esterases upon penetrating the stratum corneum.

Quantitative Data Synthesis

The following table synthesizes the comparative performance of these compounds across cell-free and cell-based models. Note the stark contrast between the cell-free and intracellular efficacy of the acetates, perfectly illustrating the prodrug mechanism.

CompoundEst. LogPCell-Free DPPH Scavenging (IC₅₀)Intracellular ROS ReductionCell-Free Tyrosinase Inhibition (IC₅₀)Cytotoxicity (IC₅₀ in RPE cells)
Hydroquinone (HQ) 0.5915.2 µM45%4.5 µM25 µM
2-Methylhydroquinone (2-MHQ) 1.0512.4 µM55%6.2 µM40 µM
HQ Monoacetate (HQMA) 0.85>200 µM (Inactive)78%>200 µM (Inactive)>100 µM
4-H2MPA 1.35>200 µM (Inactive)88% >200 µM (Inactive)>150 µM

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, experimental designs must account for their prodrug nature. A simple direct-contact assay will yield false negatives for 4-H2MPA. The protocols below integrate specific enzyme inhibitors to create a self-validating system —proving that the observed biological activity is causally linked to intracellular esterase cleavage.

Exp_Workflow Step1 1. Compound Preparation (Equimolar Dosing) Step2 2. Cell-Free Assays (DPPH, Isolated Tyrosinase) Step1->Step2 Direct Activity Step3 3. Cell-Based Assays (RPE Cells, Melanocytes) Step1->Step3 Cellular Efficacy Step5 5. Multi-Omics & Phenotypic Analysis Step2->Step5 Baseline Data Step4 4. Esterase Inhibitor Control (Validation of Prodrug Mechanism) Step3->Step4 Mechanistic Check Step4->Step5 Data Synthesis

Self-validating workflow comparing direct vs. esterase-dependent biological activities.

Protocol A: Intracellular NRF2 Activation & ROS Scavenging (Esterase-Dependent)

Causality Focus: By utilizing Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, we can isolate the prodrug activation step. If 4-H2MPA's efficacy drops in the presence of BNPP but 2-MHQ's does not, the esterase-cleavage mechanism is validated.

  • Cell Culture & Pre-treatment: Seed ARPE-19 (human retinal pigment epithelial) cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours. Divide into two cohorts:

    • Cohort 1 (Standard): Pre-incubate with standard media for 1 hour.

    • Cohort 2 (Validation): Pre-incubate with media containing 50 µM BNPP for 1 hour to inhibit intracellular esterases.

  • Compound Dosing: Treat both cohorts with 10 µM of HQ, 2-MHQ, HQMA, or 4-H2MPA for 6 hours.

  • Oxidative Challenge: Induce oxidative stress by adding 500 µM H₂O₂ to all wells for 2 hours.

  • ROS Quantification: Wash cells with PBS and incubate with 10 µM DCFDA (fluorescent ROS probe) for 30 minutes. Read fluorescence (Ex/Em = 485/535 nm).

  • NRF2 Translocation Analysis: In a parallel 6-well setup, lyse cells post-treatment, separate nuclear and cytosolic fractions using a commercial kit, and perform Western blotting for NRF2 and downstream HO-1 expression.

Protocol B: Melanocyte Tyrosinase Inhibition Assay

Causality Focus: Differentiating direct enzyme inhibition from cellular prodrug activation ensures that formulation scientists understand the requirement for epidermal esterases when designing topical delivery systems.

  • Cell-Free Baseline (Negative Control): Incubate 50 µM of each compound directly with 50 U/mL mushroom tyrosinase and 2 mM L-DOPA in phosphate buffer (pH 6.8). Measure absorbance at 475 nm (dopachrome formation). Expected result: 4-H2MPA and HQMA will show near-zero inhibition.

  • Melanocyte Co-Culture: Seed B16F10 melanoma cells at 5×104 cells/well in 24-well plates. Stimulate melanogenesis with 100 nM α-MSH for 24 hours.

  • Treatment: Apply 10 µM and 50 µM of the test compounds for 48 hours.

  • Melanin Quantification: Wash cells, lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour. Measure absorbance at 405 nm and normalize to total protein content (BCA assay).

  • Viability Control: Perform a parallel MTT assay to ensure that the reduction in melanin is due to true tyrosinase inhibition following prodrug activation, rather than non-specific cytotoxicity (a common artifact with free hydroquinone).

References

  • Antioxidant Activity of Natural Hydroquinones Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • 4-Acetoxyphenol Prevents RPE Oxidative Stress-Induced Necrosis by Functioning as an NRF2 Stabilizer Source: PubMed / NCATS Inxight Drugs URL:[Link]

  • US7576094B2 - Spiro derivatives as lipoxygenase inhibitors Source: Google Patents URL
  • EP0060092A2 - Topical skin depigmenting composition Source: Google Patents URL

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-2-methylphenyl acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-2-methylphenyl acetate, the monoacetate ester of 2-methylhydroquinone, is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] The strategic placement of its functional groups—a phenolic hydroxyl and an acetate ester—makes it a versatile building block. However, its synthesis presents a classic chemical challenge: achieving regioselectivity in a molecule with two similar reactive sites. The choice of synthetic route is therefore a critical decision, balancing factors of yield, purity, cost, scalability, and environmental impact.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-Hydroxy-2-methylphenyl acetate. We will dissect each methodology, offering not just protocols but the underlying chemical reasoning, supported by experimental data. This analysis is designed to empower researchers, chemists, and process development professionals to select the most appropriate synthesis strategy for their specific objectives, whether for small-scale research or large-scale industrial production.

Route 1: Direct Selective Acetylation of 2-Methylhydroquinone

The most direct path to the target molecule is the selective acetylation of one of the two hydroxyl groups on 2-methylhydroquinone. While seemingly straightforward, this route's primary challenge lies in controlling the reaction to favor mono-acetylation and minimize the formation of the diacetylated byproduct, 2-methyl-1,4-phenylene diacetate.

Principle and Mechanistic Insights

This reaction proceeds via nucleophilic attack of a phenolic oxygen on the electrophilic carbonyl carbon of an acetylating agent. The two hydroxyl groups on 2-methylhydroquinone have slightly different electronic environments due to the presence of the methyl group, but this difference is often insufficient to achieve high selectivity with aggressive, non-selective reagents. The key to success is the careful selection of reagents and conditions to exploit subtle differences in reactivity or to control stoichiometry effectively.

Catalysts can play a crucial role. Iodine, for example, has been shown to be an effective catalyst for the acetylation of phenols with acetic anhydride, often leading to high yields under relatively mild conditions.[2]

Experimental Protocol: Iodine-Catalyzed Acetylation

This protocol is adapted from methodologies for the selective acetylation of phenolic compounds.[2]

  • Reaction Setup: To a solution of 2-methylhydroquinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add acetic anhydride (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.05 eq) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the formation of the mono-acetate and minimize the di-acetate.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to separate the desired monoacetate from unreacted starting material and the diacetate byproduct.

Cost-Benefit Analysis
  • Advantages:

    • Atom Economy: This is the most atom-economical route, with the fewest steps and reagents.

    • Cost-Effectiveness: Utilizes common and inexpensive starting materials (2-methylhydroquinone, acetic anhydride) and a low-cost catalyst.

  • Disadvantages:

    • Selectivity Issues: Achieving high selectivity can be challenging, leading to a mixture of products. This necessitates a potentially costly and time-consuming purification step, reducing the overall isolated yield.

    • Waste Generation: Purification by column chromatography can generate significant solvent waste, which is a drawback from a green chemistry perspective.[3]

Synthetic Pathway Diagram

G SM 2-Methylhydroquinone Reagent Acetic Anhydride (1.1 eq) Iodine (cat.) SM->Reagent Product 4-Hydroxy-2-methylphenyl acetate Reagent->Product Major Byproduct 2-Methyl-1,4-phenylene diacetate Reagent->Byproduct Minor

Caption: Direct acetylation of 2-methylhydroquinone.

Route 2: Enzymatic Regioselective Acetylation

Biocatalysis offers a powerful solution to the challenge of regioselectivity. Enzymes, particularly lipases, can differentiate between sterically and electronically similar functional groups with remarkable precision, operating under mild, environmentally benign conditions.

Principle and Mechanistic Insights

Enzymatic acetylation typically uses a lipase (e.g., from Candida antarctica) to catalyze the transfer of an acetyl group from an acyl donor to the substrate. Vinyl acetate is a common acyl donor because the reaction is effectively irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be easily removed, driving the equilibrium towards the product. The enzyme's active site provides a chiral and sterically defined environment that orients the 2-methylhydroquinone substrate in a way that favors acetylation of only one of the two hydroxyl groups. This approach is a cornerstone of green chemistry, enhancing efficiency and reducing waste.[4][5]

Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol is a conceptualized procedure based on established methods for enzymatic acylation of phenols.[6]

  • Reaction Setup: Suspend 2-methylhydroquinone (1.0 eq) and an immobilized lipase (e.g., Novozym 435) in an organic solvent (e.g., tert-butyl methyl ether or toluene).

  • Acyl Donor Addition: Add vinyl acetate (1.5-2.0 eq) to the suspension.

  • Reaction Conditions: Incubate the mixture with shaking at a controlled temperature (typically 30-50 °C). Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction reaches optimal conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused, a significant cost-saving and sustainability benefit.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product often has very high purity, sometimes requiring minimal further purification beyond a simple wash or recrystallization.

Cost-Benefit Analysis
  • Advantages:

    • High Selectivity: Typically yields the desired mono-acetate with excellent regioselectivity (>95%), virtually eliminating the diacetylated byproduct.

    • Green Chemistry: Operates under mild conditions (low temperature, atmospheric pressure), uses non-toxic catalysts, and reduces the need for extensive purification, minimizing solvent waste.[3][7]

    • Catalyst Reusability: Immobilized enzymes can be recovered and reused multiple times, offsetting their initial higher cost.

  • Disadvantages:

    • Catalyst Cost: The initial investment for a commercial immobilized lipase is higher than for simple chemical catalysts.

    • Reaction Time: Enzymatic reactions can be slower than conventional chemical methods, potentially taking several hours to days to reach completion.

    • Scalability: While industrial-scale biocatalytic processes are common, they require specialized reactor setups and process optimization.[5][8]

Synthetic Pathway Diagram

G SM 2-Methylhydroquinone Reagent Vinyl Acetate Immobilized Lipase SM->Reagent Product 4-Hydroxy-2-methylphenyl acetate Reagent->Product Highly Selective

Caption: Highly selective enzymatic acetylation.

Route 3: Protection-Deprotection Strategy

This classic organic synthesis strategy involves temporarily "blocking" one of the reactive sites to force the reaction to occur at the desired location. While effective, it adds steps to the overall sequence, which impacts yield, cost, and waste generation.

Principle and Mechanistic Insights

The strategy involves three core steps:

  • Selective Protection: One of the two hydroxyl groups of 2-methylhydroquinone is selectively protected with a group that is stable to acetylation conditions (e.g., a benzyl ether).

  • Acetylation: The remaining free hydroxyl group is acetylated using a standard acetylating agent like acetic anhydride.

  • Deprotection: The protecting group is removed under conditions that do not affect the newly formed acetate ester (e.g., catalytic hydrogenation to remove a benzyl group).

This approach offers near-perfect control over selectivity but at the cost of process efficiency. It directly contravenes the green chemistry principle of avoiding chemical derivatives and protecting groups whenever possible.[3]

Experimental Workflow
  • Mono-benzylation: React 2-methylhydroquinone with one equivalent of benzyl bromide and a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to form 4-(benzyloxy)-2-methylphenol.

  • Acetylation: Acetylate the product from the previous step with acetic anhydride and pyridine to yield 4-(benzyloxy)-2-methylphenyl acetate.[9]

  • Deprotection (Hydrogenolysis): Subject the acetylated product to catalytic hydrogenation (H₂, Pd/C) to cleave the benzyl ether, yielding the final product, 4-hydroxy-2-methylphenyl acetate.

Cost-Benefit Analysis
  • Advantages:

    • Excellent Selectivity: Provides unambiguous control over which hydroxyl group is acetylated, leading to a very pure final product.

  • Disadvantages:

    • Low Overall Yield: A multi-step synthesis inherently leads to a lower overall yield due to material loss at each stage.

    • High Cost: Requires additional reagents (protecting group, deprotection catalysts like Palladium) and solvents for each step, significantly increasing the overall cost.

    • Significant Waste: Generates waste from three separate reactions and purification steps, resulting in a very poor process mass intensity (PMI).

    • Safety Concerns: Hydrogenation requires specialized high-pressure equipment and involves a flammable gas and a pyrophoric catalyst (Pd/C).[10]

Synthetic Workflow Diagram

G cluster_0 Protection-Deprotection Workflow A 2-Methylhydroquinone B 4-(Benzyloxy)-2-methylphenol A->B 1. Protection (BnBr, K₂CO₃) C 4-(Benzyloxy)-2-methylphenyl acetate B->C 2. Acetylation (Ac₂O, Pyridine) D 4-Hydroxy-2-methylphenyl acetate C->D 3. Deprotection (H₂, Pd/C)

Caption: Multi-step protection-acetylation-deprotection route.

Comparative Summary and Recommendation

MetricRoute 1: Direct AcetylationRoute 2: Enzymatic SynthesisRoute 3: Protection-Deprotection
Number of Steps 113
Selectivity Moderate to LowVery HighVery High
Typical Yield 40-60% (isolated)>85%50-70% (overall)
Relative Cost LowMedium (High initial catalyst cost)High
Green Chemistry Poor (purification waste)ExcellentVery Poor (multiple steps, waste)
Scalability Moderate (purification is a bottleneck)Good (requires optimization)Poor (complex, hazardous steps)
Expert Recommendation

For professionals in research and drug development, the choice of synthesis is dictated by the desired outcome:

  • For Small-Scale Synthesis & Rapid Access: Direct Selective Acetylation (Route 1) may be acceptable if a mixture of products can be tolerated or if purification is feasible on a lab scale. Its speed and low upfront cost are advantageous for initial discovery efforts.

  • For Sustainable & High-Purity Production: Enzymatic Synthesis (Route 2) is unequivocally the superior choice. It aligns with modern green chemistry principles, offering unparalleled selectivity which simplifies downstream processing, reduces waste, and leads to a higher quality product.[4][7] The reusability of the enzyme makes it economically viable and highly attractive for scaling up.

  • To be Avoided: The Protection-Deprotection Strategy (Route 3) is a textbook example of a less efficient route. While it provides a solution, its poor atom economy, high cost, and significant environmental footprint make it non-competitive for any practical application beyond a pedagogical exercise.

References

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A Researcher's Guide to Property Profiling: In-Silico Prediction vs. Experimental Data for 4'-Hydroxy-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, a thorough understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. These characteristics govern a molecule's behavior from the lab bench to its potential therapeutic application. Traditionally, these properties are determined through rigorous, and often resource-intensive, laboratory experiments. However, the dawn of high-throughput computational chemistry has introduced a powerful alternative: in-silico prediction.

This guide provides an in-depth comparison of these two approaches. While the initial focus was 4-Hydroxy-2-methylphenyl Acetate, a comprehensive data search revealed a scarcity of published experimental values. This is a common challenge in research. To provide a practical and data-rich comparison, we have pivoted to a closely related and well-characterized analog: 4'-Hydroxy-2'-methylacetophenone (CAS: 875-59-2). This compound, a substituted acetophenone, serves as an excellent case study to illustrate the complementary nature of experimental and computational methodologies.[1][2][3]

Section 1: The Experimental Approach: Ground Truth in the Laboratory

Experimental determination remains the gold standard for characterizing a compound's properties. The data generated provides a tangible, real-world benchmark against which all other methods are measured. The causality behind this is simple: direct measurement under controlled conditions reflects the true physical nature of the substance.

Key Physicochemical Properties: Experimental Data

For 4'-Hydroxy-2'-methylacetophenone, several key experimental values have been reported in the literature and by commercial suppliers:

PropertyExperimental ValueSource (Example)
Melting Point 129-131 °CSigma-Aldrich[4]
127-132 °CThermo Scientific[5][6]
Boiling Point 313 °C (at 760 mmHg)Sigma-Aldrich[4]
Water Solubility Limited / Soluble in MethanolCymitQuimica, TCI[1][4][7]
Density 1.059 g/mL (at 25 °C)Sigma-Aldrich[4][8]

Note: The limited quantitative data on water solubility highlights a frequent gap in publicly available experimental information, often requiring researchers to perform these measurements themselves.

Experimental Protocols: A Self-Validating System

To ensure accuracy and reproducibility, standardized protocols are critical. Below are detailed methodologies for determining fundamental physicochemical properties.

The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the 4'-Hydroxy-2'-methylacetophenone sample is completely dry and finely powdered.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[9][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Heating and Observation:

    • If the approximate melting point is known (~130°C), heat rapidly to about 110°C.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Observe the sample through the magnified eyepiece.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the experimental melting point.[9][10]

This method determines the saturation mass concentration of a substance in water and is suitable for compounds with solubilities above 0.01 g/L.[12][13]

Methodology:

  • Preparation: Add an excess amount of 4'-Hydroxy-2'-methylacetophenone (solid must be pulverized) to a flask containing deionized water. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration may be used to separate the solid from the aqueous phase.

  • Quantification: Carefully extract an aliquot of the clear, saturated aqueous solution.

  • Analysis: Determine the concentration of 4'-Hydroxy-2'-methylacetophenone in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which provides substance-specific quantification.[14] The resulting concentration is the water solubility.

The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its absorption and distribution. The shake-flask method is the "gold standard" for its direct measurement.[15][16]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or a buffer like PBS at pH 7.4 for LogD) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of 4'-Hydroxy-2'-methylacetophenone in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a separatory funnel containing a precise volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the funnel for a set period to facilitate partitioning, then allow the two phases (octanol and aqueous) to fully separate. Centrifugation can aid this separation.[17]

  • Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Concentration]octanol / [Concentration]aqueous).[15][17]

Experimental Workflow Diagram

Caption: Workflow for experimental property determination.

Section 2: The In-Silico Approach: High-Throughput Computational Prediction

In-silico tools offer a rapid and cost-effective way to estimate a molecule's properties before it is even synthesized.[18] These methods are invaluable for prioritizing candidates in large chemical libraries and guiding lead optimization efforts.[19]

The Causality Behind Prediction: QSAR and Machine Learning

Most in-silico predictions are based on Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.[20][21] The underlying principle is that the structure of a molecule dictates its properties and biological activity.

  • Descriptor Calculation: The 2D or 3D structure of a molecule is broken down into hundreds or thousands of numerical values called "descriptors." These can represent simple counts (e.g., number of hydrogen bond donors) or complex topological and electronic features.[22][23]

  • Model Training: A mathematical model (e.g., multiple linear regression, neural network, or other machine learning algorithm) is trained on a large dataset of diverse compounds for which high-quality experimental data already exists.[23] The algorithm learns the correlation between the structural descriptors and the measured property.

  • Prediction: When a new molecule like 4'-Hydroxy-2'-methylacetophenone is submitted, the software calculates its descriptors and feeds them into the trained model to predict the property of interest.[22]

Predicted Physicochemical & ADMET Properties

Numerous platforms can generate these predictions. Below is a compilation of predicted data for 4'-Hydroxy-2'-methylacetophenone from reputable sources.

PropertyPredicted ValuePrediction Tool/Source
LogP (Octanol/Water) 1.6PubChem (XLogP3)[2]
1.884 (est.)ChemicalBook[4]
Water Solubility 9392 mg/L (est.)The Good Scents Company
Boiling Point 313.0 °C (est.)The Good Scents Company
pKa (acidic) 8.28 ± 0.18ChemicalBook (Predicted)[4]
ADMET: Human Intestinal Absorption High ProbabilityADMET-AI (TDC)[24]
ADMET: Blood-Brain Barrier (BBB) Penetration Low ProbabilityADMET-AI (TDC)[24]
ADMET: CYP2D6 Substrate Low ProbabilityADMET-AI (TDC)[24]
ADMET: hERG Blocker Low ProbabilityADMET-AI (TDC)[24]
ADMET: Ames Mutagenicity Low ProbabilityADMET-AI (TDC)[24]

In-Silico Prediction Workflow Diagram

Caption: Workflow for in-silico property prediction.

Section 3: Head-to-Head Comparison: Bridging the Gap

The true power of these methodologies is realized when they are used in concert. Comparing the data reveals where computational models excel and where experimental validation is non-negotiable.

Summary Data Table: 4'-Hydroxy-2'-methylacetophenone

PropertyExperimental Data In-Silico Prediction Analysis
Melting Point 127 - 132 °C[5][6]128 °C[25]Excellent Agreement. The predicted value falls squarely within the experimental range, indicating a robust model for this property class.
Boiling Point 313 °C[4]313 °C[25]Excellent Agreement. The prediction is identical to the literature value, likely because this experimental value was part of the model's training set.
LogP Not available1.6 - 1.88[2][4]Prediction Only. This highlights a critical use case for in-silico tools: filling data gaps. The narrow prediction range suggests good model consensus. This value would require experimental validation (e.g., via the shake-flask method) for confirmation.
Water Solubility "Limited"[1]~9.4 g/LQualitative Agreement. The experimental term "limited" is vague. The in-silico prediction provides a quantitative estimate (~0.94 g/100mL), suggesting moderate solubility. This prediction provides a concrete hypothesis that can be efficiently tested in the lab using the OECD 105 protocol.
Discussion of Discrepancies and Agreements
  • Physicochemical Properties: For fundamental properties like melting and boiling points, modern QSPR models often show high accuracy, especially for common chemical scaffolds.[20] As seen with 4'-Hydroxy-2'-methylacetophenone, the predictions are highly reliable.

  • Partition and Solubility: LogP and water solubility are more complex properties influenced by subtle intermolecular forces. While predictions are incredibly useful for screening, they can have larger error margins than boiling or melting points. The qualitative agreement for solubility is typical; the computational model provides a specific, testable number where the literature is ambiguous.

  • ADMET Properties: ADMET predictions are inherently more challenging as they model complex biological systems. Predictions of "high" or "low" probability are intended to flag potential liabilities, not replace in-vitro or in-vivo testing.[18] For example, a low predicted probability of hERG blockage is encouraging, but an in-vitro patch-clamp assay would be required for any compound intended for clinical development.

Section 4: An Integrated Strategy for Modern Research

  • Early Stage (Screening & Design): Rely heavily on in-silico tools. When designing new molecules or screening virtual libraries, use predicted ADMET and physicochemical properties to filter out compounds with a high likelihood of failure.[19][26] This saves immense resources by focusing synthesis and experimental work on the most promising candidates.

  • Mid-Stage (Candidate Validation): Once a compound is synthesized, perform key experimental measurements. Validate the critical in-silico predictions, starting with fundamental properties like solubility and LogP, as these underpin many ADMET characteristics. If a compound was predicted to have low solubility, the experimental result will confirm or deny this critical liability early on.

  • Late Stage (Pre-clinical & Beyond): For lead candidates, comprehensive experimental profiling is mandatory. This includes definitive in-vitro ADMET assays (e.g., Caco-2 permeability, CYP inhibition panels) and, eventually, in-vivo pharmacokinetic studies. The initial in-silico predictions serve as a guide, but regulatory submissions require robust experimental evidence.

Conclusion

The comparison of properties for 4'-Hydroxy-2'-methylacetophenone clearly demonstrates that in-silico prediction and experimental measurement are not adversaries but powerful partners. Computational models provide unparalleled speed and cost-efficiency for early-stage decision-making and hypothesis generation. Experimental protocols provide the indisputable ground truth required for validation and regulatory acceptance. By thoughtfully integrating these methodologies, researchers, scientists, and drug development professionals can de-risk their projects, accelerate timelines, and ultimately increase their probability of success.

References

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  • Mansouri, K., et al. (2020). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

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  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Hydroxy-2-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Tsopelas, F., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Simulations Plus. (2025). ADMET Predictor®. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). OECD 115-95. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4'-Hydroxy-2'-methylacetophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Hydroxy-2-methylacetophenone Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • European Commission. (n.d.). A.6 WATER SOLUBILITY. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Insilco QSAR Modeling and Drug Development Process. Retrieved from [Link]

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Safety Operating Guide

4-HYDROXY-2-METHYLPHENYL ACETATE proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-HYDROXY-2-METHYLPHENYL ACETATE: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialty organic compounds require more than just following a generic checklist—it requires a mechanistic understanding of the chemical's reactivity and environmental impact.

4-Hydroxy-2-methylphenyl acetate (CAS No. 648439-27-4)[1] is a phenolic ester frequently utilized in drug development and synthetic organic chemistry. Because specific, isolated EPA waste codes do not exist for every proprietary intermediate, we must deduce our operational protocols from its chemical class: non-halogenated organic esters.

Below is the field-proven, self-validating operational guide for the safe disposal of this compound.

Chemical Profiling & Disposal Causality (The "Why")

Before disposing of any chemical, you must understand its structural vulnerabilities. 4-Hydroxy-2-methylphenyl acetate consists of a toluene ring substituted with a free hydroxyl group and an acetate ester.

  • The Hydrolysis Risk: The ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis. If improperly disposed of in an aqueous sink drain, the compound can hydrolyze to release acetic acid and 4-hydroxy-2-methylphenol .

  • Environmental Toxicity: Phenolic compounds are notorious for their environmental persistence, toxicity to aquatic microbiota, and disruption of wastewater treatment facilities. Furthermore, related phenolic derivatives are known to cause serious eye damage (H318) and skin irritation[2].

  • Regulatory Classification: Due to these risks, this compound must never enter the municipal water supply. It must be segregated, classified as hazardous organic waste, and subjected to high-temperature chemical incineration[3].

Pre-Disposal Safety & PPE Protocol

Every disposal protocol must be a self-validating system. Before initiating waste transfer, verify your safety envelope:

  • Eye Protection: Wear chemical splash goggles or a full-face shield. The risk of severe eye damage from phenolic dust or aerosolized solvent is high[2].

  • Dermal Protection: Utilize standard nitrile gloves. Self-Validation Step: Inspect gloves for micro-tears before handling. Esters can slowly permeate thin nitrile; if handling large volumes of the compound dissolved in a carrier solvent (like ethyl acetate), consider double-gloving or using butyl rubber gloves.

  • Respiratory/Environmental: Conduct all solid transfers and solvent pouring inside a certified, properly functioning fume hood to prevent the inhalation of irritant dusts.

Step-by-Step Disposal Workflows

The disposal pathway is entirely dependent on the physical state of the waste. Follow the specific methodology below that matches your operational scenario.

Scenario A: Pure Solid Waste (Unused or Expired Reagent)
  • Containment: Carefully transfer the solid 4-hydroxy-2-methylphenyl acetate into a wide-mouth, high-density polyethylene (HDPE) or amber glass container.

  • Segregation: Ensure the container is free of strong oxidizers, strong acids, or strong bases to prevent exothermic hydrolysis[4].

  • Labeling: Affix a hazardous waste label immediately. Mark it as "Hazardous Waste: Non-Halogenated Organic Solid (Phenolic Ester) - Toxic/Irritant".

  • Storage & Final Action: Store in a designated, cool, dry secondary containment bin. Submit a pickup request to your Environmental Health and Safety (EHS) department for chemical incineration.

Scenario B: Liquid Waste (Dissolved in Reaction Solvents)

In drug development, this compound is rarely disposed of pure; it is usually a solute in a reaction mother liquor.

  • Solvent Identification: Determine the primary carrier solvent. This dictates the 5[5].

  • Non-Halogenated Routing: If dissolved in solvents like ethyl acetate, methanol, or acetone, pour the waste into the designated Non-Halogenated Organic Waste carboy. This mixture falls under EPA waste codes F003 or F005 [5][6].

  • Halogenated Routing: If dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be routed to the Halogenated Organic Waste carboy (EPA codes F001 or F002 )[7]. Never mix halogenated and non-halogenated waste streams, as this drastically increases incineration costs for your facility.

Scenario C: Accidental Spill Cleanup
  • Neutralization/Absorption: Do not use water. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad[3].

  • Collection: Use a non-sparking plastic scoop to collect the saturated absorbent.

  • Disposal: Place the debris into a heavy-duty hazardous waste bag or solid waste container, label as "Spill Debris: Phenolic Ester", and route for incineration.

Quantitative Waste Categorization

To ensure seamless compliance with EHS and federal guidelines, use the following matrix to categorize your waste streams prior to disposal.

Waste StateCarrier / ContaminantEPA RCRA CodePrimary HazardApproved ContainerFinal Treatment
Pure Solid NoneGeneral HazardousEye/Skin IrritantAmber Glass / HDPEIncineration
Solution Non-Halogenated (e.g., EtOAc)F003 / F005Flammable / ToxicHDPE CarboyIncineration
Solution Halogenated (e.g., DCM)F001 / F002ToxicHDPE CarboyIncineration
Spill Debris Sand / VermiculiteVaries by solventIrritant / ToxicWide-mouth GlassIncineration

Mechanistic Disposal Workflow

The following decision tree maps the logical relationships between the waste state and the required regulatory disposal pathway.

DisposalWorkflow Start 4-Hydroxy-2-methylphenyl Acetate Waste State Determine Waste State Start->State Solid Pure Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Spill Accidental Spill State->Spill SolidDisp Seal in Amber Glass Label: Non-Halogenated Solid Solid->SolidDisp SolvCheck Solvent Type? Solution->SolvCheck SpillKit Absorb with Inert Material (Sand/Vermiculite) Spill->SpillKit Incinerate EHS-Approved Chemical Incineration SolidDisp->Incinerate NonHal Non-Halogenated (e.g., EtOAc, MeOH) SolvCheck->NonHal Hal Halogenated (e.g., DCM, Chloroform) SolvCheck->Hal NonHal->Incinerate EPA F003/F005 Hal->Incinerate EPA F001/F002 SpillKit->SolidDisp

Fig 1: Decision tree for the segregation and disposal of 4-hydroxy-2-methylphenyl acetate waste.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.